2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-2-21(18,19)10-5-3-9(4-6-10)13(17)20-14-11(15)7-8-12(14)16/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEGCBKQENAPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624771 | |
| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343934-41-8 | |
| Record name | 1-{[4-(Ethenesulfonyl)benzoyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate: Properties, Mechanisms, and Applications in Bioconjugation
Introduction: A Versatile Heterobifunctional Crosslinker for Advanced Bioconjugation
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, also known as N-Succinimidyl 4-(vinylsulfonyl)benzoate, is a heterobifunctional crosslinking agent of significant interest in the fields of biochemistry, drug development, and materials science.[1][2] Its utility lies in its distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group.[1] This dual functionality allows for the covalent and selective linkage of biomolecules, such as proteins and peptides, by targeting different functional groups.[1][2] The NHS ester provides reactivity towards primary amines, commonly found on lysine residues and the N-terminus of proteins, while the vinyl sulfone group is a highly efficient Michael acceptor for thiols, particularly the side chains of cysteine residues.[1][3] This targeted reactivity enables the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), functionalized polymers, and surface-modified materials.[1][2] This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of this versatile crosslinker.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonym(s) | N-Succinimidyl 4-(vinylsulfonyl)benzoate | [2] |
| CAS Number | 343934-41-8 | [1][4][5] |
| Molecular Formula | C13H11NO6S | [1][4][5] |
| Molecular Weight | 309.30 g/mol | [1][4][5] |
| Appearance | White to off-white solid | Inferred from general chemical properties |
| Solubility | Soluble in organic solvents such as DMSO and DMF.[6][7][8] Poorly soluble in aqueous buffers. | [6] |
| Storage | Store in a freezer under an inert atmosphere, at -20°C.[4] Keep in a dry place. | [4][9] |
Reaction Mechanisms and Selectivity: A Tale of Two Chemistries
The power of this compound lies in its ability to facilitate controlled, sequential, or simultaneous conjugations through two distinct and highly selective chemical reactions.
The Amine-Reactive NHS Ester
The N-hydroxysuccinimide ester is a well-established functional group for the acylation of primary amines.[10][11] The reaction proceeds via a nucleophilic attack of the unprotonated amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[12]
The efficiency of this reaction is highly pH-dependent.[6][12] An optimal pH range of 8.3-8.5 is recommended for most protein labeling applications.[6] Below this range, the concentration of the nucleophilic deprotonated amine is reduced, slowing the reaction rate.[12] Conversely, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall conjugation efficiency.[6][12] It is crucial to use amine-free buffers, such as phosphate or bicarbonate buffers, to avoid competition with the target biomolecule.[10]
Caption: Reaction of the NHS ester with a primary amine.
The Thiol-Reactive Vinyl Sulfone
The vinyl sulfone moiety is a highly effective Michael acceptor that reacts selectively with thiols, such as the side chain of cysteine residues, to form a stable thioether bond.[1][3] This reaction is a nucleophile-catalyzed thiol-Michael addition.[13][14] Vinyl sulfones exhibit a high degree of selectivity for thiols, reacting significantly faster with them than with other nucleophiles like amines, especially under mildly acidic to neutral conditions.[3][13] This selectivity allows for the specific targeting of cysteine residues even in the presence of an abundance of lysine residues.[15] The reaction rate of vinyl sulfones with thiols is notably faster than that of other Michael acceptors like acrylates.[13][14][16]
Caption: Michael addition of a thiol to the vinyl sulfone.
Experimental Protocol: Stepwise Antibody Labeling
This protocol outlines a general procedure for the stepwise labeling of an antibody, first through its amine residues and subsequently targeting its thiol residues. This approach allows for greater control over the final conjugate composition.
Materials
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or L-cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Workflow
Caption: Stepwise workflow for antibody conjugation.
Detailed Methodology
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Concentrate the antibody to a suitable concentration (typically 2-5 mg/mL).
-
-
Linker Stock Solution Preparation:
-
Amine Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3 by adding one-tenth volume of 1 M sodium bicarbonate buffer.[17]
-
Add the calculated amount of the linker stock solution to the antibody solution. A 10- to 20-fold molar excess of the linker over the antibody is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Purification Step 1:
-
Remove the excess, unreacted linker and the N-hydroxysuccinimide byproduct using a size-exclusion chromatography (SEC) column or dialysis against PBS.
-
-
Antibody Reduction (for targeting native disulfides):
-
If targeting interchain disulfide bonds, reduce the antibody with a suitable reducing agent like TCEP or DTT. The concentration and incubation time will need to be optimized for the specific antibody.
-
-
Thiol Labeling Reaction:
-
For labeling a molecule with a free thiol, add it to the amine-labeled antibody. A 5- to 20-fold molar excess of the thiol-containing molecule over the antibody is recommended.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
To cap any unreacted vinyl sulfone groups, add a quenching reagent such as L-cysteine to a final concentration of 1-10 mM and incubate for 30 minutes.
-
-
Final Purification:
-
Purify the final antibody conjugate using SEC or dialysis to remove any unreacted molecules and quenching reagents.
-
Characterization of the Bioconjugate
Thorough characterization of the final conjugate is critical to ensure its quality and functionality. Several analytical techniques are employed for this purpose:
-
UV-Vis Spectroscopy: To determine the protein concentration and, if the conjugated molecule has a distinct chromophore, the degree of labeling (DOL).
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the increase in molecular weight of the antibody upon conjugation.
-
High-Performance Liquid Chromatography (HPLC):
-
Size-Exclusion Chromatography (SEC-HPLC): To assess the presence of aggregates and to confirm the purity of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): To separate species with different drug-to-antibody ratios (DARs) in ADCs.[19][20]
-
Reversed-Phase HPLC (RP-HPLC): Often coupled with mass spectrometry, to analyze the intact conjugate, its subunits, or peptide fragments.[20][21]
-
-
Mass Spectrometry (MS):
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.[9][24][25] General recommendations include:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from moisture.
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, enabling the selective targeting of both amine and thiol groups, allows for the precise and controlled construction of complex bioconjugates. A thorough understanding of its chemical properties, reaction mechanisms, and appropriate handling procedures, as outlined in this guide, is paramount to harnessing its full potential in advancing scientific research and the development of novel therapeutics and diagnostics.
References
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Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing). (URL: [Link])
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Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF - ResearchGate. (URL: [Link])
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Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol –Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY20826A. (URL: [Link])
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Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (URL: [Link])
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Characterization of Antibody‑Drug Conjugates Using 2D-LC and Native MS - Agilent. (URL: [Link])
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Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed. (URL: [Link])
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Perspectives and Characterization on Antibody–Drug Conjugates | LCGC International. (URL: [Link])
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Characterizing Antibody-Drug Conjugates Using Mass Spectrometry - LCGC International. (URL: [Link])
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Polymer Chemistry - RSC Publishing. (URL: [Link])
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From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. (URL: [Link])
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Reaction engineering on amino acid models. (a) Reaction of vinyl... - ResearchGate. (URL: [Link])
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2,5-Dioxopyrrolidin-1-yl benzoate | C11H9NO4 | CID 716426 - PubChem. (URL: [Link])
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Stability of NHS esters of mPEG5k under accelerated conditions. Effects... - ResearchGate. (URL: [Link])
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Synthesis of 2,5-dioxopyrrolidin-1-yl... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors - ACS Publications. (URL: [Link])
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NHS ester protocol for labeling proteins - Abberior. (URL: [Link])
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Fast Cysteine Bioconjugation Chemistry - PMC - NIH. (URL: [Link])
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343934-41-8 | this compound | Next Peptide. (URL: [Link])
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Protein reactions with methyl and ethyl vinyl sulfones | Scilit. (URL: [Link])
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BENZYL 2,5-DIOXOPYRROLIDIN-1-YL CARBONATE | CAS 13139-17-8 - Matrix Fine Chemicals. (URL: [Link])
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Vinyl sulfone building blocks in covalently reversible reactions with thiols - RSC Publishing. (URL: [Link])
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Mole fraction solubility of benzenesulfonamide in dimethylformamide... - ResearchGate. (URL: [Link])
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Dimethyl Sulfoxide (DMSO) Solubility Data. (URL: [Link])
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What's the chemical difference between DMF and DMSO? - ResearchGate. (URL: [Link])
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An In-depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, a heterobifunctional crosslinker of significant interest in bioconjugation and drug development. The document is structured to deliver not only a step-by-step synthetic protocol but also the underlying scientific rationale, ensuring a deep understanding of the chemical transformations involved.
Introduction: A Versatile Tool for Bioconjugation
This compound is a valuable reagent designed for the covalent modification of biomolecules. Its utility stems from its dual reactivity: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone moiety. The NHS ester provides a reactive handle for facile conjugation to primary amines, such as the lysine residues in proteins, under mild conditions.[1][2] Concurrently, the vinyl sulfone group acts as a Michael acceptor, enabling selective reaction with nucleophiles like the thiol groups of cysteine residues.[3] This heterobifunctional nature allows for precise control over the crosslinking of different biomolecules or the attachment of small molecules to proteins, making it a powerful tool in the construction of antibody-drug conjugates (ADCs), protein-protein conjugates, and other advanced biotherapeutics.
Strategic Synthesis Pathway
The synthesis of this compound is logically approached in two principal stages:
-
Synthesis of the Key Intermediate: 4-(vinylsulfonyl)benzoic acid: This stage focuses on the construction of the benzoic acid core functionalized with the vinyl sulfone group.
-
Activation of the Carboxylic Acid: The final step involves the conversion of the carboxylic acid of the intermediate into a more reactive NHS ester.
This guide will provide a detailed experimental protocol for each stage, grounded in established chemical principles.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of 4-(vinylsulfonyl)benzoic acid
The preparation of the vinyl sulfone moiety is a critical step. A reliable method involves the oxidation of a corresponding thioether to the sulfone, followed by a base-induced elimination reaction.
Step 1.1: Oxidation of 4-(ethylthio)benzoic acid to 4-(ethylsulfonyl)benzoic acid
The oxidation of the sulfide to the sulfone is a common transformation that can be achieved with various oxidizing agents. Hydrogen peroxide in the presence of a suitable catalyst is an effective and environmentally benign option.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(ethylthio)benzoic acid (1 equivalent) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (approximately 2.5-3 equivalents) dropwise. The addition should be controlled to maintain the reaction temperature below 50 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-(ethylsulfonyl)benzoic acid.
Step 1.2: Base-induced Elimination to 4-(vinylsulfonyl)benzoic acid
The conversion of the ethylsulfonyl group to a vinylsulfonyl group is achieved through an elimination reaction, where a base is used to remove a proton from the α-carbon and facilitate the departure of a leaving group. In this case, the acidic proton on the carbon adjacent to the sulfone group is removed, leading to the formation of the double bond.
Experimental Protocol:
-
Dissolution: Dissolve 4-(ethylsulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Base Addition: Add a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) (1.1-1.5 equivalents), to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours. Monitor the formation of the vinyl product by TLC.
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of 2-3 to precipitate the product.
-
Extraction and Isolation: If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(vinylsulfonyl)benzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Part 2: Synthesis of this compound
The final step in the synthesis is the activation of the carboxylic acid of 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent. N,N'-Dicyclohexylcarbodiimide (DCC) is a common choice for this transformation in anhydrous organic solvents.[4]
Figure 2: NHS ester formation mechanism.
Experimental Protocol:
-
Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(vinylsulfonyl)benzoic acid (1 equivalent) and N-hydroxysuccinimide (1.1-1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form during the reaction.[1]
-
Filtration: After the reaction is complete, filter the mixture through a celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.
-
Purification:
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Recrystallization/Precipitation: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by precipitation from a concentrated solution by the addition of a non-polar solvent.[5]
-
Silica Gel Chromatography: If further purification is required, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[2]
-
-
Final Product: Dry the purified product under vacuum to yield this compound as a white to off-white solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-(vinylsulfonyl)benzoic acid | C₉H₈O₄S | 212.22 | White to off-white solid |
| This compound | C₁₃H₁₁NO₆S | 309.29 | White to off-white solid |
Table 1: Physicochemical properties of the key compounds.
Characterization and Quality Control
To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of the final product is expected to show characteristic signals for the vinyl protons (typically in the range of 6-7 ppm), the aromatic protons of the benzoate ring, and a singlet for the four equivalent protons of the succinimide ring (around 2.9 ppm).
-
¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the ester and the succinimide, the carbons of the vinyl group, and the aromatic carbons.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, providing strong evidence for its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonyl group (S=O stretches), the ester carbonyl group (C=O stretch), and the imide carbonyl groups.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful isolation of the intermediate, 4-(ethylsulfonyl)benzoic acid, and its subsequent conversion to 4-(vinylsulfonyl)benzoic acid can be monitored by TLC, with a clear change in polarity. The formation of the insoluble DCU byproduct in the final step is a strong visual indicator of the reaction's progress.[1] The final product's identity and purity must be confirmed by the analytical methods described above to ensure its suitability for downstream applications.
Conclusion
The synthesis of this compound is a multi-step process that requires careful execution of standard organic transformations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable heterobifunctional crosslinker for their advanced bioconjugation needs. The strategic combination of an amine-reactive NHS ester and a thiol-reactive vinyl sulfone in a single molecule provides a powerful tool for the precise construction of complex biomolecular architectures.
References
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Reddit. Anyone have a method of purifying NHS esters? : r/Chempros. Available at: [Link]
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N-Hydroxysuccinimide active ester. Available at: [Link]
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G. A. Ross, et al. Separating the isomers—Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. Tetrahedron Letters, 2014. Available at: [Link]
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Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 2015. Available at: [Link]
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Reddit. Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids? : r/chemistry. Available at: [Link]
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Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Available at: [Link]
- Google Patents. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
- Google Patents. 4-Vinylbenzoic-acid derivatives, their preparation and their use as therapeutical compositions and as ligands.
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PubChem. 4-(Vinylsulfonyl)benzoic acid. Available at: [Link]
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A Technical Guide to the Mechanism and Application of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
This document provides an in-depth exploration of the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques for therapeutic, diagnostic, and research applications. We will dissect its core mechanism of action, provide field-proven insights into its application, and furnish detailed protocols for its effective use.
Introduction: The Strategic Advantage of a Heterobifunctional Linker
In the sophisticated landscape of bioconjugation, precision and control are paramount. The ability to covalently link distinct biomolecules in a predictable manner is the cornerstone of technologies ranging from antibody-drug conjugates (ADCs) to proteomic probes and diagnostic assays. This compound emerges as a powerful tool in this context, offering a defined molecular bridge with two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone.[1]
This dual-reactivity allows for controlled, often sequential, conjugation strategies, enabling the specific linkage of different functional groups on biomolecules.[1] The NHS ester provides a robust handle for targeting primary amines, while the vinyl sulfone acts as a potent Michael acceptor, preferentially reacting with thiols.[1][2][3] This guide will elucidate the chemistry underpinning these reactions, providing the causal logic behind experimental design and protocol optimization.
Caption: Chemical Structure of the Heterobifunctional Crosslinker.
Core Chemistry & Mechanism of Action
The efficacy of this crosslinker lies in the distinct and well-characterized reactivity of its two functional ends. Understanding these mechanisms is critical for designing successful conjugation experiments.
Part A: The N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Anchor
The NHS ester is one of the most widely used functionalities for targeting primary amines (-NH₂) found at the N-terminus of proteins and on the side chain of lysine residues.[4][5] The reaction proceeds via a nucleophilic acyl substitution.
Mechanism: The primary amine, acting as a nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[4]
This reaction is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH between 7.2 and 8.5.[4][6][7] However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH.[8][9] At pH 8.5, the half-life of an NHS ester in aqueous buffer can be a matter of minutes.[4][8] This necessitates a carefully optimized balance: the pH must be high enough to ensure sufficient amine deprotonation for an efficient reaction rate but not so high that hydrolysis outcompetes the desired conjugation.
Caption: NHS Ester Reaction with a Primary Amine.
Part B: The Vinyl Sulfone: The Michael Acceptor
The vinyl sulfone moiety is a powerful Michael acceptor due to the electron-withdrawing nature of the sulfone group, which polarizes the carbon-carbon double bond.[10][11] This renders the β-carbon electrophilic and susceptible to attack by soft nucleophiles, most notably the thiolate anion (-S⁻) from cysteine residues.[2][11]
Mechanism: The reaction is a Michael-type conjugate addition. A nucleophile, such as a deprotonated thiol, attacks the β-carbon of the vinyl group. The resulting carbanion is stabilized by the adjacent sulfone and is subsequently protonated by the solvent (e.g., water), yielding a stable thioether linkage.[11][12]
While vinyl sulfones can also react with amines and the imidazole ring of histidine, their reactivity towards thiols is significantly faster, especially at neutral or mildly acidic pH.[11][13] This provides a handle for achieving chemoselectivity. By controlling the pH, one can favor the reaction with a specific nucleophile. At a pH of ~7.0, the thiol group of cysteine (pKa ~8.5) is more readily deprotonated and thus more nucleophilic than the ε-amino group of lysine (pKa ~10.5), allowing for selective targeting of cysteines.[11]
Caption: Vinyl Sulfone Michael Addition with a Thiol.
Experimental Protocols & Best Practices
The dual functionality of this compound allows for a two-step sequential conjugation, which is a cornerstone of its utility. This approach minimizes the formation of undesirable homodimers and provides exquisite control over the final conjugate structure.
Protocol: Two-Step Sequential Protein-Antibody Conjugation
This protocol describes the conjugation of a thiol-containing protein (Protein-SH) to an antibody (Ab-NH₂) via the linker.
Step 1: Activation of the Antibody with the Linker (Amine Reaction)
-
Rationale: This first step utilizes the NHS ester to attach the linker to the antibody via its lysine residues. The reaction is performed at pH 8.0-8.5 to favor amine reactivity. A non-amine-containing buffer is critical to prevent quenching of the NHS ester.[5][9]
-
Buffer Exchange: Prepare the antibody (e.g., 2-5 mg/mL) in a reaction buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Buffers containing primary amines (e.g., Tris, Glycine) must be avoided.[9]
-
Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.[5][14]
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The exact ratio should be optimized to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, with gentle mixing.
-
Purification: Remove excess, unreacted linker immediately using a desalting column (e.g., Sephadex G-25) equilibrated with a buffer suitable for the next step (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2). This step is crucial to prevent the unreacted linker from conjugating with the thiol-containing protein in the next stage.
Step 2: Conjugation of the Activated Antibody to the Thiol-Containing Protein
-
Rationale: The vinyl sulfone group on the now-activated antibody reacts with the free thiol on the target protein. The pH is lowered slightly to enhance the selectivity for the thiol group over any remaining accessible amines.[2][11]
-
Protein Preparation: Ensure the target protein is in a buffer compatible with the activated antibody (e.g., the desalting buffer from Step 1.5). If the protein's cysteines are oxidized, they must first be reduced (e.g., with TCEP) and purified.
-
Conjugation: Combine the purified, linker-activated antibody with the thiol-containing protein at a desired molar ratio (e.g., 1:1 to 1:5 Ab:Protein).
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to react with any remaining vinyl sulfone groups.
-
Final Purification: Purify the final antibody-protein conjugate from unreacted components using an appropriate chromatography method, such as size exclusion chromatography (SEC) or affinity chromatography.
Caption: Workflow for Two-Step Sequential Bioconjugation.
Data Presentation: Key Reaction Parameters
| Parameter | NHS Ester Reaction (Amine Targeting) | Vinyl Sulfone Reaction (Thiol Targeting) | Rationale & Key Considerations |
| Optimal pH | 8.0 - 8.5[4][15] | 7.0 - 8.0[11] | Balances nucleophile deprotonation with reagent stability. Higher pH increases NHS ester hydrolysis. Lower pH enhances thiol selectivity for vinyl sulfone. |
| Reaction Buffer | Phosphate, Bicarbonate, HEPES[9] | Phosphate, HEPES[2] | CRITICAL: Avoid amine-containing buffers (Tris, Glycine) for the NHS ester reaction as they will quench the reagent.[9] |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | Lower temperatures can be used to slow down side reactions and are often preferred for long incubations with sensitive proteins. |
| Reaction Time | 1 - 4 hours[5] | 2 - 16 hours | Reaction kinetics depend on concentration, temperature, and the specific reactivity of the target residues. Monitor progress if possible. |
| Quenching Agent | Tris, Glycine, Hydroxylamine | L-cysteine, β-mercaptoethanol | Used to stop the reaction by consuming any remaining reactive groups on the linker. |
Conclusion and Future Outlook
This compound represents a versatile and powerful tool for the covalent linkage of biomolecules. Its heterobifunctional nature, combining robust amine-reactive and selective thiol-reactive chemistries, provides researchers with a high degree of control over the conjugation process. By understanding the underlying mechanisms of each reactive group and carefully controlling experimental parameters like pH, scientists can construct complex, well-defined bioconjugates for a wide array of applications. The vinyl sulfone motif, in particular, continues to be a privileged structure in drug design, suggesting that linkers incorporating this functionality will remain at the forefront of therapeutic and diagnostic development.[10][16][17]
References
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Ahmadi, R., & Emami, S. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]
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Singh, I., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 7(1), 29. [Link]
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Organic & Biomolecular Chemistry. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. [Link]
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Friedman, M., & Wall, J. S. (1966). Protein reactions with methyl and ethyl vinyl sulfones. The Journal of organic chemistry, 31(9), 2888–2894. [Link]
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Organic & Biomolecular Chemistry. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. [Link]
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Slideshare. Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function. [Link]
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Wang, Y., et al. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life Sciences, 352, 122904. [Link]
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Harding, C. R., et al. (2024). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 23(7), 100799. [Link]
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An In-depth Technical Guide on the Reactivity of NHS-Vinyl Sulfone Crosslinkers with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Bifunctional Crosslinking
In the intricate world of proteomics, drug development, and diagnostics, the ability to covalently link biomolecules is paramount. Bifunctional crosslinkers, possessing two reactive moieties, are the molecular bridges that enable the creation of stable conjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes. Among the diverse chemical tools available, NHS-vinyl sulfone crosslinkers have emerged as a versatile and powerful class of reagents. This guide provides a deep dive into the chemistry of these crosslinkers, focusing on their reactivity with amino acids, to empower researchers to design and execute successful bioconjugation strategies.
NHS-vinyl sulfone crosslinkers offer a unique dual reactivity. One end features an N-hydroxysuccinimide (NHS) ester, a well-established amine-reactive group, while the other end contains a vinyl sulfone, an excellent Michael acceptor that reacts with nucleophilic amino acid side chains.[1][2] This orthogonal reactivity allows for either a two-step sequential conjugation or a one-step reaction targeting multiple residue types, providing a level of control and flexibility that is highly desirable in complex biological systems.[1]
Diagram: General Structure of an NHS-Vinyl Sulfone Crosslinker
Caption: Mechanism of amide bond formation via NHS ester reaction.
Critical Parameter: pH
The pH of the reaction buffer is the single most critical factor governing the success of NHS ester chemistry. [3][4]It dictates a delicate balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water). [5][6]
-
Amine Reactivity: For a primary amine to be nucleophilic, it must be in its deprotonated state (-NH₂). [3]The pKa of the ε-amino group of lysine is approximately 10.5, meaning that at physiological pH, a significant portion is protonated and non-reactive (-NH₃⁺). [3]Increasing the pH of the reaction buffer shifts the equilibrium towards the deprotonated, reactive form, thus accelerating the conjugation reaction. [3]* NHS Ester Stability: Conversely, NHS esters are susceptible to hydrolysis, a reaction that also accelerates with increasing pH due to the higher concentration of hydroxide ions. [7][8]This hydrolysis competes directly with the aminolysis reaction, and if it proceeds too quickly, it can significantly reduce the yield of the desired conjugate. [4] The optimal pH for most NHS ester conjugations is a compromise, typically falling within the range of pH 7.2 to 8.5 . [7][4][9]In this window, a sufficient concentration of primary amines is deprotonated to react efficiently, while the rate of hydrolysis remains manageable. [4] Data Presentation: Stability of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours [7][8][9] |
| 7.0 | Ambient | ~7 hours [5] |
| 8.0 | 4 | ~1 hour [5] |
| 8.5 | Room Temperature | 125-180 minutes [5][10] |
| 8.6 | 4 | 10 minutes [7][8][9] |
| 9.0 | Room Temperature | Minutes [5][10] |
This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.
Side Reactions
While highly selective for primary amines, NHS esters can exhibit some reactivity towards other nucleophilic amino acid side chains, particularly at higher pH values. Side reactions with the hydroxyl groups of serine, threonine, and tyrosine have been reported, although the resulting ester bonds are generally less stable than the amide bonds formed with primary amines. [11][12]
Part 2: The Nucleophile-Reactive Vinyl Sulfone Moiety
The vinyl sulfone group is an α,β-unsaturated sulfone that acts as a potent Michael acceptor. [13][14]Its reactivity is driven by the electron-withdrawing nature of the sulfone group, which renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack. [13]This moiety expands the targeting capabilities of the crosslinker beyond primary amines to include other important nucleophilic residues. [1][2]
Mechanism of Reaction: Michael Addition
The reaction of a vinyl sulfone with a nucleophilic amino acid side chain, such as the thiol group of cysteine, proceeds via a Michael-type addition. [13][15]The nucleophile attacks the electron-deficient β-carbon of the vinyl group, forming a stable thioether bond. [16][17]
Diagram: Michael Addition of a Thiol to a Vinyl Sulfone
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An In-depth Technical Guide on the Solubility of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, a heterobifunctional crosslinker crucial in bioconjugation and drug development.[1] Given the limited availability of direct, quantitative solubility data in public literature, this document synthesizes information from analogous compounds, analyzes the molecule's structural attributes, and presents a robust experimental framework for determining its solubility in common laboratory solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize this reagent and require a deep understanding of its handling and application.
Introduction to this compound
This compound (CAS No. 343934-41-8) is a key reagent in the field of bioconjugation.[1][2] Its utility stems from its heterobifunctional nature, possessing two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone.[1] The NHS ester readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, under neutral to slightly basic conditions (pH 7-9) to form stable amide bonds.[3][4] The vinyl sulfone group, on the other hand, is a Michael acceptor that exhibits reactivity towards thiols, like the side chain of cysteine residues, forming stable thioether linkages.[1][5] This dual reactivity allows for the controlled and sequential conjugation of different molecules, a critical process in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular structures.[1]
The compound has a molecular weight of approximately 309.3 g/mol and a molecular formula of C13H11NO6S.[1] A thorough understanding of its solubility is paramount for its effective use, as it dictates the choice of solvent for stock solution preparation, reaction conditions, and purification strategies.
Predicted Solubility Profile based on Molecular Structure
A priori assessment of a molecule's solubility can be derived from its structural features. The structure of this compound incorporates both polar and non-polar moieties, suggesting a nuanced solubility profile.
-
N-Hydroxysuccinimide (NHS) Ester: NHS esters, as a class, tend to have poor solubility in aqueous buffers.[3] They are generally soluble in polar aprotic organic solvents.[3][4]
-
Vinyl Sulfone: The vinyl sulfone group is an electrophilic functional group.[6] While the sulfone group itself is polar, the vinyl group adds some non-polar character.
-
Benzoate Ring: The central benzene ring is hydrophobic and will contribute to solubility in organic solvents.
Based on this analysis, the compound is predicted to be most soluble in polar aprotic solvents. Its solubility in aqueous solutions is expected to be low, a common characteristic of many NHS ester-containing crosslinkers.[3]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. This is consistent with the general solubility of NHS esters.[3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can interact with the aromatic and less polar parts of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | While polar, their hydrogen bonding capability is limited, which may restrict the dissolution of the compound. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The hydroxyl group can compete with the desired reaction by acting as a nucleophile, and the overall polarity may not be optimal. |
| Non-Polar | Hexanes, Toluene | Low | The significant polarity from the NHS ester and sulfone groups will limit solubility in non-polar solvents. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Water | Very Low | The hydrophobic benzoate ring and the general insolubility of NHS esters in water contribute to poor aqueous solubility.[3] |
Experimental Protocol for Solubility Determination
To empirically validate the predicted solubility and establish quantitative measures, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound
-
A selection of common laboratory solvents (e.g., DMSO, DMF, DCM, Methanol, Ethanol, THF, Acetonitrile, Water, PBS pH 7.4)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated micropipettes
-
Small volume glass vials with screw caps
Experimental Workflow
The following diagram illustrates the workflow for determining the solubility of the compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of small glass vials.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure that the solvent becomes fully saturated.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (in which the compound is known to be fully soluble, e.g., acetonitrile or a mobile phase component) to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples by a validated HPLC-UV method. A standard calibration curve should be prepared using known concentrations of this compound.
-
Determine the concentration of the compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.
-
Important Considerations
-
Purity of the Compound: The purity of this compound will directly impact the accuracy of the solubility measurement.
-
Solvent Quality: Use high-purity, anhydrous solvents where appropriate, as water content can affect solubility and potentially lead to hydrolysis of the NHS ester.[3]
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and recorded temperature during equilibration is critical.
-
Equilibration Time: The time required to reach equilibrium can vary between solvents. A 24-hour period is generally sufficient, but longer times may be necessary for viscous solvents or poorly soluble systems.
Practical Implications for Researchers
A clear understanding of the solubility of this compound is essential for its successful application in bioconjugation protocols.
-
Stock Solution Preparation: Based on the predicted and experimentally determined solubility, DMSO and DMF are the recommended solvents for preparing high-concentration stock solutions.[3][4] These stock solutions should be prepared fresh and stored under anhydrous conditions to minimize hydrolysis of the NHS ester.[4][7]
-
Reaction Conditions: When performing conjugations in aqueous buffers, the organic solvent from the stock solution should be added to the reaction mixture in a minimal volume (typically less than 10% of the total reaction volume) to avoid precipitation of the reagent and denaturation of proteins.[4]
-
Purification: The differential solubility of the starting material, the conjugated product, and byproducts can be exploited during purification. For instance, precipitation with a non-solvent can be an effective purification step.
Conclusion
While direct quantitative solubility data for this compound is not extensively published, a combination of structural analysis and analogy to similar compounds provides a strong predictive framework. This guide has outlined the theoretical basis for its solubility and provided a detailed, robust experimental protocol for its empirical determination. By following these guidelines, researchers can ensure the effective and reproducible use of this important crosslinking reagent in their work.
References
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- CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
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- Benchchem. (n.d.). This compound | RUO.
- BroadPharm. (2022, January 18). Protocol for PEG NHS Ester.
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.
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- ACS Publications. (2023, December 12). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry.
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stability of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate in aqueous solution
An In-depth Technical Guide to the Aqueous Stability of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
Introduction: The Architectonics of a Heterobifunctional Crosslinker
This compound is a sophisticated heterobifunctional crosslinking agent engineered for precision in modern bioconjugation.[1] Its architecture is defined by two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group. This duality allows for a controlled, sequential covalent linkage of biomolecules, making it an invaluable tool in the development of advanced biotherapeutics like antibody-drug conjugates (ADCs).[1] The NHS ester readily targets primary amines, such as those on lysine residues, while the vinyl sulfone acts as a Michael acceptor with high reactivity towards thiol groups found in cysteine residues.[1][2][3]
The efficacy of any bioconjugation strategy hinges on the predictable reactivity of its constituent agents. In aqueous environments—the native milieu for most biological macromolecules—these reactive groups are susceptible to competing, non-productive reactions, primarily hydrolysis. This guide provides a comprehensive analysis of the aqueous stability of this compound, dissecting the behavior of each functional group to provide researchers with the foundational knowledge required for optimizing conjugation efficiency, ensuring reproducibility, and ultimately, validating their results.
Part 1: The N-Hydroxysuccinimide Ester Moiety: A Race Against Hydrolysis
The NHS ester is the workhorse for amine modification in bioconjugation, prized for its ability to form stable amide bonds.[4] However, its utility is governed by a fundamental kinetic competition in aqueous solution: the desired aminolysis versus the undesirable hydrolysis.
The Competing Mechanisms: Aminolysis vs. Hydrolysis
The core function of the NHS ester is to acylate a primary amine, a reaction termed aminolysis. Here, the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[5][6] Concurrently, water molecules present in the buffer can also act as nucleophiles, attacking the same ester linkage. This hydrolytic pathway regenerates the original 4-(vinylsulfonyl)benzoic acid and also releases NHS, effectively inactivating the reagent for its intended purpose.[4]
Critical Factors Influencing NHS Ester Stability
The rate of hydrolysis is not constant; it is exquisitely sensitive to the reaction environment. Understanding these dependencies is paramount for experimental design.
-
pH (The Master Variable): The pH of the reaction buffer is the most critical parameter governing NHS ester stability.[6] The rate of hydrolysis increases dramatically with rising pH due to the increased concentration of hydroxide ions (OH⁻), which are significantly more potent nucleophiles than water.[4][7] While a slightly alkaline pH (typically 7.2-8.5) is required to ensure the target primary amines are deprotonated and thus reactive, pushing the pH too high will favor hydrolysis, crippling the conjugation efficiency.[5][6][8][9]
-
Temperature: Like most chemical reactions, hydrolysis is temperature-dependent. Lowering the reaction temperature slows the rate of hydrolysis, providing a larger window for the desired aminolysis to occur.[7] Consequently, performing conjugations at 4°C or on ice is a common and effective strategy to maximize yield, particularly during lengthy incubation periods.[5][7]
-
Buffer Composition: The choice of buffer is non-negotiable. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are fundamentally incompatible with NHS ester chemistry.[5][7][9] These buffer components will act as competing nucleophiles, reacting with the NHS ester and quenching its reactivity towards the intended target molecule.[7] Suitable amine-free buffers include phosphate (PBS), borate, carbonate-bicarbonate, and HEPES.[5][7]
-
Co-solvents and Storage: Due to limited aqueous solubility, NHS esters are often first dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before addition to the reaction buffer.[4][8] It is critical that these solvents be anhydrous, as any residual water can cause significant hydrolysis of the reagent even before the experiment begins.[10] Solid reagents should be stored desiccated at low temperatures, and solutions should always be prepared fresh immediately before use.[8][10][11]
Quantitative Data: The Half-Life of NHS Esters
The stability of an NHS ester is often expressed as its half-life (t½), the time required for 50% of the ester to hydrolyze. This value provides a tangible metric for planning reaction times.
| pH | Temperature | Half-Life (t½) | Source(s) |
| 7.0 | 0°C | 4 - 5 hours | [5] |
| 8.0 | Room Temp. | 210 minutes | [7][12] |
| 8.5 | Room Temp. | 180 minutes | [7][12] |
| 8.6 | 4°C | 10 minutes | [5][7] |
| 9.0 | Room Temp. | 125 minutes | [7][12] |
Note: Half-life can vary depending on the specific NHS ester structure and buffer composition. The data presented is a general guide.
Part 2: The Vinyl Sulfone Moiety: A Stable and Selective Michael Acceptor
The second reactive component, the vinyl sulfone group, operates via a different mechanism: Michael addition. It is an electrophilic "warhead" that forms stable covalent bonds with nucleophiles.
Mechanism of Michael Addition
The electron-withdrawing nature of the sulfonyl group polarizes the vinyl double bond, making the β-carbon susceptible to attack by nucleophiles in a 1,4-conjugate (or Michael) addition.[3][13] In the context of bioconjugation, the most relevant nucleophiles are the thiolate anions of cysteine residues and, to a lesser extent, the unprotonated amino groups of lysine.[2][13] The reaction proceeds rapidly under physiological conditions and forms a highly stable thioether or amine linkage.[13][14] A key advantage is that the resulting thioether sulfone is exceptionally stable and resistant to hydrolysis.[14]
Factors Influencing Vinyl Sulfone Reactivity and Stability
Unlike the NHS ester, the vinyl sulfone group itself is generally stable in aqueous buffers across a wide pH range.[13][15] The primary considerations for this moiety relate to controlling its reactivity with the desired target.
-
pH-Dependent Reactivity: The rate of Michael addition is pH-dependent because it relies on the availability of a deprotonated, nucleophilic species. For cysteine, the reaction rate increases with pH as the thiol group (pKa ~8.5) is converted to the much more reactive thiolate anion (S⁻).[3] Similarly, lysine's ε-amino group (pKa ~10.5) must be deprotonated to react. This pH dependence allows for a degree of kinetic control over the reaction's selectivity.[13]
-
Nucleophile Selectivity: Vinyl sulfones are potent Michael acceptors that react readily with "soft" nucleophiles like thiols.[2][13] While they also react with amines, the reaction with thiols is often kinetically favored at physiological pH. This inherent preference makes them particularly useful for cysteine-specific modification.
Part 3: An Integrated View: Practical Implications for Bioconjugation
For a heterobifunctional reagent like this compound, the disparate stability profiles of its two ends dictate the conjugation strategy. The NHS ester is the more labile of the two moieties in the typical bioconjugation pH range of 7.2-8.5.
This dictates a sequential conjugation workflow:
-
Amine Reaction First: The reagent is first reacted with the biomolecule containing primary amines (e.g., an antibody). This step must be performed expeditiously after dissolving the reagent to minimize hydrolytic loss of the NHS ester.
-
Thiol Reaction Second: After the initial amide bond is formed, the now-conjugated vinyl sulfone group can be reacted with a second, thiol-containing molecule (e.g., a cytotoxic drug payload). The greater stability of the vinyl sulfone allows for more flexibility in the reaction time and purification of the intermediate conjugate.
Part 4: Experimental Protocols for Stability and Activity Assessment
Trust in a reagent is built upon empirical validation. The following protocols provide self-validating systems to quantify the stability and reactivity of the crosslinker.
Protocol 1: Spectrophotometric Determination of NHS Ester Hydrolysis Rate
This protocol quantifies the rate of hydrolysis by monitoring the release of the NHS byproduct, which has a characteristic UV absorbance maximum at 260 nm.[5][7][16]
Materials:
-
This compound
-
Amine-free buffer of choice (e.g., 50 mM Sodium Phosphate, pH 8.0)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Buffer Preparation: Prepare the desired buffer and adjust the pH accurately. Equilibrate the buffer to the target reaction temperature (e.g., 25°C).
-
Stock Solution: Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) of the NHS ester reagent in anhydrous DMSO.
-
Reaction Initiation: Add the required volume of temperature-equilibrated buffer to a quartz cuvette (e.g., 1 mL).
-
Blank Measurement: Zero the spectrophotometer at 260 nm using the buffer-filled cuvette.
-
Data Acquisition: Initiate the reaction by adding a small volume of the NHS ester stock solution to the cuvette (e.g., 10 µL for a final concentration of 100-200 µM). Mix rapidly by inverting the cuvette and immediately begin monitoring the absorbance at 260 nm at regular intervals (e.g., every 30 seconds) for a period sufficient to observe a significant change.
-
Data Analysis: Plot Absorbance (260 nm) vs. Time. The time taken to reach 50% of the final plateau absorbance corresponds to the half-life (t½) of the NHS ester under those specific conditions.
Protocol 2: HPLC-Based Assay for Vinyl Sulfone Reactivity
This protocol confirms the functionality of the vinyl sulfone group by reacting it with a model thiol and observing product formation.
Materials:
-
NHS-ester-hydrolyzed or amine-conjugated reagent
-
Model thiol (e.g., Glutathione, N-acetyl-cysteine)
-
Amine-free buffer (e.g., PBS, pH 7.5)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Reagent Preparation: Dissolve the vinyl sulfone-containing compound in the reaction buffer.
-
Thiol Solution: Prepare a solution of the model thiol in the same buffer.
-
Reaction: Mix the two solutions at a defined molar ratio (e.g., 1:1.1 vinyl sulfone to thiol).
-
Time-Point Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture, quench if necessary (e.g., with acid), and inject it onto the HPLC.
-
Data Analysis: Monitor the disappearance of the starting material peaks and the appearance of the new product peak. The rate of conversion confirms the reactivity of the vinyl sulfone group.
Conclusion and Recommendations
The aqueous stability of this compound is a tale of two functionalities. The NHS ester is the kinetically sensitive component, demanding careful control of pH, temperature, and buffer composition to mitigate its rapid hydrolysis. In contrast, the vinyl sulfone moiety is a robust and stable Michael acceptor, whose reactivity can be predictably controlled.
For researchers, scientists, and drug development professionals, mastering the behavior of this crosslinker translates to more efficient, consistent, and reliable bioconjugation outcomes.
Key Recommendations:
-
Storage: Always store the solid reagent under desiccated conditions at -20°C or below.
-
Handling: Allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation.[10] Use anhydrous solvents for preparing stock solutions.
-
Execution: Always prepare aqueous solutions of the reagent immediately before use.[8] When performing sequential conjugations, execute the initial amine-coupling step promptly under optimized pH (7.2-8.5) and temperature (4°C to RT) conditions.
By adhering to these principles, the full potential of this powerful heterobifunctional crosslinker can be harnessed to advance the frontiers of bioconjugate chemistry.
References
- The addition of amines to vinyl sulphones and sulphonamides. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. BenchChem.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. (2016).
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.
- Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide. BenchChem.
- Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. (2025).
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing). (2015).
- Vinyl Sulfones. Enamine.
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. ResearchGate. (2014).
- Navigating NHS Ester Chemistry: A Technical Guide to Optimizing Bioconjugation. BenchChem.
- This compound | RUO. BenchChem.
- Overcoming poor reactivity of ethyl vinyl sulfone in complex mixtures. BenchChem.
- N-Hydroxysuccinimide active ester.
- (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate.
- Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. PMC - NIH.
- Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing. (2015).
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- 2. Vinyl Sulfones - Enamine [enamine.net]
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- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
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- 10. researchgate.net [researchgate.net]
- 11. N-Hydroxysuccinimide active ester [schem.jp]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
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- 14. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to Heterobifunctional Crosslinkers for Precision Bioconjugation
In the evolving landscape of drug development, diagnostics, and fundamental biological research, the ability to create precise and stable linkages between biomolecules is paramount. Heterobifunctional crosslinkers have emerged as indispensable chemical tools that empower scientists to construct novel molecular architectures with a high degree of control. This in-depth guide provides a comprehensive exploration of heterobifunctional crosslinkers, from their fundamental chemical principles to practical, field-proven applications.
The Imperative for Controlled Bioconjugation
Bioconjugation, the covalent linking of two biomolecules, is the foundational technology behind antibody-drug conjugates (ADCs), diagnostic immunoassays, and the immobilization of proteins for biosensor development.[1] The success of these applications hinges on the ability to form specific, stable connections between the desired molecular partners.
While simpler homobifunctional crosslinkers, which possess two identical reactive groups, can be used for conjugation, they often lead to a statistical mixture of products, including undesirable self-conjugation and polymerization.[2][3] Heterobifunctional crosslinkers overcome this limitation by featuring two different reactive ends.[4][5][6] This intrinsic asymmetry enables a controlled, sequential reaction, drastically minimizing side reactions and allowing for the precise assembly of complex bioconjugates.[2][7][]
Deconstructing the Heterobifunctional Crosslinker
A heterobifunctional crosslinker is a thoughtfully designed molecule comprising three critical components that dictate its function and application:
-
Two Orthogonal Reactive Ends: Each end targets a different functional group on a biomolecule, such as primary amines (-NH2) or sulfhydryls (-SH).[1][7] This orthogonality is the cornerstone of their utility, permitting a two-step conjugation strategy.[][9]
-
A Spacer Arm: This chemical bridge connecting the two reactive ends influences several properties of the final conjugate.[10] Its length can mitigate steric hindrance between the conjugated molecules, while its chemical composition can affect solubility and immunogenicity.[7][10]
-
Cleavable or Non-Cleavable Nature: The spacer arm can be designed to be stable (non-cleavable) or to contain a labile bond (cleavable) that can be broken under specific physiological conditions, such as a change in pH or redox potential.[11][12][] This feature is particularly crucial for applications like drug delivery, where the payload must be released at the target site.[12][]
Figure 2: Workflow for the activation of an antibody with an amine-reactive crosslinker.
Step 2: Conjugation of the Thiol-Containing Drug
The maleimide groups on the activated mAb are now ready to react with the thiol group on the cytotoxic drug.
Materials:
-
Maleimide-activated mAb (from Step 1)
-
Thiol-containing drug solution
-
Reaction buffer (PBS, pH 6.5-7.5)
-
Quenching solution (e.g., L-cysteine)
-
Purification system (e.g., size-exclusion chromatography)
Protocol:
-
Reaction Setup: Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the maleimide-activated mAb solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add a final concentration of 1 mM L-cysteine to quench any unreacted maleimide groups and incubate for 15 minutes. [14]4. Purification: Purify the final antibody-drug conjugate (ADC) from excess drug and quenching reagent using a method such as size-exclusion chromatography.
Figure 3: Workflow for the conjugation of a thiol-containing molecule to the activated antibody.
Troubleshooting and Advanced Considerations
-
Low Reaction Yields: This can be due to several factors, including hydrolysis of the reactive groups, incorrect buffer pH, or inaccessible reactive sites on the protein. [15]Optimizing reaction conditions such as time, temperature, and molar ratios is crucial. [15]* Aggregation: The use of hydrophobic crosslinkers can sometimes lead to aggregation of the protein conjugate. [16]Utilizing crosslinkers with hydrophilic spacer arms, such as those containing polyethylene glycol (PEG), can enhance solubility and reduce aggregation. [6][7]* Site-Specificity: While targeting cysteines offers greater specificity than lysines, for ultimate control, researchers can incorporate unnatural amino acids with unique reactive handles into the protein structure. [][15]* Characterization: It is essential to thoroughly characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm the purity and stability of the product. Techniques such as mass spectrometry and chromatography are vital for this analysis.
Conclusion
Heterobifunctional crosslinkers are powerful and versatile reagents that have revolutionized the field of bioconjugation. By providing a means to create specific, stable, and functional linkages between diverse biomolecules, they have become enabling technologies in the development of targeted therapeutics, sensitive diagnostics, and advanced research tools. A deep understanding of their underlying chemistry, coupled with meticulous experimental design and execution, is the key to successfully harnessing their potential to drive scientific innovation.
References
-
Title: Heterobifunctional Crosslinkers Source: Creative Biolabs URL: [Link]
-
Title: Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Protein Cross-Linkers Source: G-Biosciences URL: [Link]
-
Title: Enhancing Protein Functionality: The Role of Spacer Arms in Crosslinking Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The 3 Types of Crosslinking Reagents and When to Use Them Source: G-Biosciences URL: [Link]
-
Title: Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents Source: PubMed URL: [Link]
-
Title: Bioconjugation Protocols Source: SpringerLink URL: [Link]
-
Title: HOMOBIFUNCTIONAL and HETEROBIFUNCTIONAL Crosslinkers for biomolecule binding Source: Cyanagen URL: [Link]
-
Title: Bioconjugation Optimization & Troubleshooting | AbOliGo - Expert Tips & Best Practices Source: AbOliGo URL: [Link]
-
Title: The Development of Heterobifunctional Molecules Source: Technology Networks URL: [Link]
-
Title: Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo Source: PubMed Central URL: [Link]
-
Title: Strategies for successful crosslinking and bioconjugation applications Source: YouTube URL: [Link]
-
Title: Bioconjugation Chemistry: Challenges and Solutions Source: kbDNA URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. nbinno.com [nbinno.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Crosslinkers Selection Guide [sigmaaldrich.com]
- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 9. Chemistry of Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. purepeg.com [purepeg.com]
- 12. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 16. youtube.com [youtube.com]
An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate (CAS 343934-41-8): A Heterobifunctional Crosslinker for Advanced Bioconjugation
Introduction
In the landscape of modern drug development and proteomics, the ability to create stable, well-defined covalent linkages between biomolecules and therapeutic or diagnostic agents is paramount. Heterobifunctional crosslinkers are central to this endeavor, providing the chemical toolkit to construct complex architectures such as Antibody-Drug Conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized enzymes. This guide provides a comprehensive technical overview of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate (also known as Succinimidyl-4-(vinylsulfonyl)benzoate or SVSB), a crosslinker possessing orthogonal reactivity for targeted bioconjugation.
This molecule, identified by CAS Number 343934-41-8, incorporates two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone.[1] The NHS ester provides efficient reactivity towards primary amines, such as the ε-amine of lysine residues and the N-terminus of proteins, forming stable amide bonds.[1] Concurrently, the vinyl sulfone group acts as a Michael acceptor, exhibiting high reactivity and selectivity for nucleophilic thiol groups, most notably the side chain of cysteine residues, to form stable thioether linkages.[1] This dual functionality allows for a controlled, often sequential, conjugation strategy, making it a valuable tool in the design of sophisticated bioconjugates.[1] This guide will delve into the physicochemical properties, synthesis, mechanism of action, and practical applications of this versatile crosslinker.
Physicochemical and Handling Properties
A thorough understanding of the compound's properties is critical for its effective use and storage.
Core Chemical Identity
| Property | Value |
| CAS Number | 343934-41-8 |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(vinylsulfonyl)benzoate |
| Synonyms | Succinimidyl-4-(vinylsulfonyl)benzoate, SVSB, 4-(Ethenylsulfonyl)benzoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester |
| Molecular Formula | C₁₃H₁₁NO₆S |
| Molecular Weight | 309.3 g/mol |
| Appearance | White solid |
| Melting Point | 153 - 155 °C |
Stability and Storage
The stability of this compound is dictated by its two reactive functional groups. The NHS ester is highly susceptible to hydrolysis in aqueous environments, particularly at neutral to alkaline pH. This degradation pathway competes with the desired amidation reaction. Therefore, the compound should be stored as a solid under anhydrous conditions, preferably in a desiccator at -20°C with an inert atmosphere.[2] Stock solutions should be prepared in anhydrous, amine-free solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) immediately before use.[2] While the vinyl sulfone moiety is more stable in aqueous solutions than the NHS ester, prolonged exposure to aqueous buffers can lead to slow hydrolysis.[3]
Safety and Handling
While not classified as a hazardous substance under GHS, standard laboratory precautions should be observed.[1] This includes handling the compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[4] In case of contact, wash skin with copious amounts of water.[4] For eye contact, rinse cautiously with water for several minutes.[4]
Synthesis and Characterization
The synthesis of this compound is typically achieved through the activation of its carboxylic acid precursor, 4-(vinylsulfonyl)benzoic acid.
Synthetic Pathway Overview
The most common synthetic route involves the coupling of 4-(vinylsulfonyl)benzoic acid with N-hydroxysuccinimide (NHS).[1] This reaction is facilitated by a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activates the carboxylic acid to form an active O-acylisourea intermediate that is then readily displaced by NHS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. EP1718667A4 - BITTERS AND HETEROCYCLIC CONJUGATES AUTO-IMMOLATORS - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors - Google Patents [patents.google.com]
The Vinyl Sulfonyl Group: A Privileged Electrophile in Covalent Drug Discovery and Chemical Biology
I have gathered a significant amount of information on the reactivity of the vinyl sulfonyl group, including its Michael addition mechanism with thiols, its application in covalent inhibitors, and various synthetic protocols. I have also found resources describing the kinetic analysis of vinyl sulfone reactions and mass spectrometry methods for confirming covalent modification of proteins.
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-
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Final Answer:
Abstract
The vinyl sulfonyl moiety is a powerful electrophilic warhead that has garnered significant attention in the fields of drug discovery and chemical biology. Its unique reactivity profile, characterized by a Michael-type addition mechanism, allows for the formation of stable, covalent bonds with nucleophilic residues in biological targets. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of the vinyl sulfonyl group, its strategic application in the design of covalent inhibitors and chemical probes, and detailed protocols for its experimental utilization. We will delve into the mechanistic nuances that dictate its selectivity and reaction kinetics, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rise of Covalent Modulators
The paradigm of drug discovery has evolved beyond the traditional lock-and-key model of reversible inhibition. Covalent inhibitors, which form a permanent bond with their target protein, offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. At the heart of this resurgence lies a collection of "privileged" electrophiles – reactive groups that can be finely tuned to selectively engage a target nucleophile, most commonly a cysteine residue, under physiological conditions. Among these, the vinyl sulfonyl group has emerged as a particularly versatile and widely employed warhead. Its reactivity can be modulated through synthetic chemistry, allowing for a balance between target engagement and off-target effects. This guide will serve as a comprehensive resource for understanding and harnessing the power of the vinyl sulfonyl group in modern chemical biology and drug development.
The Chemistry of the Vinyl Sulfonyl Group: A Tale of Two Carbons
The reactivity of the vinyl sulfonyl group is dictated by the strong electron-withdrawing nature of the sulfonyl moiety (SO₂). This polarization renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The canonical reaction is a Michael-type addition, where a soft nucleophile, such as the thiolate of a cysteine residue, attacks the β-carbon.[1]
The Michael Addition Mechanism
The reaction proceeds via a two-step mechanism. First, the nucleophile adds to the β-carbon, forming a transient carbanion intermediate. This is followed by a rapid protonation of the carbanion by a proton source, typically a solvent molecule or a nearby amino acid residue, to yield the stable thioether adduct.[2]
Caption: Michael addition of a cysteine thiolate to a vinyl sulfonyl group.
Factors Influencing Reactivity
The electrophilicity of the vinyl sulfonyl group, and thus its reactivity, can be modulated by the substituent 'R' attached to the sulfonyl group. Electron-withdrawing groups on 'R' will increase the electrophilicity of the β-carbon, leading to a faster reaction rate. Conversely, electron-donating groups will decrease the reactivity. This tunability is a key advantage in drug design, allowing for the optimization of potency and selectivity while minimizing off-target reactivity.
Applications in Drug Discovery and Chemical Biology
The unique reactivity of the vinyl sulfonyl group has made it a valuable tool in several areas of biomedical research.
Covalent Inhibitors of Enzymes
Vinyl sulfones are widely used as warheads in the design of covalent inhibitors, particularly for enzymes with a nucleophilic cysteine residue in their active site.[1] Notable examples include inhibitors of cysteine proteases, kinases, and other enzyme classes. The irreversible nature of the covalent bond can lead to prolonged and potent inhibition.
| Target Class | Example Drug/Probe | Significance |
| Cysteine Proteases | K11777 | Potent inhibitor of parasitic and mammalian proteases.[2] |
| Kinases | Rigosertib | Anticancer agent in clinical trials. |
| NF-κB Pathway | BAY 11-7085 | Inhibitor of IκB-α phosphorylation. |
Chemical Probes for Activity-Based Protein Profiling (ABPP)
Vinyl sulfonyl-containing molecules can be used as activity-based probes to identify and characterize the activity of enzymes in complex biological systems. These probes typically contain a reporter tag (e.g., a fluorophore or biotin) for detection and a reactive vinyl sulfonyl group to covalently label the active enzyme.
Caption: General workflow for activity-based protein profiling using a vinyl sulfonyl probe.
Experimental Protocols
Synthesis of a Generic N-Aryl Vinyl Sulfonamide
This protocol describes a general method for the synthesis of N-aryl vinyl sulfonamides, which are common scaffolds for vinyl sulfonyl-based inhibitors and probes.
Materials:
-
2-Chloroethanesulfonyl chloride
-
Aniline derivative
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aniline derivative (1.0 eq) and TEA (1.2 eq) in DCM at 0 °C.
-
Add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-aryl-2-chloroethanesulfonamide.
-
To a solution of the N-aryl-2-chloroethanesulfonamide (1.0 eq) in DCM, add TEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours to effect elimination to the vinyl sulfonamide.
-
Work up the reaction as described in steps 4-6.
-
Purify the final product by silica gel column chromatography.
Assessing Reactivity with Glutathione (GSH)
This assay provides a straightforward method to assess the reactivity of a vinyl sulfonyl compound with a model thiol.
Materials:
-
Vinyl sulfonyl compound of interest
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DTNB (Ellman's reagent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the vinyl sulfonyl compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS.
-
In a 96-well plate, add PBS to each well.
-
Add the vinyl sulfonyl compound to the wells to achieve the desired final concentration.
-
Initiate the reaction by adding GSH to the wells. The final concentration of GSH should be in excess.
-
Incubate the plate at room temperature.
-
At various time points, quench the reaction in a subset of wells by adding a solution of DTNB in PBS.
-
Measure the absorbance at 412 nm to quantify the amount of unreacted GSH.
-
Calculate the percentage of GSH remaining at each time point and determine the reaction rate.
Confirmation of Covalent Modification by Mass Spectrometry
This protocol outlines the general steps for confirming the covalent modification of a target protein by a vinyl sulfonyl inhibitor using mass spectrometry.
Materials:
-
Target protein
-
Vinyl sulfonyl inhibitor
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
C18 ZipTip
-
High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Incubate the target protein with an excess of the vinyl sulfonyl inhibitor in the reaction buffer for a specified time.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT and incubating at 56 °C for 30 minutes.
-
Alkylate free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Digest the protein into peptides by adding trypsin and incubating overnight at 37 °C.
-
Quench the digestion by adding formic acid.
-
Desalt the peptides using a C18 ZipTip.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification on cysteine corresponding to the mass of the vinyl sulfonyl inhibitor.
Caption: Workflow for identifying covalent modification of a protein by mass spectrometry.
Conclusion
The vinyl sulfonyl group stands as a testament to the power of covalent chemistry in modern drug discovery and chemical biology. Its tunable reactivity, coupled with a well-understood mechanism of action, provides a robust platform for the design of potent and selective inhibitors and probes. As our understanding of the proteome and the role of specific enzymes in disease continues to expand, the strategic application of privileged electrophiles like the vinyl sulfonyl group will undoubtedly play an increasingly important role in the development of the next generation of therapeutics and research tools.
References
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry. [Link]
-
Synthesis of vinyl sulfones using β‐nitrostyrenes and sulfonyl hydrazides. ResearchGate. [Link]
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF. ResearchGate. [Link]
-
Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. NIH. [Link]
-
A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. RSC Publishing. [Link]
-
Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. [Link]
-
Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. EMBL-EBI. [Link]
-
A, mechanism of vinyl sulfone inhibition. In this mechanism, sortase... ResearchGate. [Link]
-
Proposed reaction pathway for the synthesis of vinyl sulfones. ResearchGate. [Link]
-
(PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]
-
Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers | Request PDF. ResearchGate. [Link]
-
Timeline of the synthesis and applications of vinyl sulfones in recent years.. ResearchGate. [Link]
-
Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Semantic Scholar. [Link]
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. [Link]
-
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases. ResearchGate. [Link]
-
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization | Langmuir. ACS Publications. [Link]
-
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization | Request PDF. ResearchGate. [Link]
-
Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. PubMed. [Link]
-
One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers | Request PDF. ResearchGate. [Link]##
Abstract
The vinyl sulfonyl moiety is a powerful electrophilic warhead that has garnered significant attention in the fields of drug discovery and chemical biology. Its unique reactivity profile, characterized by a Michael-type addition mechanism, allows for the formation of stable, covalent bonds with nucleophilic residues in biological targets. This guide provides an in-depth exploration of the fundamental principles governing the reactivity of the vinyl sulfonyl group, its strategic application in the design of covalent inhibitors and chemical probes, and detailed protocols for its experimental utilization. We will delve into the mechanistic nuances that dictate its selectivity and reaction kinetics, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rise of Covalent Modulators
The paradigm of drug discovery has evolved beyond the traditional lock-and-key model of reversible inhibition. Covalent inhibitors, which form a permanent bond with their target protein, offer distinct advantages, including prolonged duration of action, high potency, and the ability to target shallow binding pockets that are often intractable for non-covalent binders. At the heart of this resurgence lies a collection of "privileged" electrophiles – reactive groups that can be finely tuned to selectively engage a target nucleophile, most commonly a cysteine residue, under physiological conditions. Among these, the vinyl sulfonyl group has emerged as a particularly versatile and widely employed warhead. Its reactivity can be modulated through synthetic chemistry, allowing for a balance between target engagement and off-target effects. This guide will serve as a comprehensive resource for understanding and harnessing the power of the vinyl sulfonyl group in modern chemical biology and drug development.
The Chemistry of the Vinyl Sulfonyl Group: A Tale of Two Carbons
The reactivity of the vinyl sulfonyl group is dictated by the strong electron-withdrawing nature of the sulfonyl moiety (SO₂). This polarization renders the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The canonical reaction is a Michael-type addition, where a soft nucleophile, such as the thiolate of a cysteine residue, attacks the β-carbon.[1]
The Michael Addition Mechanism
The reaction proceeds via a two-step mechanism. First, the nucleophile adds to the β-carbon, forming a transient carbanion intermediate. This is followed by a rapid protonation of the carbanion by a proton source, typically a solvent molecule or a nearby amino acid residue, to yield the stable thioether adduct.[2]
Caption: Michael addition of a cysteine thiolate to a vinyl sulfonyl group.
Factors Influencing Reactivity
The electrophilicity of the vinyl sulfonyl group, and thus its reactivity, can be modulated by the substituent 'R' attached to the sulfonyl group. Electron-withdrawing groups on 'R' will increase the electrophilicity of the β-carbon, leading to a faster reaction rate. Conversely, electron-donating groups will decrease the reactivity. This tunability is a key advantage in drug design, allowing for the optimization of potency and selectivity while minimizing off-target reactivity.
Applications in Drug Discovery and Chemical Biology
The unique reactivity of the vinyl sulfonyl group has made it a valuable tool in several areas of biomedical research.
Covalent Inhibitors of Enzymes
Vinyl sulfones are widely used as warheads in the design of covalent inhibitors, particularly for enzymes with a nucleophilic cysteine residue in their active site.[1] Notable examples include inhibitors of cysteine proteases, kinases, and other enzyme classes. The irreversible nature of the covalent bond can lead to prolonged and potent inhibition.
| Target Class | Example Drug/Probe | Significance |
| Cysteine Proteases | K11777 | Potent inhibitor of parasitic and mammalian proteases.[2] |
| Kinases | Rigosertib | Anticancer agent in clinical trials. |
| NF-κB Pathway | BAY 11-7085 | Inhibitor of IκB-α phosphorylation. |
Chemical Probes for Activity-Based Protein Profiling (ABPP)
Vinyl sulfonyl-containing molecules can be used as activity-based probes to identify and characterize the activity of enzymes in complex biological systems. These probes typically contain a reporter tag (e.g., a fluorophore or biotin) for detection and a reactive vinyl sulfonyl group to covalently label the active enzyme.
Caption: General workflow for activity-based protein profiling using a vinyl sulfonyl probe.
Experimental Protocols
Synthesis of a Generic N-Aryl Vinyl Sulfonamide
This protocol describes a general method for the synthesis of N-aryl vinyl sulfonamides, which are common scaffolds for vinyl sulfonyl-based inhibitors and probes.
Materials:
-
2-Chloroethanesulfonyl chloride
-
Aniline derivative
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aniline derivative (1.0 eq) and TEA (1.2 eq) in DCM at 0 °C.
-
Add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-aryl-2-chloroethanesulfonamide.
-
To a solution of the N-aryl-2-chloroethanesulfonamide (1.0 eq) in DCM, add TEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours to effect elimination to the vinyl sulfonamide.
-
Work up the reaction as described in steps 4-6.
-
Purify the final product by silica gel column chromatography.
Assessing Reactivity with Glutathione (GSH)
This assay provides a straightforward method to assess the reactivity of a vinyl sulfonyl compound with a model thiol.
Materials:
-
Vinyl sulfonyl compound of interest
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DTNB (Ellman's reagent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the vinyl sulfonyl compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in PBS.
-
In a 96-well plate, add PBS to each well.
-
Add the vinyl sulfonyl compound to the wells to achieve the desired final concentration.
-
Initiate the reaction by adding GSH to the wells. The final concentration of GSH should be in excess.
-
Incubate the plate at room temperature.
-
At various time points, quench the reaction in a subset of wells by adding a solution of DTNB in PBS.
-
Measure the absorbance at 412 nm to quantify the amount of unreacted GSH.
-
Calculate the percentage of GSH remaining at each time point and determine the reaction rate.
Confirmation of Covalent Modification by Mass Spectrometry
This protocol outlines the general steps for confirming the covalent modification of a target protein by a vinyl sulfonyl inhibitor using mass spectrometry.
Materials:
-
Target protein
-
Vinyl sulfonyl inhibitor
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
C18 ZipTip
-
High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap)
Procedure:
-
Incubate the target protein with an excess of the vinyl sulfonyl inhibitor in the reaction buffer for a specified time.
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT and incubating at 56 °C for 30 minutes.
-
Alkylate free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Digest the protein into peptides by adding trypsin and incubating overnight at 37 °C.
-
Quench the digestion by adding formic acid.
-
Desalt the peptides using a C18 ZipTip.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification on cysteine corresponding to the mass of the vinyl sulfonyl inhibitor.
Caption: Workflow for identifying covalent modification of a protein by mass spectrometry.
Conclusion
The vinyl sulfonyl group stands as a testament to the power of covalent chemistry in modern drug discovery and chemical biology. Its tunable reactivity, coupled with a well-understood mechanism of action, provides a robust platform for the design of potent and selective inhibitors and probes. As our understanding of the proteome and the role of specific enzymes in disease continues to expand, the strategic application of privileged electrophiles like the vinyl sulfonyl group will undoubtedly play an increasingly important role in the development of the next generation of therapeutics and research tools.
References
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols. New Journal of Chemistry. [Link]
-
Synthesis of vinyl sulfones using β‐nitrostyrenes and sulfonyl hydrazides. ResearchGate. [Link]
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF. ResearchGate. [Link]
-
Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments. NIH. [Link]
-
A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. RSC Publishing. [Link]
-
Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace. [Link]
-
Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. EMBL-EBI. [Link]
-
A, mechanism of vinyl sulfone inhibition. In this mechanism, sortase... ResearchGate. [Link]
-
Proposed reaction pathway for the synthesis of vinyl sulfones. ResearchGate. [Link]
-
(PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]
-
Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers | Request PDF. ResearchGate. [Link]
-
Timeline of the synthesis and applications of vinyl sulfones in recent years.. ResearchGate. [Link]
-
Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Semantic Scholar. [Link]
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. [Link]
-
Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases. ResearchGate. [Link]
-
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization | Langmuir. ACS Publications. [Link]
-
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization | Request PDF. ResearchGate. [Link]
-
Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization. PubMed. [Link]
-
One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers | Request PDF. ResearchGate. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Bioconjugation Using 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
Abstract
This document provides a comprehensive technical guide for utilizing the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, in bioconjugation applications. We delve into the core chemistry, strategic considerations for experimental design, and provide a detailed, field-tested protocol for the sequential conjugation of biomolecules. This guide is intended for researchers, scientists, and drug development professionals engaged in creating precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules. Key characterization techniques and troubleshooting strategies are also discussed to ensure the successful synthesis and validation of the final conjugate.
Introduction: The Power of Heterobifunctional Chemistry
This compound is a heterobifunctional crosslinker engineered for advanced bioconjugation.[1] Its structure features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group. This dual functionality allows for a controlled, sequential conjugation strategy, targeting different functional groups on separate biomolecules.[1]
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues to form stable amide bonds.[2]
-
Vinyl Sulfone: This group is a Michael acceptor that reacts specifically with nucleophilic thiol groups (-SH) on cysteine residues to form a highly stable thioether bond.[1][3]
The stability of the resulting thioether linkage is a significant advantage over more traditional maleimide-thiol conjugates, which can be susceptible to retro-Michael addition and thiol exchange reactions in physiological environments.[4][5] The vinyl sulfone group forms stable conjugates, making it an excellent choice for applications requiring high in vivo or in vitro stability.[3][6] This controlled reactivity and bond stability make the crosslinker an invaluable tool in the development of complex biotherapeutics and diagnostic agents.[7]
Reaction Mechanism and Selectivity
The key to successfully using this crosslinker is to exploit the differential reactivity and pH dependency of its two ends. The NHS ester reacts optimally at a slightly alkaline pH, while the thiol-Michael addition to the vinyl sulfone proceeds efficiently at a near-neutral pH. This allows for a two-step, one-pot, or two-pot synthesis.
Step 1: Amination via NHS Ester Reaction The first step typically involves the reaction of the NHS ester with a primary amine on the first biomolecule (Molecule 'A'). This reaction is favored at a pH of 8.3-8.5, where the primary amines are deprotonated and thus more nucleophilic.[2] Amine-containing buffers like Tris must be avoided as they will compete for the NHS ester.
Step 2: Thiol Conjugation via Michael Addition The vinyl sulfone group on the newly formed intermediate (Molecule 'A'-Linker) is then reacted with a thiol-containing biomolecule (Molecule 'B'). This Michael addition reaction is highly efficient and selective for thiols at a pH range of 6.5-7.5.[8] At this pH, the reaction with other nucleophilic residues like lysine or histidine is significantly slower, ensuring high specificity for cysteine.[9]
Experimental Design and Core Considerations
Careful planning of the reaction parameters is critical for achieving high yields and a homogenous product.
| Parameter | Recommendation & Rationale |
| Buffer Selection | NHS Ester Step (pH 8.3-8.5): Use amine-free buffers such as Phosphate Buffered Saline (PBS) or Sodium Bicarbonate buffer. Rationale: Buffers containing primary amines (e.g., Tris) will compete with the target molecule, quenching the reaction.[2] Vinyl Sulfone Step (pH 6.5-7.5): PBS or HEPES buffers are suitable. Rationale: This pH range maximizes thiol reactivity while minimizing side reactions with other nucleophiles.[8] |
| Reagent Preparation | Dissolve the NHS-vinyl sulfone crosslinker in a dry, aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately prior to use. Rationale: The NHS ester moiety is highly susceptible to hydrolysis in aqueous environments. Preparing a concentrated stock in an organic solvent minimizes this degradation.[2] |
| Molar Ratio | The molar excess of the crosslinker over the first biomolecule should be optimized empirically, typically starting with a 5 to 20-fold molar excess. Rationale: A higher excess drives the reaction to completion but increases the risk of multiple conjugations and complicates downstream purification. The optimal ratio balances efficiency with specificity. |
| Reaction Conditions | Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C. Rationale: Room temperature reactions are faster (1-4 hours), while reactions at 4°C proceed more slowly (overnight) but can reduce hydrolysis of the NHS ester and improve protein stability. Time: Monitor reaction progress to determine the optimal duration. |
| Quenching | NHS Ester Reaction: Add a small molecule with a primary amine (e.g., Tris, glycine, or hydroxylamine to a final concentration of 10-50 mM) to quench any unreacted NHS ester. Rationale: This prevents the unreacted linker from modifying the second biomolecule in the subsequent step.[10] Vinyl Sulfone Reaction: Add a thiol-containing molecule like L-cysteine or β-mercaptoethanol to quench unreacted vinyl sulfone groups. Rationale: This ensures that the final conjugate is stable and does not react further during storage or application. |
Detailed Protocol: Sequential Antibody-Payload Conjugation
This protocol describes the conjugation of a small molecule payload containing a primary amine (Payload-NH₂) to a monoclonal antibody (mAb) with an available cysteine residue.
Materials
-
Antibody (mAb): In PBS, pH 7.4. Ensure the target cysteine is reduced. If necessary, pre-treat with a mild reducing agent like TCEP.
-
Payload-NH₂: Small molecule with a primary amine.
-
Crosslinker: this compound (MW: 309.3 g/mol ).[1]
-
Solvent: Anhydrous DMSO.
-
Reaction Buffers:
-
Buffer A (Activation): 0.1 M Sodium Bicarbonate, pH 8.3.
-
Buffer B (Conjugation): 0.1 M PBS, 2 mM EDTA, pH 7.0.
-
-
Quenching Reagents: 1 M Tris-HCl, pH 8.0; 100 mM L-cysteine.
-
Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) and appropriate chromatography system (e.g., SEC or HIC).
Procedure
Part 1: Activation of Payload-NH₂ with Crosslinker
-
Prepare Payload: Dissolve Payload-NH₂ in Buffer A to a final concentration of 10 mM.
-
Prepare Crosslinker: Immediately before use, dissolve the crosslinker in anhydrous DMSO to create a 100 mM stock solution.
-
Activation Reaction: Add a 1.5-fold molar excess of the crosslinker solution to the Payload-NH₂ solution. For example, add 15 µL of 100 mM crosslinker to 1 mL of 10 mM Payload-NH₂.
-
Incubation: Vortex briefly and incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purification of Activated Payload: Remove excess, unreacted crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with Buffer B. The resulting "Activated Payload" (Payload-Linker-Vinyl Sulfone) is now ready for conjugation to the antibody.
Part 2: Conjugation of Activated Payload to Antibody (mAb)
-
Prepare Antibody: Adjust the concentration of the mAb in Buffer B to 5-10 mg/mL.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the purified Activated Payload to the mAb solution.
-
Incubation: Incubate for 4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
Quenching: Add L-cysteine to a final concentration of 2 mM to quench any unreacted vinyl sulfone groups. Incubate for an additional 30 minutes.
Part 3: Purification and Storage of the Final Conjugate (ADC)
-
Purification: Purify the antibody-drug conjugate (ADC) from excess payload and quenching reagents using a suitable method. Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller reaction components.
-
Buffer Exchange: During purification, exchange the ADC into a suitable final storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the final ADC for concentration, Drug-to-Antibody Ratio (DAR), purity, and aggregation (see Section 5).
-
Storage: Store the purified ADC at 2-8°C or frozen at -80°C, depending on the stability of the specific antibody and payload.
Characterization of the Final Bioconjugate
Thorough characterization is essential to confirm the success of the conjugation and to ensure the quality and consistency of the final product.[11]
| Analytical Technique | Purpose & Information Gained |
| UV/Vis Spectroscopy | Determines protein concentration and calculates the average Drug-to-Antibody Ratio (DAR) by measuring absorbance at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).[12] |
| Mass Spectrometry (MS) | Confirms the covalent modification of the antibody and provides an accurate mass of the conjugate, allowing for precise determination of the drug load distribution (e.g., species with 0, 1, 2, etc., drugs attached).[13] |
| Hydrophobic Interaction Chromatography (HIC) | Separates antibody species based on the number of conjugated payloads. It is a powerful tool for determining the DAR and the distribution of different drug-loaded species.[12][14] |
| Size Exclusion Chromatography (SEC) | Assesses the purity of the conjugate and quantifies the level of aggregation or fragmentation that may have occurred during the conjugation process.[14] |
| Reversed-Phase HPLC (RP-HPLC) | Often used after fragmenting the antibody (e.g., light and heavy chains) to provide higher resolution analysis of drug distribution and site-specificity.[14] |
| SDS-PAGE | Provides a qualitative assessment of conjugation. A successful conjugation will show a shift in the molecular weight of the antibody bands.[12] |
General Workflow Visualization
References
-
Beck, A., Wagner-Rousset, E., Ayoub, D., Van Dorsselaer, A., & Sanglier-Cianférani, S. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(2), 158-164. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
Waters Corporation. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Retrieved from [Link]
-
ADC Review. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Retrieved from [Link]
-
Patterson, J. T., Asano, S., Li, X., Rader, C., & Barbas, C. F. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1402-1407. Retrieved from [Link]
-
Al-Shuaeeb, R. A. A., Al-Zoubi, M. S., Al-Masri, Z. W., & Al-Awad, M. I. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Communications, 55(28), 4051-4054. Retrieved from [Link]
-
Worrell, B. T., & Kloxin, C. J. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4029-4034. Retrieved from [Link]
-
Sinitcyn, P., Schuller, M., Faini, M., Schmidt, C., & Rappsilber, J. (2021). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 20, 100140. Retrieved from [Link]
-
Kumar, A., Singh, B., & Sharma, P. K. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry, 14(11), 2200-2223. Retrieved from [Link]
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Ballesteros, A., & Desroses, M. (2014). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry, 12(1), 36-44. Retrieved from [Link]
-
Christie, R. J., & Grainger, D. W. (2014). A new reagent for stable thiol-specific conjugation. Chemical Communications, 50(34), 4447-4449. Retrieved from [Link]
-
Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(12), 3766-3776. Retrieved from [Link]
-
Zhang, Y., Luo, S., Tang, Y., Luesch, H., & Hong, M. (2013). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. Langmuir, 29(42), 12979-12986. Retrieved from [Link]
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Next Peptide. (n.d.). 343934-41-8 | this compound. Retrieved from [Link]
-
Dempsey, G. T., & Vaughan, J. C. (2019). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 626, 161-177. Retrieved from [Link]
-
Pires, A. M. B., de Souza, A. C., & Santana, M. H. A. (2015). The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Journal of the Brazilian Chemical Society, 26(11), 2297-2305. Retrieved from [Link]
-
SlideShare. (n.d.). Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function. Retrieved from [Link]
-
Wang, Y., Zhang, T., & Zhu, J. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 19(2), 239-251. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Precise PEG. (n.d.). 2,5-dioxopyrrolidin-1-yl 4-(2,2-dicyano-1-((4-fluorophenyl)thio)vinyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl benzoate. Retrieved from [Link]
-
PubMed. (2025, February 6). Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2015, December 18). (PDF) The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. Retrieved from [Link]
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antibody-drug conjugate synthesis with NHS-vinyl sulfone linker
An Application Guide to Antibody-Drug Conjugate Synthesis Utilizing a Heterobifunctional NHS-Vinyl Sulfone Linker
Authored by: A Senior Application Scientist
Introduction: Engineering Specificity and Stability in Antibody-Drug Conjugates
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the antigen-specific targeting of a monoclonal antibody (mAb) with the potent cell-killing capability of a cytotoxic payload.[1][2] The linchpin of this tripartite assembly is the chemical linker, a component whose design is critical to the overall stability, efficacy, and safety of the ADC.[1] Early ADC development was often hampered by linker instability, leading to premature payload release and off-target toxicity.[1][3][4]
A significant challenge has been the reliance on maleimide-based chemistry for conjugating payloads to antibody cysteine residues. While effective, the resulting thiosuccinimide bond can be unstable in plasma, susceptible to a retro-Michael reaction that releases the payload before it reaches the target cell.[3][4] This has driven the exploration of alternative chemistries that form more robust covalent linkages.
This guide details the use of a heterobifunctional N-hydroxysuccinimide (NHS)-vinyl sulfone linker for ADC synthesis. This linker class offers a strategic approach to conjugate a thiol-containing payload to the primary amine of a lysine residue on the antibody. The vinyl sulfone moiety serves as a stable Michael acceptor for thiols, forming an irreversible thioether bond that is resistant to exchange reactions in plasma.[5][6][7] This application note provides the scientific rationale, a detailed step-by-step protocol, and the necessary analytical methods for the successful synthesis and characterization of a stable, lysine-linked ADC.
The Chemistry: A Two-Step Sequential Conjugation
The use of an NHS-vinyl sulfone linker, such as NHS-PEG-Vinyl Sulfone, facilitates a controlled, two-step conjugation process. This strategy leverages two distinct and orthogonal reactions:
-
Amine Acylation: The NHS ester is a highly reactive group that selectively acylates primary amines, predominantly found on the side chains of lysine residues and the N-terminus of the antibody.[8][9] This reaction proceeds efficiently under slightly alkaline conditions (pH 8.0-8.5) to form a stable amide bond, thereby functionalizing the antibody with vinyl sulfone groups.
-
Thiol-Michael Addition: The vinyl sulfone group is an electrophile that reacts with nucleophiles. While it can react with amines at a higher pH, it shows high selectivity for thiols (such as on a cysteine-containing payload or a payload functionalized with a thiol handle) under neutral to slightly acidic conditions (pH 6.5-7.5).[6][10] This Michael addition reaction results in a highly stable thioether linkage.[6][11]
Controlling the reaction pH at each step is paramount to ensure chemoselectivity and minimize side reactions.
Caption: Sequential reaction workflow for ADC synthesis using an NHS-vinyl sulfone linker.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis and characterization of an ADC using an NHS-vinyl sulfone linker and a thiol-containing payload.
Part 1: Antibody Activation with NHS-Vinyl Sulfone Linker
This protocol functionalizes the antibody by reacting its lysine residues with the NHS ester end of the linker.
Materials and Reagents:
| Reagent/Material | Specification | Storage |
| Monoclonal Antibody (mAb) | >95% Purity, in PBS | 2-8°C |
| NHS-PEGn-Vinyl Sulfone | MW-specific, >95% Purity | -20°C, Desiccated |
| Borate Buffer | 50 mM, pH 8.5 | 2-8°C |
| Anhydrous Dimethyl Sulfoxide (DMSO) | <0.005% Water | Room Temp, Desiccated |
| Desalting Columns | 7K MWCO | Room Temp |
| Reaction Buffer | pH 6.5 PBS | 2-8°C |
Protocol:
-
Antibody Preparation:
-
Buffer exchange the stock antibody solution into 50 mM Borate Buffer (pH 8.5).
-
Adjust the antibody concentration to 5-10 mg/mL. The use of a slightly alkaline buffer is critical for promoting the deprotonation of lysine's ε-amino group, enhancing its nucleophilicity for reaction with the NHS ester.[12]
-
-
Linker Preparation:
-
Allow the vial of NHS-PEGn-Vinyl Sulfone to equilibrate to room temperature before opening to prevent moisture condensation, as NHS esters are highly susceptible to hydrolysis.[8]
-
Prepare a fresh 10 mM stock solution of the linker in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction (Step 1):
-
Add the linker-DMSO stock solution to the antibody solution to achieve a final molar excess of 5-10 fold (linker-to-antibody). The optimal ratio should be determined empirically for each specific antibody.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing. Avoid vigorous shaking to prevent protein denaturation.
-
-
Purification of Activated Antibody:
-
Immediately following incubation, remove excess, unreacted linker using a pre-equilibrated desalting column (or via tangential flow filtration for larger scales).
-
The purification should be performed into the buffer for the next step (e.g., pH 6.5 PBS) to prepare the activated antibody for payload conjugation. This step is crucial to prevent the unreacted linker from conjugating to the thiol-containing payload in the subsequent step.
-
Part 2: Payload Conjugation to Activated Antibody
This protocol conjugates the thiol-containing payload to the vinyl sulfone-functionalized antibody.
Materials and Reagents:
| Reagent/Material | Specification | Storage |
| Activated Antibody | In pH 6.5 PBS | Use Immediately |
| Thiol-containing Payload | >98% Purity | -20°C, Desiccated |
| Anhydrous Dimethyl Sulfoxide (DMSO) | <0.005% Water | Room Temp, Desiccated |
| Quenching Reagent | 1 M N-acetylcysteine, pH 7 | 2-8°C |
| Purification System | SEC or HIC Column | N/A |
Protocol:
-
Payload Preparation:
-
Prepare a 10 mM stock solution of the thiol-containing payload in anhydrous DMSO.
-
-
Conjugation Reaction (Step 2):
-
Add the payload-DMSO stock solution to the purified, activated antibody solution. A 1.5 to 3-fold molar excess of payload over the attached vinyl sulfone linkers is recommended as a starting point.
-
The reaction pH should be maintained between 6.5 and 7.5. This pH range ensures the thiol group is sufficiently nucleophilic while minimizing the competing reaction of the vinyl sulfone with amines.[6][10]
-
Incubate at room temperature for 4-16 hours with gentle mixing. The slower reaction kinetics of vinyl sulfones compared to maleimides may necessitate longer incubation times or slightly elevated temperatures (e.g., 37°C) to achieve complete conjugation.[5]
-
-
Quenching:
-
After the incubation period, add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to cap any unreacted vinyl sulfone groups. Incubate for 30 minutes.
-
-
Final ADC Purification:
-
Purify the final ADC product to remove excess payload, quenching reagent, and any aggregated protein. Size Exclusion Chromatography (SEC) is commonly used for this purpose.
-
Analytical Characterization of the Final ADC
Thorough characterization is essential to validate the synthesis and ensure the quality of the ADC. The primary goals are to determine the drug-to-antibody ratio (DAR), quantify aggregation, and confirm the identity of the conjugate.
Caption: A typical analytical workflow for the characterization of a purified ADC.
Drug-to-Antibody Ratio (DAR) Determination by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.[13][14] Since most cytotoxic payloads are hydrophobic, each addition of a drug-linker increases the overall hydrophobicity of the antibody, leading to longer retention times on the HIC column.
-
Method: A high-to-low salt gradient is used to elute the ADC species. The resulting chromatogram will show a series of peaks corresponding to antibodies with different numbers of drugs attached (DAR0, DAR1, DAR2, etc.).
-
Calculation: The average DAR is calculated by taking the weighted average of the different species, based on the integrated area of each peak.[15]
Example HIC Data and DAR Calculation:
| Peak ID | Drug Load (D) | Peak Area (A) | A x D |
| 1 | 0 | 150,000 | 0 |
| 2 | 1 | 350,000 | 350,000 |
| 3 | 2 | 800,000 | 1,600,000 |
| 4 | 3 | 950,000 | 2,850,000 |
| 5 | 4 | 600,000 | 2,400,000 |
| 6 | 5 | 250,000 | 1,250,000 |
| Total | 3,100,000 | 8,450,000 |
Average DAR = Σ(A x D) / ΣA = 8,450,000 / 3,100,000 = 2.73
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is the primary method for quantifying the presence of high molecular weight species (aggregates) or fragments in the final ADC preparation.[16][17] A successful conjugation should result in a main peak for the monomeric ADC with minimal aggregation (<5%).
Mass Confirmation by Mass Spectrometry (MS)
Intact protein mass analysis, typically using LC-MS (often with SEC or reversed-phase columns), confirms the successful conjugation and provides precise mass data for each drug-loaded species.[17][18] Deconvolution of the resulting mass spectra allows for the identification of each DAR species and can be used to calculate the average DAR, corroborating the HIC results.[16][19]
Conclusion
The NHS-vinyl sulfone linker provides a robust and reliable method for synthesizing stable, lysine-directed antibody-drug conjugates. The resulting thioether bond offers a significant advantage in plasma stability over traditional maleimide-based linkages, potentially leading to a wider therapeutic window and improved safety profiles. By carefully controlling reaction conditions, particularly pH, researchers can achieve selective and efficient conjugation. The comprehensive analytical characterization outlined herein is a critical component of the development process, ensuring the production of a well-defined and high-quality ADC therapeutic candidate.
References
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Abad, S., et al. (2018). An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates. PubMed Central. Available at: [Link]
-
Waters Corporation. (n.d.). Analytical Scale Native SEC-MS for Antibody-Drug Conjugates (ADCs) Characterization. Waters. Available at: [Link]
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. Available at: [Link]
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Jadhav, S., et al. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PubMed Central. Available at: [Link]
-
Panattoni, A. (2023). Rethinking ADC Warheads: Beyond the Classical Maleimide Approach. SigutLabs. Available at: [Link]
-
Agilent Technologies. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Agilent. Available at: [Link]
-
Al-Dulayymi, J. R., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. PubMed Central. Available at: [Link]
-
Schneider, S. (n.d.). Analysis of Antibody-Drug Conjugates Using Size Exclusion Chromatography and Mass Spectrometry. Agilent. Available at: [Link]
-
Yang, Y., et al. (2022). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]
-
Harding, A. T., et al. (2023). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. PubMed Central. Available at: [Link]
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Available at: [Link]
-
Zuo, S. (n.d.). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. Agilent. Available at: [Link]
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters. Available at: [Link]
-
Lu, J., et al. (2016). Current ADC Linker Chemistry. PubMed Central. Available at: [Link]
-
Agilent Technologies. (2016). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Agilent. Available at: [Link]
-
Medicilon. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Medicilon. Available at: [Link]
-
ResearchGate. (n.d.). Reaction engineering on amino acid models. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. Agilent Community. Available at: [Link]
-
Bernardes, G. J. L., et al. (2008). Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. Available at: [Link]
-
Tang, F., et al. (2023). A review of conjugation technologies for antibody drug conjugates. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of NHS esters used to prepare lysine-linked antibody conjugates 4−6. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Semantic Scholar. Available at: [Link]
-
Bernardes, G. J. L., et al. (2016). Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry. RSC Publishing. Available at: [Link]
-
Beck, A., et al. (2015). Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. Available at: [Link]
-
Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. Available at: [Link]
-
El-Kholy, S., et al. (2024). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. PubMed Central. Available at: [Link]
-
Cong, F., et al. (2017). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). MDPI. Available at: [Link]
-
Creative Biolabs. (n.d.). ADC Linker Products. Creative Biolabs. Available at: [Link]
-
CD Bioparticles. (n.d.). VS-PEG-NHS. CD Bioparticles. Available at: [Link]
-
Kumar, A., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. PubMed Central. Available at: [Link]
-
Nanocs. (n.d.). Vinylsulfone PEG NHS, VS-PEG-NHS. Nanocs. Available at: [Link]
-
ResearchGate. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Site-Specific Protein Modification with 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the precise attachment of payloads such as drugs, fluorophores, or polymers to a target protein.[1][2] This precision is paramount in the construction of next-generation therapeutics like antibody-drug conjugates (ADCs), where the location and stoichiometry of drug attachment profoundly impact efficacy, pharmacokinetics, and safety.[3][4][5] Among the chemical tools developed for this purpose, heterobifunctional crosslinkers offer a versatile strategy for directed conjugation.
This guide provides an in-depth technical overview of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate , a heterobifunctional crosslinker designed for advanced bioconjugation.[6] The molecule features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone. This dual-reactivity allows for a controlled, often sequential, modification of different amino acid residues, primarily targeting primary amines and thiol groups.
-
NHS Ester: This group reacts efficiently with primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminal α-amino group of a protein, to form stable amide bonds.[7][8]
-
Vinyl Sulfone: This group is an electrophilic Michael acceptor that readily reacts with nucleophiles.[9][10] It shows high reactivity towards the sulfhydryl group of cysteine residues, forming a stable thioether linkage.[11][12] It can also react with other nucleophilic residues like lysine and histidine, a reactivity that can be modulated by reaction conditions such as pH.[13][14]
The stability of the thioether bond formed by vinyl sulfones is a notable advantage over traditional maleimide-based linkers, which can be susceptible to retro-Michael reactions and thioether exchange in vivo, potentially leading to premature payload release.[3][4][15] This guide will detail the underlying chemistry, provide strategic protocols for achieving site-specificity, and outline methods for the characterization of the final conjugate.
Reaction Mechanism and Selectivity
The utility of this compound lies in its ability to selectively target different nucleophilic amino acid residues based on the controlled application of its two reactive ends.
Phase 1: NHS Ester-Amine Coupling
The initial modification step typically involves the NHS ester. This active ester reacts with unprotonated primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[7][8] This reaction is most efficient at a slightly alkaline pH (7.2-9.0), where a sufficient concentration of the nucleophilic deprotonated amine is present.[7]
Figure 1: NHS ester reaction with a primary amine on a protein.
Phase 2: Vinyl Sulfone-Thiol Conjugation
The vinyl sulfone moiety acts as a Michael acceptor, reacting with nucleophiles like thiols. The sulfhydryl side-chain of a cysteine residue is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). This reaction, a Michael-type 1,4-addition, results in the formation of a highly stable thioether bond.[9][10]
Figure 2: Vinyl sulfone reaction with a cysteine thiol via Michael addition.
Controlling Selectivity through pH
The key to achieving site-specificity with this crosslinker is the strategic control of reaction pH. The nucleophilicity of both target residues—lysine and cysteine—is pH-dependent.
| Target Residue | pKa (Side Chain) | Optimal pH for Reaction | Rationale |
| Cysteine | ~8.3 | 6.5 - 7.5 | At this pH, a sufficient fraction of cysteine exists as the highly nucleophilic thiolate anion (S⁻), while most lysine residues remain protonated (NH₃⁺) and thus non-nucleophilic. This allows for highly selective targeting of cysteines.[16][17] |
| Lysine | ~10.5 | > 8.5 | At higher pH, the ε-amino group of lysine is deprotonated (NH₂) and becomes a potent nucleophile, increasing its reactivity towards the vinyl sulfone group.[7][11] |
Table 1: pH-Dependent Selectivity of Vinyl Sulfone Moiety.
Therefore, to achieve cysteine-specific modification, the reaction should be conducted at a pH between 6.5 and 7.5.[17] If lysine modification is desired, a higher pH is necessary, though this reduces the specificity as both residues may react.
Experimental Workflow & Protocols
The following section outlines a general workflow for protein modification. This can be adapted for either a one-step or a two-step conjugation strategy depending on the desired outcome.
Figure 3: General experimental workflow for protein bioconjugation.
Protocol 1: Cysteine-Specific Labeling
This protocol is designed for the selective modification of cysteine residues. It assumes the payload is attached via the NHS ester to a small molecule, which is then conjugated to the protein's cysteine(s). If the goal is to link two proteins, one would be functionalized with the vinyl sulfone first (via lysine modification at high pH), purified, and then reacted with the second protein containing a free cysteine at neutral pH.
Materials:
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Reducing agent (if cysteines are disulfide-bonded), e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent, e.g., L-Cysteine or β-mercaptoethanol (BME)
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Step-by-Step Methodology:
-
Protein Preparation:
-
If the target cysteines are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.
-
Remove the reducing agent by buffer exchange into the reaction buffer (pH 7.2 phosphate buffer) using a desalting column or TFF. The final protein concentration should be between 1-10 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of the crosslinker in anhydrous DMSO or DMF. A 10-20 mM stock is typical.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. The stock solution should be prepared fresh and kept dry.[7]
-
-
Conjugation Reaction:
-
Add the required volume of the crosslinker stock solution to the protein solution. A 5- to 20-fold molar excess of the reagent over the protein is a good starting point for optimization.
-
The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal time should be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent that contains a free thiol. Add L-Cysteine or BME to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature. This will consume any unreacted vinyl sulfone groups.
-
-
Purification:
-
Remove the excess crosslinker, quenched reagent, and byproducts by SEC or TFF. The protein is exchanged into a suitable storage buffer (e.g., PBS pH 7.4).
-
Protocol 2: Lysine-Specific Labeling
This protocol targets primary amines and is useful for attaching the vinyl sulfone moiety to a protein scaffold.
Materials:
-
Same as Protocol 1, but use a borate or bicarbonate buffer at pH 8.5.
-
Quenching reagent: Tris or Glycine.
Step-by-Step Methodology:
-
Protein Preparation:
-
Buffer exchange the protein into a non-nucleophilic, amine-free buffer such as 100 mM sodium borate, 150 mM NaCl, pH 8.5. Ensure no Tris, glycine, or ammonium salts are present as they will compete for the NHS ester.
-
-
Reagent Preparation:
-
Prepare the crosslinker stock solution as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the crosslinker to the protein solution.
-
Incubate for 30-60 minutes at room temperature. NHS-ester reactions are typically faster than vinyl sulfone reactions.[7]
-
-
Quenching:
-
Quench the reaction by adding Tris or glycine to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the vinyl sulfone-activated protein as described in Protocol 1 to remove excess reagents. The resulting protein is now ready for subsequent conjugation to a thiol-containing molecule.
-
Characterization of the Conjugate
Self-validation is critical. A combination of analytical techniques should be employed to confirm successful conjugation and characterize the final product.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess purity and apparent molecular weight. | A shift in the band of the modified protein corresponding to the mass of the attached molecule. The gel should show minimal aggregation or fragmentation.[13] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determine the exact mass of the conjugate and calculate the drug-to-antibody ratio (DAR) or label-to-protein ratio. | A mass increase corresponding to the covalent addition of the linker-payload. The heterogeneity of the product can be assessed by observing the distribution of species with different numbers of modifications.[13] |
| UV-Vis Spectroscopy | Quantify protein concentration and, if the payload has a distinct chromophore, the degree of labeling. | Use the Beer-Lambert law. Protein concentration is typically measured at 280 nm, while the payload is measured at its specific λmax. |
| Hydrophobic Interaction Chromatography (HIC) | Separate species with different numbers of attached hydrophobic payloads (common for ADCs). | Provides a profile of the drug-load distribution, allowing for quantification of DAR species (e.g., DAR0, DAR2, DAR4). |
| Size-Exclusion Chromatography (SEC) | Assess aggregation and purity. | The conjugate should elute as a single, monodisperse peak. The presence of high molecular weight species indicates aggregation. |
Table 2: Analytical Techniques for Characterizing Protein Conjugates.
Conclusion
This compound is a powerful and versatile reagent for site-specific protein modification. By carefully controlling the reaction pH, researchers can selectively target either cysteine or lysine residues, enabling the construction of well-defined bioconjugates. The stable thioether bond formed by the vinyl sulfone group offers a distinct advantage in applications requiring high in vivo stability, such as the development of antibody-drug conjugates. The protocols and characterization methods outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to successfully implement this technology and advance their discovery and development efforts.
References
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Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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(PDF) Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Available at: [Link]
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Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC - NIH. Available at: [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. Available at: [Link]
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Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
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Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed. Available at: [Link]
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Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Available at: [Link]
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Vinyl Sulfone Bifunctional Tag Reagents for Single-Point Modification of Proteins. Available at: [Link]
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Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
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A systematic study of protein labeling by fluorogenic probes using cysteine targeting vinyl sulfone-cyclooctyne tags - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Vinyl Sulfone: A Multi-Purpose Function in Proteomics - SciSpace. Available at: [Link]
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The vinyl sulfone motif as a structural unit for novel drug design and discovery - PubMed. Available at: [Link]
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DiPODS: A Reagent for Site-Specific Bioconjugation via the Irreversible Rebridging of Disulfide Linkages - PMC - NIH. Available at: [Link]
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Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Available at: [Link]
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Sulfatase-cleavable linkers for antibody-drug conjugates - RSC Publishing. Available at: [Link]
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Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PubMed. Available at: [Link]
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Preparation of activated NHS-esters and their reaction with... - ResearchGate. Available at: [Link]
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Site-specific Polymer Modification of Therapeutic Proteins - PubMed. Available at: [Link]
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Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms - PMC - NIH. Available at: [Link]
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Application Notes and Protocols for Peptide Crosslinking using 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide for the use of the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate , in peptide crosslinking applications. This reagent is particularly valuable in bioconjugation, enabling the covalent linkage of two distinct biomolecules, a cornerstone in the development of novel therapeutics like antibody-drug conjugates (ADCs) and for studying protein-protein interactions.[1][2]
Introduction: A Tale of Two Reactivities
This compound is a powerful tool due to its orthogonal reactivity. It possesses two distinct chemical moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group.[1] This duality allows for a controlled, sequential crosslinking strategy, minimizing the formation of unwanted homodimers.[2][3][4]
-
The NHS Ester: This functional group is highly reactive towards primary amines, such as the ε-amine of lysine residues and the N-terminus of a peptide.[5] The reaction, which proceeds efficiently at a slightly alkaline pH (7.2-8.5), results in the formation of a stable amide bond.[5] It is crucial to note that NHS esters are susceptible to hydrolysis in aqueous solutions, a factor that dictates the order of the crosslinking steps.[5]
-
The Vinyl Sulfone: This group is an excellent Michael acceptor, reacting with nucleophiles, most notably the thiol group of cysteine residues, to form a stable thioether bond.[1][6] While highly reactive towards cysteines, vinyl sulfones can also react with other nucleophilic amino acid side chains such as those of histidine and lysine, albeit at a slower rate.[7][8] This reaction is typically performed at a pH range of 8.0-9.0.
The strategic advantage of this crosslinker lies in the ability to perform a two-step conjugation. Typically, the more labile NHS ester is reacted first with the amine-containing peptide. Following purification to remove excess crosslinker, the now-modified peptide is introduced to the cysteine-containing peptide to react via the vinyl sulfone moiety.[4][]
Reaction Mechanism
The crosslinking process is a sequential, two-step reaction targeting distinct amino acid residues.
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labeling of oligonucleotides with NHS-vinyl sulfone crosslinkers
An In-Depth Technical Guide to the Labeling of Oligonucleotides with NHS-Vinyl Sulfone Crosslinkers
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques for labeling oligonucleotides using heterobifunctional N-hydroxysuccinimide (NHS)-vinyl sulfone crosslinkers. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling users to optimize protocols for their specific applications and troubleshoot potential issues.
Introduction: The Power of Precision in Oligonucleotide Conjugation
Oligonucleotides are at the heart of revolutionary diagnostics and therapeutics. To unlock their full potential, they are often covalently linked to other molecules, such as fluorophores, proteins, peptides, or solid supports. The choice of crosslinking chemistry is paramount, dictating the stability, purity, and ultimate functionality of the final conjugate.
NHS-vinyl sulfone crosslinkers represent a sophisticated class of reagents that offer a two-step, controlled conjugation strategy. These heterobifunctional molecules contain two distinct reactive moieties:
-
An NHS ester , which selectively reacts with primary amines (-NH₂).
-
A vinyl sulfone , which selectively reacts with thiols (-SH).
This dual reactivity allows for the precise, sequential attachment of different molecules, making it an invaluable tool for creating complex bioconjugates. This guide will detail the chemistry, protocols, and best practices for leveraging this powerful technology.
The Underlying Chemistry: A Tale of Two Reactions
The utility of an NHS-vinyl sulfone linker stems from the orthogonal reactivity of its two ends, which can be controlled primarily by adjusting the reaction pH.
The Amine-Reactive NHS Ester
N-hydroxysuccinimide esters are one of the most common reagents for modifying primary amines, such as those found on the N-terminus of a peptide or on an amino-modified oligonucleotide.[1] The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable and irreversible amide bond.[1]
Key Reaction Characteristics:
-
pH Dependence: The reaction is highly pH-dependent. The primary amine must be deprotonated to be nucleophilic, which is favored at a slightly alkaline pH. The optimal range is typically pH 8.0-9.0.[2][3][4] Below this range, the reaction slows considerably as the amine becomes protonated (-NH₃⁺). Above this range, hydrolysis of the NHS ester itself becomes a significant competing reaction, reducing conjugation efficiency.[1][4]
-
Buffer Choice: Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine must be strictly avoided, as they will compete with the target amine for reaction with the NHS ester.[5] Suitable buffers include phosphate, borate, or carbonate/bicarbonate.[4][6]
Figure 1: NHS ester reaction with an amino-modified oligonucleotide.
The Thiol-Reactive Vinyl Sulfone
The vinyl sulfone group is an α,β-unsaturated sulfone that acts as a Michael acceptor.[7] It reacts with nucleophiles, most notably thiols, via a conjugate addition mechanism.[7][8] This reaction forms a highly stable thioether linkage.
Key Reaction Characteristics:
-
High Thiol Selectivity: Vinyl sulfones exhibit remarkable selectivity for thiols over amines, particularly at neutral to slightly basic pH (6.5-8.5).[9][10] While amines can react, the rate is significantly slower, allowing for specific targeting of cysteine residues or thiol-modified oligonucleotides.[9]
-
Stability: The resulting thioether bond is very stable.[9][11] Unlike maleimides, another common thiol-reactive group, vinyl sulfones do not undergo hydrolysis in aqueous conditions and are more stable at alkaline pH.[11]
-
Kinetics: The reaction rate is dependent on the deprotonation of the thiol to the more nucleophilic thiolate anion (S⁻), making the reaction faster at higher pH values within its optimal range.[12]
Figure 2: Vinyl sulfone reaction with a thiol-containing molecule.
Experimental Design and Critical Parameters
Success in bioconjugation is determined before the first pipette tip enters a tube. Careful planning of oligonucleotide design, purification, and reaction conditions is essential.
Oligonucleotide Purity is Non-Negotiable
The starting material's purity directly impacts the final conjugate's quality. Impurities from oligonucleotide synthesis, such as truncated or failure sequences, can interfere with downstream applications, leading to reduced performance and background noise.
-
Synthesis: Incorporate an amino-modifier (e.g., Amino-Modifier C6) during solid-phase synthesis for subsequent reaction with the NHS ester.
-
Purification: For demanding applications, purification beyond simple desalting is required. The choice of method depends on the oligonucleotide length and the nature of any modifications.[13]
| Purification Method | Principle | Best For | Purity Achievable |
| Desalting | Gel filtration or cartridge-based removal of salts and very short failure sequences. | Basic applications where n-1 sequences are not a concern. | ~80-90% |
| PAGE | Polyacrylamide Gel Electrophoresis separates by size and charge. | High-purity separation of long oligos (>15 bases).[13] | >90%[13] |
| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. Excellent for separating modified from unmodified oligos.[13] | Purification of hydrophobically modified oligos (e.g., dye-labeled).[13] | >95% |
| Anion-Exchange HPLC (AEX-HPLC) | Separates based on the negative charge of the phosphate backbone (length-dependent).[14] | High-resolution purification of unmodified oligos up to 80 bases.[13][14] | >95%[13] |
Handling of Reagents
-
NHS-Vinyl Sulfone Crosslinkers: These reagents are sensitive to moisture.[6] NHS esters hydrolyze in aqueous environments, and this process is accelerated at higher pH.[4] Always use anhydrous DMSO or DMF to prepare stock solutions.[3] Store desiccated at -20°C.[10] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Oligonucleotides: Dissolve purified, lyophilized oligonucleotides in nuclease-free water or a suitable reaction buffer. Store frozen at -20°C or -80°C.
Step-by-Step Protocol: Labeling an Amino-Oligonucleotide
This protocol describes the first stage of the conjugation: reacting an amino-modified oligonucleotide with the NHS ester moiety of the crosslinker.
Figure 3: Workflow for labeling an amino-oligonucleotide with an NHS-vinyl sulfone linker.
Materials
-
Amino-modified oligonucleotide, HPLC-purified
-
NHS-vinyl sulfone crosslinker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Borate, pH 8.5[6]
-
Nuclease-free water
-
Purification system (e.g., HPLC, size-exclusion chromatography columns)
Procedure
-
Prepare Reagents:
-
Allow the NHS-vinyl sulfone crosslinker vial to warm to room temperature before opening.
-
Prepare a fresh 10-20 mM stock solution of the crosslinker in anhydrous DMSO immediately before use.
-
Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-5 mM.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the oligonucleotide solution with the crosslinker solution. A 10-20 fold molar excess of the crosslinker over the oligonucleotide is a good starting point to drive the reaction to completion.[3][15]
-
Example Calculation: For 10 nmol of oligonucleotide, add 200 nmol of crosslinker. If the crosslinker stock is 20 mM, this would be 10 µL.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction for 2-4 hours at room temperature (approx. 25°C).
-
If the crosslinker or resulting conjugate is light-sensitive (e.g., contains a fluorophore), protect the tube from light by wrapping it in aluminum foil.
-
-
Purification:
-
It is critical to remove the excess, unreacted NHS-vinyl sulfone crosslinker immediately after the reaction. This prevents the vinyl sulfone group from reacting non-specifically in subsequent steps.
-
The preferred method is size-exclusion chromatography (e.g., Bio-Rad P-6 or P-30 columns) or Reverse-Phase HPLC.[16] These methods efficiently separate the large, labeled oligonucleotide from the small molecule crosslinker.[16]
-
Collect fractions and monitor by UV absorbance at 260 nm for the oligonucleotide.
-
-
Analysis and Storage:
-
Confirm successful conjugation using Mass Spectrometry (MALDI-TOF or ESI-MS). The mass of the product should be the mass of the starting oligonucleotide plus the mass of the crosslinker minus the mass of the NHS leaving group.
-
Quantify the product using UV-Vis spectroscopy.
-
The purified vinyl sulfone-activated oligonucleotide is now ready for the next conjugation step or can be stored at -20°C.
-
Subsequent Conjugation to Thiol-Containing Molecules
The purified vinyl sulfone-activated oligonucleotide can now be selectively reacted with a thiol-containing molecule, such as a cysteine-containing peptide or a thiol-modified protein.
-
Adjust pH: The reaction with thiols proceeds optimally at a pH of 7.0-8.5.[9][10] Adjust the buffer of the purified vinyl sulfone-oligo accordingly, using a non-nucleophilic buffer like phosphate or HEPES.
-
React: Add the thiol-containing molecule to the vinyl sulfone-oligo solution. A 1.5 to 5-fold molar excess of the thiol molecule is typically sufficient.
-
Incubate: Let the reaction proceed for 2-12 hours at room temperature or 4°C. The reaction progress can be monitored by HPLC.
-
Purify: Purify the final oligonucleotide conjugate using an appropriate chromatography method (e.g., AEX-HPLC or RP-HPLC) to separate the final product from any unreacted starting materials.[16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | 1. Hydrolyzed NHS Ester: Reagent was exposed to moisture or stock solution is old.[6] | 1. Use a fresh vial of crosslinker. Prepare stock solutions in anhydrous DMSO immediately before use. |
| 2. Incorrect pH: Reaction buffer pH is too low (<7.5).[4] | 2. Verify buffer pH. Prepare fresh 0.1 M Sodium Borate or Bicarbonate buffer at pH 8.3-8.5.[3][6] | |
| 3. Competing Amines: Reaction buffer contains Tris, glycine, or ammonium salts.[5] | 3. Switch to a non-amine-containing buffer like phosphate, borate, or bicarbonate.[4] | |
| Multiple Products or Smear on HPLC/Gel | 1. Di- or Poly-labeling: High excess of crosslinker on an oligo with multiple amino groups. | 1. Reduce the molar excess of the crosslinker. Optimize stoichiometry. |
| 2. Oligonucleotide Degradation: Nuclease contamination or harsh buffer conditions. | 2. Use nuclease-free water and reagents. Ensure pH is not excessively high. | |
| 3. Side Reactions: Vinyl sulfone group reacting with amines (less common, but possible at very high pH or long reaction times).[9] | 3. Adhere to the recommended pH range (8.0-8.5) and reaction time for the NHS ester step. Purify the intermediate immediately. | |
| Low Final Yield of Conjugate | 1. Inefficient Purification: Loss of product during chromatography or precipitation steps.[5] | 1. Optimize the purification protocol. For small-scale reactions, consider using spin columns designed for oligonucleotide purification.[16] |
| 2. Poor Starting Material: Low purity of the initial oligonucleotide.[17] | 2. Ensure the starting oligonucleotide is of high purity (>90%) as confirmed by HPLC or PAGE.[13] |
References
-
ResearchGate. (2016). How to purify antibody-oligo conjugate?. [Link]
-
Bio-Synthesis. (2013). Method of Oligonucleotide Purification. [Link]
-
Bio-Works. (n.d.). Purification of oligonucleotides by anion exchange chromatography. [Link]
-
Waters Corporation. (n.d.). Purifying Oligonucleotides. [Link]
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-
Creative Biolabs. (n.d.). Troubleshooting Guides. [Link]
- Emami, S. et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry.
- Wang, M. et al. (2024). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
-
ResearchGate. (2010). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. [Link]
- Morpurgo, M. et al. (1996). Preparation of characterization of poly(ethylene glycol) vinyl sulfone.
- Le Dévédec, F. et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
- Morales-Sanfrutos, J. et al. (2010).
- Zustiak, S. P., & Leach, J. B. (2010). Thiol–ene click hydrogels for therapeutic delivery. Macromolecular Bioscience.
- Pierce, N. A., & Sprinzak, E. (2009). End-Labeling Oligonucleotides with Chemical Tags After Synthesis. Methods in Enzymology.
-
Glen Research. (n.d.). GENERAL PROCEDURE FOR LABELLING OF AMINOVMODIFIED OLIGONUCLEOTIDES. [Link]
- Chatterjee, S. et al. (2017). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing).
- Mear, L. et al. (2003). Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors. Organic Letters.
- Amato, D. N. et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews.
-
Fürth lab. (n.d.). NHS ester labeling of amino moeities. [Link]
-
CD Bioparticles. (n.d.). VS-PEG-NHS. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
- Wang, H. et al. (2015).
- Binauld, S. et al. (2012). Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers. Biomacromolecules.
-
Stratech. (n.d.). Oligonucleotide Labeling Reagents. [Link]
-
Bio-Synthesis Inc. (2011). Oligonucleotide modification, labeling and conjugation. [Link]
-
ResearchGate. (2019). One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers. [Link]
- Varghese, O. P. et al. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol.
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- 8. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 10. VS-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
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- 12. Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. Method of Oligonucleotide Purification [biosyn.com]
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Application Notes and Protocols for Surface Immobilization of Enzymes using 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the surface immobilization of enzymes using the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate. This reagent offers a robust and versatile method for covalently attaching enzymes to various substrates, a critical process in the development of biosensors, biocatalytic reactors, and various diagnostic and therapeutic platforms. We will delve into the underlying chemical principles, provide step-by-step experimental workflows, and discuss essential characterization and troubleshooting techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the advantages of immobilized enzymes in their work.
Introduction: The Power of Immobilization
Enzyme immobilization is a foundational technique in biotechnology that confines enzymes to a solid support material, enhancing their stability, facilitating their reuse, and simplifying downstream processing.[1][2][3] Compared to their soluble counterparts, immobilized enzymes often exhibit increased resistance to changes in temperature and pH, making them more robust for industrial and pharmaceutical applications.[1][4] The choice of immobilization strategy is paramount to preserving the enzyme's catalytic activity and ensuring the longevity of the biocatalytic system.[5]
Covalent attachment provides a stable and permanent linkage between the enzyme and the support, minimizing leaching and ensuring long-term performance.[6] The heterobifunctional crosslinker, this compound, is a powerful tool for achieving this. Its unique structure incorporates two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group. This dual functionality allows for a controlled, two-step immobilization process, offering specificity and efficiency.
The Chemistry of this compound
The efficacy of this crosslinker lies in the orthogonal reactivity of its two functional groups.
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts specifically with primary amines (-NH₂) found on the side chains of lysine residues and the N-terminus of proteins.[7][8] The reaction proceeds optimally under slightly alkaline conditions (pH 7.2-8.5) and results in the formation of a stable amide bond.[7][8]
-
Vinyl Sulfone: This group is an α,β-unsaturated sulfone that acts as a Michael acceptor. It exhibits high reactivity towards nucleophiles, particularly the thiol groups (-SH) of cysteine residues.[9][10] This reaction is most selective for thiols at a neutral to slightly alkaline pH (7-9).[10] At higher pH values (typically > 9), vinyl sulfones can also react with primary amines (lysine) and the imidazole group of histidine.[10][11][12]
This differential reactivity allows for a strategic approach to immobilization. Typically, the NHS ester is first used to anchor the crosslinker to an amine-functionalized surface. Subsequently, the vinyl sulfone group is presented for reaction with the enzyme.
Figure 1: Two-step immobilization workflow.
Detailed Protocols
This section provides step-by-step protocols for the immobilization of an enzyme onto an amine-functionalized surface.
Materials and Reagents
-
Crosslinker: this compound
-
Solvent for Crosslinker: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Surface: Amine-functionalized glass slides, microplates, or beads
-
Enzyme: Purified enzyme of interest containing surface-accessible cysteine or lysine residues
-
Buffers:
-
Activation Buffer: 100 mM Phosphate buffer, pH 7.5
-
Coupling Buffer: 100 mM Phosphate buffer with 1 mM EDTA, pH 7.2
-
Washing Buffer: Coupling buffer with 0.1% (w/v) Tween-20
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: Buffer appropriate for the specific enzyme's stability (e.g., 50 mM Phosphate buffer, pH 7.4 with 50% glycerol)
-
-
General Lab Equipment: Orbital shaker, centrifuge (for beads), spectrophotometer, pH meter, reaction tubes.
Experimental Workflow
Figure 2: Experimental workflow for enzyme immobilization.
Step-by-Step Protocol
Step 1: Surface Activation
-
Prepare the Surface: Thoroughly clean and dry the amine-functionalized surface according to the manufacturer's instructions.
-
Prepare Crosslinker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Activate the Surface: Immerse the amine-functionalized surface in the Activation Buffer. Add the crosslinker solution to the buffer to achieve a final concentration of 1 mg/mL.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.
-
Washing: Remove the surface from the activation solution and wash it three times with the Activation Buffer to remove excess crosslinker. The surface is now functionalized with vinyl sulfone groups and ready for enzyme coupling.
Step 2: Enzyme Immobilization
-
Prepare Enzyme Solution: Dissolve the purified enzyme in the Coupling Buffer to a final concentration of 0.1-1 mg/mL. The optimal concentration should be determined empirically.
-
Enzyme Coupling: Immerse the activated surface in the enzyme solution.
-
Incubation: Incubate for 4 hours at room temperature or overnight at 4°C with gentle agitation. The longer incubation at a lower temperature is often preferred to maintain enzyme stability.
-
Quenching (Optional but Recommended): To block any unreacted vinyl sulfone groups, incubate the surface in the Quenching Buffer for 30 minutes at room temperature.
-
Washing: Wash the surface three times with the Washing Buffer to remove non-covalently bound enzyme. Follow with three washes with the Coupling Buffer to remove the detergent.
Step 3: Storage
Store the immobilized enzyme in the appropriate Storage Buffer at 4°C. For long-term storage, a buffer containing 50% glycerol is recommended to prevent freezing at -20°C.
Characterization of Immobilized Enzymes
It is crucial to characterize the immobilized enzyme to determine the success of the immobilization process and to understand its kinetic properties.
Immobilization Efficiency
The amount of immobilized enzyme can be quantified by measuring the protein concentration in the solution before and after the coupling step using a standard protein assay (e.g., Bradford or BCA).
Immobilization Yield (%) = [(Initial Protein - Unbound Protein) / Initial Protein] x 100
Enzyme Activity Assay
The activity of the immobilized enzyme should be compared to that of the free enzyme.
-
Prepare a series of substrate concentrations in the appropriate assay buffer.
-
Add the immobilized enzyme (e.g., one bead or a defined surface area of a slide) to the substrate solution.
-
Incubate at the optimal temperature for the enzyme for a set period.
-
Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Calculate the initial reaction rates and determine the kinetic parameters (Vmax and Km).
Stability Studies
-
Thermal Stability: Incubate the immobilized and free enzyme at various temperatures for different time intervals. Then, measure the residual activity at the optimal temperature.
-
pH Stability: Incubate the immobilized and free enzyme in buffers of different pH values for a set period. Then, measure the residual activity at the optimal pH.
-
Reusability: After each activity assay, wash the immobilized enzyme and reuse it in a fresh substrate solution. Repeat this for several cycles and measure the activity in each cycle.
| Parameter | Free Enzyme (Hypothetical Data) | Immobilized Enzyme (Hypothetical Data) |
| Optimal pH | 7.0 | 7.5 |
| Optimal Temperature | 45°C | 55°C |
| Km | 0.5 mM | 0.8 mM |
| Vmax | 100 µmol/min/mg | 85 µmol/min/mg |
| Thermal Stability (Half-life at 60°C) | 15 min | 120 min |
| Reusability (Activity after 10 cycles) | N/A | 80% of initial activity |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Immobilization Yield | - Inefficient surface activation- Low enzyme concentration- Steric hindrance | - Ensure fresh crosslinker solution and optimal pH for activation- Increase enzyme concentration or incubation time- Consider using a crosslinker with a longer spacer arm |
| Low Activity of Immobilized Enzyme | - Enzyme denaturation during immobilization- Unfavorable enzyme orientation- Mass transfer limitations | - Perform immobilization at a lower temperature- Optimize the pH of the coupling buffer to favor specific residue reactivity- Use a porous support material to increase surface area |
| High Non-specific Binding | - Inadequate washing | - Increase the number of washing steps- Include a mild detergent (e.g., Tween-20) in the washing buffer |
| Leaching of Enzyme | - Incomplete covalent bond formation | - Ensure optimal pH and incubation time for the coupling reaction |
Conclusion
The use of this compound offers a reliable and efficient method for the covalent immobilization of enzymes on various surfaces. The dual-reactive nature of this crosslinker provides control over the immobilization process, leading to stable and active biocatalytic systems. The protocols and guidelines presented in this application note serve as a starting point for developing optimized immobilization strategies tailored to specific enzymes and applications, ultimately contributing to advancements in diagnostics, drug development, and industrial biocatalysis.
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Application Notes and Protocols for Hydrogel Formation with Vinyl Sulfone Crosslinkers
Introduction: The Versatility of Vinyl Sulfone Chemistry in Hydrogel Engineering
Hydrogels, three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, have emerged as critical materials in biomedical applications such as tissue engineering and controlled drug delivery. The properties of a hydrogel are intrinsically linked to the chemistry used for its formation. Among the various crosslinking strategies, the use of vinyl sulfone (VS) functional groups has gained significant traction due to its efficiency, selectivity, and biocompatibility.
This guide provides a comprehensive overview of the principles and protocols for forming hydrogels using vinyl sulfone crosslinkers. We will delve into the underlying chemical mechanisms, provide detailed experimental procedures, and discuss key characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of vinyl sulfone chemistry for the creation of bespoke hydrogel systems.
The Chemistry of Vinyl Sulfone Crosslinking: A Michael-Type Addition Approach
The formation of hydrogels using vinyl sulfone crosslinkers primarily relies on the Michael-type addition reaction. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, or in this case, a vinyl sulfone. The strong electron-withdrawing nature of the sulfone group makes the terminal vinyl carbon highly electrophilic and susceptible to nucleophilic attack.
The most commonly employed nucleophiles for this reaction in a biological context are thiols (from cysteine residues in peptides or thiol-modified polymers) and, to a lesser extent, amines (from lysine residues or amine-functionalized polymers).[1][2][3] The reaction with thiols is particularly favored due to its high selectivity and rapid kinetics under physiological conditions.[4][5]
The reaction between a vinyl sulfone and a thiol proceeds readily at neutral to slightly basic pH, yielding a stable thioether bond.[6] This pH dependence is a key experimental parameter, as the deprotonated thiolate anion (RS-) is the active nucleophile.[7]
Caption: Michael-type addition of a thiol to a vinyl sulfone.
Key Advantages of Vinyl Sulfone Crosslinking
-
Biocompatibility: The reaction occurs under mild, physiological conditions (aqueous environment, neutral pH, room temperature), minimizing damage to sensitive biomolecules like proteins and cells.[1][2]
-
Selectivity: Vinyl sulfones exhibit high reactivity towards thiols, allowing for specific and controlled crosslinking, even in the presence of other nucleophiles like amines, by carefully controlling the pH.[4][5]
-
Stability: The resulting thioether bond is highly stable, leading to the formation of robust and durable hydrogels.[5][6]
-
Tunability: The mechanical properties and degradation profile of the hydrogel can be readily tuned by adjusting the degree of vinyl sulfone functionalization, the polymer concentration, and the crosslinker-to-polymer ratio.[8][9]
Experimental Protocols
Part 1: Functionalization of Polymers with Vinyl Sulfone Groups
A prerequisite for forming a vinyl sulfone-crosslinked hydrogel is the presence of vinyl sulfone moieties on the polymer backbone. Many polymers, such as hyaluronic acid (HA) and polyethylene glycol (PEG), can be chemically modified to introduce these functional groups. Divinyl sulfone (DVS) is a common reagent for this purpose.[8][10]
Protocol 1: Vinyl Sulfone Functionalization of Hyaluronic Acid (HA-VS)
This protocol describes the modification of hyaluronic acid with divinyl sulfone under basic conditions.
Materials:
-
Hyaluronic acid (sodium hyaluronate)
-
Divinyl sulfone (DVS)
-
0.25 M Sodium hydroxide (NaOH) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO suitable for the HA used, e.g., 12-14 kDa)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Dissolution of HA: Dissolve hyaluronic acid in 0.25 M NaOH solution to a final concentration of 1% (w/v). Stir the solution at room temperature until the HA is fully dissolved. The basic condition deprotonates the hydroxyl groups on the HA, making them reactive.[10]
-
Addition of DVS: Slowly add a predetermined amount of divinyl sulfone to the HA solution while stirring. The molar ratio of DVS to HA repeating units can be varied to control the degree of functionalization.[8][9] A common starting point is a 10-fold molar excess of DVS.
-
Reaction: Allow the reaction to proceed at room temperature for a specific duration (e.g., 30 minutes to 2 hours). The reaction time is a critical parameter for controlling the degree of vinyl sulfone substitution.[8]
-
Neutralization: Stop the reaction by neutralizing the solution to pH 7.0 with hydrochloric acid (HCl).
-
Purification: Transfer the solution to a dialysis tube and dialyze against deionized water for 3-5 days, with frequent water changes, to remove unreacted DVS and salts.[10]
-
Lyophilization: Freeze-dry the purified HA-VS solution to obtain a white, fluffy solid. Store the lyophilized HA-VS at -20°C until use.
Part 2: Formation of Vinyl Sulfone Crosslinked Hydrogels
This section provides a general protocol for forming a hydrogel by crosslinking a vinyl sulfone-functionalized polymer with a thiol-containing crosslinker.
Protocol 2: Thiol-Ene Crosslinking of PEG-VS with a Dithiol Crosslinker
This protocol uses a 4-arm PEG-Vinyl Sulfone and a dithiol-containing peptide as a crosslinker.
Materials:
-
4-arm PEG-Vinyl Sulfone (JenKem Technology or similar)[11]
-
Dithiol crosslinker (e.g., dithiothreitol (DTT) or a custom peptide with terminal cysteine residues)
-
Phosphate-buffered saline (PBS) or Tris buffer, pH 7.4-8.0
-
Vortex mixer
-
Micropipettes
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of 4-arm PEG-VS in the chosen buffer. The concentration will depend on the desired stiffness of the final hydrogel (e.g., 5-20% w/v).
-
Prepare a stock solution of the dithiol crosslinker in the same buffer. The concentration should be calculated to achieve the desired stoichiometric ratio of vinyl sulfone to thiol groups (typically 1:1).
-
-
Hydrogel Formation:
-
In a microcentrifuge tube or a mold, add the required volume of the 4-arm PEG-VS solution.
-
Add the corresponding volume of the dithiol crosslinker solution.
-
Immediately and thoroughly mix the two solutions by vortexing or rapid pipetting.
-
-
Gelation: Allow the mixture to stand at room temperature or 37°C. Gelation time can range from seconds to minutes, depending on the reactant concentrations, pH, and temperature.[7][12] Monitor gelation by tilting the container; the gel is formed when the solution no longer flows.
Caption: General workflow for hydrogel synthesis and characterization.
Characterization of Vinyl Sulfone Hydrogels
Proper characterization is crucial to ensure the hydrogel meets the requirements of the intended application.
| Parameter | Method | Purpose |
| Gelation Time | Tube inverting method or in situ rheometry | To determine the kinetics of hydrogel formation.[13] |
| Mechanical Properties | Rheometry (storage and loss moduli) or compression testing | To quantify the stiffness and viscoelasticity of the hydrogel.[9][13] |
| Swelling Ratio | Gravimetric analysis | To measure the water uptake capacity of the hydrogel.[8] |
| Mesh Size | Calculated from swelling and mechanical data | To estimate the average pore size of the hydrogel network, which influences diffusion. |
| Degradation Profile | Incubation in buffer and monitoring mass loss | To assess the stability of the hydrogel over time. Degradable linkers can be incorporated for controlled degradation.[14][15] |
| Biocompatibility | In vitro cell culture (e.g., Live/Dead assay) | To evaluate the cytotoxicity of the hydrogel and its precursors.[7][12] |
Applications in Research and Drug Development
The unique properties of vinyl sulfone-crosslinked hydrogels make them highly suitable for a range of applications:
-
3D Cell Culture: The cytocompatible gelation process allows for the encapsulation of cells within a 3D environment that can mimic the native extracellular matrix.[11] Bioactive peptides (e.g., RGD) can be incorporated to promote cell adhesion.[9]
-
Controlled Drug Delivery: Therapeutic agents, from small molecules to large proteins, can be loaded into the hydrogel and released in a sustained manner as the drug diffuses through the polymer network or as the hydrogel degrades.[8][16][17]
-
Tissue Engineering: These hydrogels can serve as scaffolds for tissue regeneration, providing mechanical support and a hydrated environment for cell growth and tissue formation.[17]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No Gelation or Slow Gelation | - Low pH of the buffer- Low concentration of precursors- Inactive thiol or vinyl sulfone groups | - Increase the pH of the buffer to 7.5-8.0- Increase the concentration of the polymer and/or crosslinker- Use fresh precursor solutions; verify functionalization |
| Inhomogeneous Gel | - Incomplete mixing of precursors | - Ensure rapid and thorough mixing immediately after combining the solutions |
| Gel is Too Stiff or Too Soft | - Incorrect precursor concentrations or stoichiometry | - Adjust the polymer concentration to control stiffness- Ensure a 1:1 stoichiometric ratio of vinyl sulfone to thiol groups for optimal crosslinking |
| Poor Cell Viability | - Cytotoxicity of unreacted precursors- High crosslinking density trapping cells | - Ensure thorough purification of functionalized polymers- Lower the polymer concentration to create a softer gel with a larger mesh size |
Conclusion
Hydrogel formation using vinyl sulfone crosslinkers offers a robust and versatile platform for creating advanced biomaterials. The underlying Michael-type addition chemistry provides a highly efficient and biocompatible method for crosslinking a variety of polymers. By carefully controlling reaction parameters such as pH, precursor concentration, and stoichiometry, researchers can tailor the properties of the resulting hydrogels to meet the specific demands of their applications in drug delivery, tissue engineering, and fundamental biological research.
References
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[Preparation of characterization of poly(ethylene glycol) vinyl sulfone. | Semantic Scholar]([Link]
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A Researcher's Guide to Protein-Protein Crosslinking: From Principles to Practice
Introduction: Freezing Molecular Interactions in Time
Protein-protein interactions (PPIs) are the cornerstone of nearly every cellular process, from signal transduction to metabolic regulation.[1] However, many of these interactions are transient and dynamic, making them challenging to study with traditional biochemical methods that often require stable complexes.[2] Chemical crosslinking provides a powerful solution by converting non-covalent interactions into stable, covalent bonds.[3][4] This technique essentially "freezes" a snapshot of protein interactions in their native context, allowing for the stabilization, capture, and identification of binding partners and the mapping of interaction interfaces.[1][2] This guide offers a comprehensive overview of protein-protein crosslinking, detailing the underlying chemistry, experimental design, step-by-step protocols, and data analysis strategies to empower researchers in their exploration of the interactome.
The Principle: Covalently Linking Proximal Residues
Chemical crosslinking utilizes reagents, known as crosslinkers, that possess two or more reactive groups capable of forming covalent bonds with specific functional groups on amino acid side chains.[5][6] The most common targets are primary amines (-NH₂) found at the N-terminus of proteins and on lysine side chains, sulfhydryls (-SH) on cysteine residues, and carboxyl groups (-COOH) at the C-terminus and on aspartic and glutamic acid side chains.[5][7] When two proteins interact, bringing their respective amino acid residues into close proximity, a crosslinker of an appropriate length can bridge this gap, forming either an intermolecular (between two different proteins) or intramolecular (within the same protein) link.[6][8] The resulting covalently linked complex can withstand denaturing conditions, facilitating its isolation and analysis.[3]
Choosing the Right Crosslinker: A Critical Decision
The success of a crosslinking experiment hinges on the selection of an appropriate crosslinker.[9] This choice is dictated by the nature of the proteins being studied, the cellular environment, and the downstream analytical goals. Key characteristics to consider include the reactive group, spacer arm length, cleavability, and solubility/membrane permeability.
Crosslinkers are broadly classified based on their reactive ends:
-
Homobifunctional crosslinkers have two identical reactive groups and are used in simple, one-step reactions to link proteins through the same functional group (e.g., amine-to-amine).[7]
-
Heterobifunctional crosslinkers possess two different reactive groups, allowing for controlled, two-step sequential reactions that can minimize undesirable self-conjugation and polymerization.[7]
The table below summarizes common crosslinkers, providing a framework for selection.
Table 1: Common Protein-Protein Crosslinkers
| Crosslinker | Reactive Groups | Targets | Spacer Arm (Å) | Cleavable? | Membrane Permeable? | Key Features & Applications |
| DSS (Disuccinimidyl suberate) | NHS ester | Primary Amines | 11.4 | No | Yes | Water-insoluble; common for intracellular crosslinking.[10][11] |
| BS³ (Bis(sulfosuccinimidyl) suberate) | Sulfo-NHS ester | Primary Amines | 11.4 | No | No | Water-soluble version of DSS; ideal for cell surface proteins.[7][10] |
| EDC/EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Carboxyls & Amines | 0 | No | Yes | "Zero-length" crosslinker; forms a direct amide bond.[8][12][13] Best for confirming direct interactions. |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Sulfo-NHS ester, Maleimide | Amines, Sulfhydryls | 11.6 | No | No | Heterobifunctional; enables controlled conjugation between amines and sulfhydryls.[14] |
| DSP (Dithiobis(succinimidyl propionate)) | NHS ester | Primary Amines | 12.0 | Yes (by reducing agents) | Yes | Thiol-cleavable disulfide bond in spacer allows for reversal of crosslinks. |
| DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | Triazine | Carboxyls & Amines | 0 | No | Yes | A "zero-length" alternative to EDC, often more stable in aqueous solution. |
| Formaldehyde | Aldehyde | Various (Amines, etc.) | ~2.3-2.7 | No (but reversible by heat) | Yes | Very short, efficient crosslinker for in vivo studies; less specific chemistry.[15] |
Decision-Making Workflow
The following diagram outlines a logical workflow for selecting the most suitable crosslinker for your experiment.
Caption: A workflow to guide the selection of a protein-protein crosslinker.
Experimental Design and Optimization
Careful planning is essential for a successful crosslinking experiment. Several factors must be optimized to maximize the yield of specific crosslinked products while minimizing non-specific aggregation.
Buffer Composition: The Silent Saboteur
The choice of buffer is critical, as some common components can compete with the intended reaction.[16]
-
For Amine-Reactive Crosslinkers (NHS esters): Avoid buffers containing primary amines, such as Tris or glycine.[16][17] These will react with the crosslinker and quench its activity. Phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffers are excellent choices.[10]
-
For Carboxyl-Reactive Crosslinkers (Carbodiimides): Avoid buffers containing carboxyls or amines.[12] MES buffer is a common and suitable choice for EDC chemistry.[12]
Reaction Parameters
-
pH: The optimal pH depends on the crosslinker's chemistry. NHS esters react most efficiently at a physiological to slightly alkaline pH (7.2-8.5).[10] In contrast, EDC coupling is most efficient under acidic conditions (pH 4.5-6.0).[12][18]
-
Concentration: The molar ratio of crosslinker to protein must be optimized empirically. A 20- to 500-fold molar excess of crosslinker over the protein is a typical starting point.[19] Too little crosslinker will result in low efficiency, while too much can lead to extensive modification, protein precipitation, and non-specific aggregation.[16][20]
-
Time and Temperature: Incubation times can range from 30 minutes to 2 hours.[2][19][21] Reactions are often performed at room temperature or 4°C to balance reaction efficiency with protein stability.[10]
Quenching the Reaction
It is crucial to stop the crosslinking reaction to prevent further, potentially non-specific, crosslinking over time. This is achieved by adding a quenching reagent that scavenges any unreacted crosslinker.
-
For NHS esters, add a final concentration of 20-50 mM Tris or 100 mM glycine.[2]
-
For EDC, the reaction can be quenched with hydroxylamine or beta-mercaptoethanol.[18][22]
Step-by-Step Experimental Protocols
Protocol 1: In Vitro Crosslinking of Purified Proteins using BS³
This protocol is designed for studying the interaction between two purified proteins in solution using a water-soluble, amine-reactive, non-cleavable crosslinker.
Materials:
-
Purified Protein A and Protein B
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
BS³ (Bis(sulfosuccinimidyl) suberate)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
SDS-PAGE loading buffer (Laemmli buffer)
Procedure:
-
Sample Preparation: Prepare a mixture of Protein A and Protein B in PBS at a desired molar ratio (e.g., 1:1) to a final protein concentration of 1-5 µM. Incubate for 30 minutes at room temperature to allow the protein complex to form. It is critical to ensure the buffer is free of extraneous primary amines.[17]
-
Crosslinker Preparation: Immediately before use, dissolve BS³ in molecular-grade water to a concentration of 25 mM. Note: NHS esters hydrolyze in aqueous solution, so fresh preparation is essential.[10]
-
Crosslinking Reaction: Add the BS³ solution to the protein mixture to achieve a final molar excess (e.g., 25:1, 50:1, 100:1 crosslinker:protein). Mix gently and incubate for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[2]
-
Analysis: Add SDS-PAGE loading buffer to the quenched reaction, boil for 5 minutes, and analyze the products by SDS-PAGE and Western blotting or Coomassie staining.[19] The formation of a new, higher molecular weight band corresponding to the size of Protein A + Protein B indicates a successful crosslink.
Protocol 2: In Situ Crosslinking in Live Cells using DSS
This protocol allows for the capture of protein interactions within their native cellular environment using a membrane-permeable crosslinker.
Materials:
-
Adherent or suspension cells
-
Wash Buffer: Ice-cold PBS
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation: Grow cells to a subconfluent density (approx. 80-90%).[19] For adherent cells, wash the monolayer twice with ice-cold PBS. For suspension cells, pellet them by centrifugation, wash twice with ice-cold PBS, and resuspend in PBS.
-
Crosslinker Preparation: Prepare a 100 mM stock solution of DSS in anhydrous DMSO.
-
Crosslinking Reaction: Dilute the DSS stock solution into ice-cold PBS to a final concentration of 0.25-2 mM. Immediately add the DSS-containing PBS to the cells. Incubate for 30 minutes at room temperature with gentle agitation. Optimization of DSS concentration and incubation time is critical to avoid excessive cell death and aggregation.
-
Quenching: Remove the crosslinking solution and wash the cells once with PBS. Add Quenching Buffer (final concentration 20-50 mM Tris in PBS) and incubate for 15 minutes at room temperature to quench any unreacted DSS.
-
Cell Lysis: Wash the cells twice more with ice-cold PBS. Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Analysis: Clarify the lysate by centrifugation. The supernatant containing the crosslinked protein complexes can now be analyzed by immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.[23]
Analysis of Crosslinked Products
The ultimate goal of a crosslinking experiment is to identify the interacting proteins and, ideally, the sites of interaction.
SDS-PAGE and Western Blotting
The simplest method to verify a successful crosslinking reaction is SDS-PAGE.[2] Intermolecular crosslinking will produce a new band at a higher molecular weight, representing the covalently linked complex. Western blotting can then be used with specific antibodies to confirm the identity of the proteins within this higher molecular weight band.[2]
Caption: Workflow for analysis of crosslinked proteins by SDS-PAGE and Western Blot.
Mass Spectrometry (XL-MS)
For high-resolution analysis, crosslinking is coupled with mass spectrometry (XL-MS).[4] In this powerful approach, the crosslinked protein complex is proteolytically digested (e.g., with trypsin).[3] The resulting mixture of peptides, which includes crosslinked peptides (two peptide chains joined by the crosslinker), is then analyzed by LC-MS/MS.[3][15] Specialized software is used to identify these crosslinked peptide pairs from the complex fragmentation spectra.[3][24] This provides direct evidence of an interaction and pinpoints the specific amino acid residues at the interaction interface, offering valuable distance constraints for structural modeling.[2][3]
Validation and Controls: Ensuring Trustworthy Results
To ensure the biological relevance of observed crosslinks, proper controls are indispensable.
-
Negative Controls: Perform the reaction without the crosslinker to ensure the observed high-molecular-weight complex is not an artifact of non-covalent aggregation.
-
Specificity Controls: If studying a specific interaction, include a condition with a non-interacting protein to demonstrate the specificity of the crosslink.
-
Titration: Perform a titration of the crosslinker concentration. A specific interaction should show a dose-dependent increase in the crosslinked product, whereas non-specific aggregation may occur abruptly at high concentrations.[20]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no crosslinking efficiency | 1. Inactive crosslinker (hydrolyzed).2. Interfering buffer components (e.g., Tris).3. Insufficient crosslinker concentration.4. Target functional groups are not accessible. | 1. Prepare crosslinker fresh in anhydrous solvent (if needed) and use immediately.[17]2. Use a non-reactive buffer (e.g., PBS, HEPES).[16][17]3. Optimize by increasing the molar excess of the crosslinker.[16]4. Try a crosslinker with a longer spacer arm or one targeting different functional groups.[17] |
| Protein precipitation/aggregation | 1. Crosslinker concentration is too high.2. Extensive intramolecular crosslinking causing protein unfolding.3. Solvent incompatibility (for water-insoluble crosslinkers). | 1. Reduce the crosslinker concentration and/or reaction time.[16]2. Lower the reaction temperature (e.g., perform on ice).3. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<5-10%).[10] |
| High molecular weight smear on gel | 1. Over-crosslinking leading to large, insoluble complexes.2. Non-specific interactions captured due to high protein concentration. | 1. Decrease crosslinker concentration and incubation time.[20]2. Reduce the total protein concentration in the reaction. |
References
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Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. PMC - NIH. Retrieved from [Link]
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G-Biosciences. (2014, July 21). A Guide to Protein Cross Linkers. Retrieved from [Link]
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Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Loo, J. A. (2011). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. PMC - NIH. Retrieved from [Link]
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Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed. Retrieved from [Link]
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The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
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Sinz, A. (2003). Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes. Semantic Scholar. Retrieved from [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews - ACS Publications. Retrieved from [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC - NIH. Retrieved from [Link]
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Vepari, C., & Kaplan, D. L. (2022). Insights on Chemical Crosslinking Strategies for Proteins. MDPI. Retrieved from [Link]
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Schmidt, C., & Sinz, A. (2013). On the efficiency of NHS ester cross-linkers for stabilizing integral membrane protein complexes. PubMed. Retrieved from [Link]
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G-Biosciences. (n.d.). Cross Linking, Protein Modification & Protein Sample Preparation Handbook. Retrieved from [Link]
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G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
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ResearchGate. (2025, August 6). Chemical cross-linking and protein–protein interactions—A review with illustrative protocols. Retrieved from [Link]
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OSU Chemistry. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]
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Lu, S., & Vachet, R. W. (2018). Chemical cross-linking in the structural analysis of protein assemblies. PMC - NIH. Retrieved from [Link]
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Nighoskar, S. (n.d.). How to cross-link proteins. Retrieved from [Link]
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ResearchGate. (2025, August 6). Chemical Crosslinking: Role In Protein And Peptide Science. Retrieved from [Link]
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Hemaprabha, E. (n.d.). Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
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Yang, B., Tang, S., Ma, C., Li, S. T., Shao, G. C., Dang, B., ... & Wang, L. (2017). Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions. NIH. Retrieved from [Link]
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Yang, B., Tang, S., Ma, C., Li, S. T., Shao, G. C., Dang, B., ... & Wang, L. (2017). Spontaneous and specific chemical cross-linking in live cells to capture and identify protein interactions. eScholarship.org. Retrieved from [Link]
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ResearchGate. (2014, June 4). Can someone advise on how to solve DSP cross-linking problems?. Retrieved from [Link]
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University of Washington. (n.d.). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). In Vivo Protein Cross-Linking. Retrieved from [Link]
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- 24. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate for Advanced Mass Spectrometry-Based Proteomics
Introduction: Expanding the Chemically Accessible Proteome
In the landscape of structural proteomics, chemical cross-linking mass spectrometry (XL-MS) stands as a powerful technique for elucidating protein-protein interactions and mapping three-dimensional protein structures.[1][2][3] The utility of XL-MS is, however, intrinsically linked to the chemical toolkit of cross-linking reagents at our disposal. For years, the field has been dominated by N-hydroxysuccinimide (NHS) ester-based cross-linkers, which primarily target lysine residues and protein N-termini.[1][2][3] This has left vast regions of the proteome, particularly those with sparse lysine content, challenging to probe.
This application note introduces 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate , a heterobifunctional cross-linking reagent that significantly expands the repertoire of amino acid residues amenable to cross-linking. This compound features a dual-reactive architecture: an NHS ester for conventional amine targeting and a vinyl sulfone moiety that covalently reacts with nucleophilic residues.[4] The vinyl sulfone group is particularly reactive towards cysteine thiols but has also been demonstrated to react with histidine and lysine side chains under physiological conditions.[1][4] This broader reactivity profile enables the capture of protein interactions that would be missed by traditional cross-linkers, providing a more comprehensive view of protein architecture and interactomes.
Furthermore, the linkage formed by the vinyl sulfone group is susceptible to cleavage under Higher-Energy Collisional Dissociation (HCD) fragmentation within the mass spectrometer.[1] This unique characteristic, while posing a challenge for direct identification of cross-linked sites, opens the door for innovative data analysis strategies, such as stub-based post-search filtering, to enhance the sensitivity of cross-link identification.[1]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound in mass spectrometry workflows. We will delve into the mechanistic underpinnings of its reactivity, provide step-by-step protocols for its application, and discuss critical considerations for experimental design and data interpretation.
Chemical Properties and Reactivity
This compound is a molecule designed for versatile bioconjugation.[4] Its chemical structure and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-ethenylsulfonylbenzoate |
| Molecular Formula | C13H11NO6S |
| Molecular Weight | 309.29 g/mol |
| CAS Number | 343934-41-8 |
The reactivity of this cross-linker is governed by its two functional groups:
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts readily with primary amines (-NH2) found on the side chain of lysine residues and the N-terminus of proteins, forming a stable amide bond. This reaction is most efficient at slightly alkaline pH (7.5-8.5).
-
Vinyl Sulfone: This electrophilic group is a Michael acceptor that reacts with nucleophilic side chains of amino acids.[5] The primary target is the thiol group of cysteine, forming a stable thioether bond.[4] However, reactions with the imidazole ring of histidine and the epsilon-amino group of lysine have also been reported.[1] This reaction can proceed under mild, near-neutral pH conditions.[4]
The dual reactivity of this compound allows for a two-step cross-linking strategy or a one-step approach targeting multiple residue types simultaneously.
Figure 1: Reactivity of this compound.
Experimental Protocols
Protocol 1: One-Step Cross-Linking of Protein Complexes
This protocol is suitable for studies where the goal is to capture a snapshot of protein interactions within a purified complex or a complex biological lysate.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: e.g., 20 mM HEPES-NaOH, 150 mM NaCl, pH 7.5
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
-
Sample containing the protein of interest
-
Standard proteomics sample preparation reagents (DTT, iodoacetamide, trypsin, etc.)
Procedure:
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO. A typical stock concentration is 10-50 mM. Vortex thoroughly to ensure complete dissolution.
-
Protein Sample Preparation: Ensure your protein sample is in a suitable buffer, free of primary amines (e.g., Tris) that would compete with the NHS ester reaction. The protein concentration should be optimized for your specific experiment, typically in the range of 0.1-1 mg/mL.
-
Cross-Linking Reaction: Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 25-50 fold molar excess of the cross-linker over the protein. Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: Proceed with your standard proteomics workflow. This typically involves:
-
Denaturation of the cross-linked proteins.
-
Reduction of disulfide bonds with DTT.
-
Alkylation of free cysteines with iodoacetamide.
-
Proteolytic digestion with an enzyme such as trypsin.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. It is crucial to use an HCD fragmentation method to induce cleavage of the vinyl sulfone linkage, which can aid in data analysis.
Sources
Application of Vinyl Sulfone Linkers in Proteomics Research: A Detailed Technical Guide
Introduction: The Unique Chemistry of Vinyl Sulfone Linkers in Proteomics
In the dynamic landscape of proteomics research, the ability to selectively and stably modify proteins is paramount. Vinyl sulfone linkers have emerged as a powerful class of reagents for this purpose, offering a unique combination of reactivity, selectivity, and stability that makes them invaluable for a range of applications, from elucidating enzyme function to developing targeted therapeutics.[1]
The core of the vinyl sulfone linker's utility lies in its electrophilic α,β-unsaturated sulfone moiety. This group acts as an excellent Michael acceptor, readily undergoing a conjugate addition reaction with nucleophilic residues on proteins.[1] While vinyl sulfones can react with several nucleophilic amino acids, including lysine and histidine, they exhibit a pronounced preference for the thiol group of cysteine residues under physiological conditions (pH ~7.4).[2] This reaction is highly efficient and proceeds without the need for catalysts, forming a stable thioether bond.[1] This inherent selectivity for cysteine, a relatively rare amino acid, allows for precise and site-specific protein modification.
This technical guide provides an in-depth exploration of the applications of vinyl sulfone linkers in proteomics, with a focus on two key areas: Activity-Based Protein Profiling (ABPP) and the construction of Antibody-Drug Conjugates (ADCs). We will delve into the mechanistic underpinnings of these techniques and provide detailed, field-proven protocols to enable researchers to effectively implement these powerful tools in their own laboratories.
I. Activity-Based Protein Profiling (ABPP) with Vinyl Sulfone Probes
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological systems.[3][4] Unlike traditional proteomics approaches that measure protein abundance, ABPP provides a direct readout of enzyme activity. Vinyl sulfone-based probes are particularly well-suited for ABPP, especially for targeting cysteine proteases and other enzymes with a reactive cysteine in their active site.[1][5]
A. The Principle of ABPP with Vinyl Sulfone Probes
An activity-based probe (ABP) typically consists of three key components: a reactive group (the "warhead"), a linker, and a reporter tag (e.g., biotin or a fluorophore).[4] In vinyl sulfone-based ABPs, the vinyl sulfone moiety serves as the warhead. The probe is designed to mimic the natural substrate of the target enzyme, allowing it to bind to the active site. Once bound, the vinyl sulfone reacts with a nucleophilic residue in the active site, forming a stable covalent bond and effectively "tagging" the active enzyme.
Mechanism of Cysteine Labeling by a Vinyl Sulfone Probe
The diagram below illustrates the Michael addition reaction between a vinyl sulfone probe and a cysteine residue in the active site of an enzyme.
Caption: Covalent modification of a cysteine residue by a vinyl sulfone probe.
B. Experimental Workflows for ABPP
There are two primary workflows for ABPP experiments using vinyl sulfone probes: a one-step in vitro approach and a two-step in situ/in vivo approach.
1. One-Step In Vitro ABPP Workflow
This approach is typically performed on cell or tissue lysates. A vinyl sulfone probe equipped with a reporter tag (e.g., biotin or a fluorophore) is directly incubated with the proteome. The labeled proteins can then be visualized by in-gel fluorescence scanning or enriched using affinity purification (e.g., streptavidin beads for biotinylated probes) for subsequent identification by mass spectrometry.
One-Step In Vitro ABPP Workflow Diagram
Caption: Workflow for one-step in vitro activity-based protein profiling.
2. Two-Step In Situ / In Vivo ABPP Workflow
To profile enzyme activities in living cells or organisms, a two-step approach is often employed to overcome the poor cell permeability of bulky reporter tags. In this workflow, a vinyl sulfone probe containing a small, bioorthogonal handle (e.g., an alkyne or azide) is introduced to the live cells or organism. After the probe has labeled its target enzymes, the cells are lysed, and the reporter tag (containing the complementary bioorthogonal group, e.g., an azide or alkyne) is attached via a click chemistry reaction.[1] This allows for the visualization or enrichment of the labeled proteins.
Two-Step In Situ ABPP Workflow Diagram
Caption: Workflow for two-step in situ activity-based protein profiling.
C. Detailed Protocols
Protocol 1: One-Step In Vitro ABPP of Cysteine Proteases
This protocol describes the labeling of cysteine proteases in a cell lysate using a biotinylated vinyl sulfone probe.
Materials:
-
Cell lysate (prepared in a buffer without thiol-containing reagents, e.g., DTT or β-mercaptoethanol)
-
Biotinylated vinyl sulfone probe (e.g., Biotin-Phe-Arg-VS)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Protease inhibitor cocktail (cysteine protease inhibitors should be excluded)
-
4x SDS-PAGE loading buffer
-
Streptavidin-agarose beads
-
Wash buffer (e.g., 1% SDS in DPBS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 6.8, 10% glycerol)
Procedure:
-
Lysate Preparation: Prepare cell lysate by standard methods. Determine the protein concentration using a BCA or Bradford assay.
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute 50 µg of proteome to a final concentration of 1 mg/mL in DPBS.
-
Add the biotinylated vinyl sulfone probe to a final concentration of 1-5 µM.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Sample Preparation for In-Gel Fluorescence (if using a fluorescent probe):
-
Add 4x SDS-PAGE loading buffer to the labeling reaction.
-
Boil the sample at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
-
Affinity Purification of Biotinylated Proteins:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling as described above.
-
Add streptavidin-agarose beads (pre-washed with DPBS) to the labeled lysate and incubate for 1 hour at room temperature with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3 x 1 mL).
-
Elute the bound proteins by adding elution buffer and boiling for 5 minutes.
-
-
Downstream Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and visualized by silver staining or Coomassie blue, or prepared for in-gel or in-solution digestion for LC-MS/MS analysis.
-
Protocol 2: Two-Step In Situ ABPP and Click Chemistry
This protocol describes the labeling of enzymes in living cells using an alkyne-containing vinyl sulfone probe, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a reporter tag.
Materials:
-
Cultured cells
-
Alkyne-functionalized vinyl sulfone probe
-
Cell lysis buffer (e.g., RIPA buffer)
-
Azide-reporter tag (e.g., Azide-PEG3-Biotin or a fluorescent azide)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
DPBS
Procedure:
-
In Situ Labeling:
-
Treat cultured cells with the alkyne-functionalized vinyl sulfone probe (typically 1-10 µM in culture medium) for 1-4 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells with cold DPBS to remove excess probe.
-
Lyse the cells using a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To 50 µL of cell lysate (1-2 mg/mL), add the following reagents in order:
-
Azide-reporter tag (final concentration 100 µM)
-
TCEP (final concentration 1 mM, freshly prepared)
-
TBTA (final concentration 100 µM)
-
CuSO₄ (final concentration 1 mM)
-
-
Vortex briefly and incubate for 1 hour at room temperature.
-
-
Downstream Analysis:
-
The click-labeled proteome can now be analyzed by in-gel fluorescence scanning or subjected to affinity purification as described in Protocol 1.
-
D. Data Analysis and Interpretation
For gel-based analysis, the intensity of the fluorescent bands corresponds to the activity of the labeled enzymes. For mass spectrometry-based analysis, the spectral counts or peak intensities of the identified peptides from the labeled protein provide a quantitative measure of its activity.
E. Troubleshooting ABPP Experiments
| Problem | Potential Cause | Solution |
| High background/non-specific labeling | Probe concentration is too high. | Titrate the probe concentration to find the optimal balance between specific labeling and background. |
| Incubation time is too long. | Reduce the incubation time. | |
| Presence of highly reactive thiols not in active sites. | Perform a competition experiment with a non-reactive analog of the probe to identify specific binders. | |
| Low or no labeling | Inactive probe. | Check the quality and storage of the probe. Synthesize fresh probe if necessary. |
| Target enzyme is not active under the experimental conditions. | Ensure the lysis buffer and reaction conditions are compatible with enzyme activity (e.g., correct pH, absence of inhibitors). | |
| Insufficient probe concentration. | Increase the probe concentration. | |
| Poor click chemistry efficiency | Reagents are old or degraded. | Use freshly prepared solutions of TCEP and CuSO₄. |
| Presence of copper chelators in the lysate. | Perform a buffer exchange or protein precipitation to remove interfering substances. |
II. Vinyl Sulfone Linkers in Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6] The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[6] Vinyl sulfone linkers have gained attention in ADC development due to their ability to form highly stable thioether bonds with cysteine residues on the antibody.
A. The Role and Advantages of Vinyl Sulfone Linkers in ADCs
The ideal ADC linker should be stable in circulation to prevent premature release of the cytotoxic payload, but capable of releasing the drug once the ADC has reached its target cell.[6] Vinyl sulfone linkers contribute to the stability of the ADC in the bloodstream. The thioether bond formed between the vinyl sulfone and a cysteine residue is significantly more stable than the maleimide-based linkages often used in ADCs, which can be susceptible to retro-Michael reactions and exchange with other thiols in vivo.
Structure of a Vinyl Sulfone-Linked ADC
Caption: Schematic of an antibody-drug conjugate with a vinyl sulfone linker.
B. Protocol for ADC Synthesis with a Vinyl Sulfone Linker
This protocol describes a general procedure for conjugating a thiol-containing cytotoxic drug to an antibody via a heterobifunctional linker containing a vinyl sulfone moiety.
Materials:
-
Monoclonal antibody (mAb)
-
Heterobifunctional linker (e.g., NHS-ester-PEG-vinyl sulfone)
-
Thiol-containing cytotoxic drug
-
Reduction buffer (e.g., PBS with 5 mM EDTA)
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or protein A chromatography)
Procedure:
-
Antibody Reduction (to generate free thiols):
-
Prepare the antibody in reduction buffer at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C.
-
Remove excess TCEP by buffer exchange using a desalting column.
-
-
Drug-Linker Conjugation:
-
In a separate reaction, conjugate the heterobifunctional linker to the thiol-containing drug according to the linker's specific chemistry (e.g., if the linker has an NHS ester, it will react with an amine on the drug).
-
-
Antibody-Linker-Drug Conjugation:
-
Add the pre-formed drug-linker construct to the reduced antibody at a molar ratio of 5-10 fold excess of the drug-linker.
-
Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching reagent such as N-acetylcysteine to a final concentration of 1 mM to cap any unreacted vinyl sulfone groups. Incubate for 30 minutes.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC) or protein A chromatography.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
-
C. Characterization of ADCs
The characterization of ADCs is crucial to ensure their quality and consistency.
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to separate ADC species with different numbers of conjugated drugs. The retention time on the HIC column correlates with the hydrophobicity of the ADC, which increases with the number of attached drug molecules.[7][8]
-
Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC, allowing for the calculation of the DAR.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the ADC from aggregates and fragments.
-
SDS-PAGE: SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.
D. Troubleshooting ADC Synthesis
| Problem | Potential Cause | Solution |
| Low DAR | Incomplete antibody reduction. | Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is fresh. |
| Insufficient drug-linker concentration. | Increase the molar excess of the drug-linker construct. | |
| Hydrolysis of the linker. | Ensure anhydrous conditions if using moisture-sensitive linkers. | |
| High DAR / Aggregation | Excessive antibody reduction. | Optimize the reduction conditions to control the number of available thiols. |
| High concentration of drug-linker. | Reduce the molar excess of the drug-linker construct. | |
| Hydrophobic nature of the drug. | Consider using a more hydrophilic linker. | |
| Heterogeneous Product | Inconsistent antibody reduction. | Precisely control the reduction conditions (time, temperature, reagent concentration). |
| Non-specific conjugation. | Ensure the reaction pH is optimal for selective cysteine conjugation. |
Conclusion
Vinyl sulfone linkers represent a versatile and robust tool in the proteomics researcher's arsenal. Their unique reactivity and the stability of the resulting thioether bond make them highly suitable for a range of applications, from the fundamental exploration of enzyme activity using ABPP to the development of next-generation targeted therapies in the form of ADCs. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize vinyl sulfone chemistry to advance their scientific endeavors.
References
- Yao, S. Q., & Wang, J. (2003). Solid-Phase Synthesis of Peptide Vinyl Sulfones as Potential Inhibitors and Activity-Based Probes of Cysteine Proteases. Organic Letters, 5(5), 737–740.
- Claessen, J. H. L., & Witte, M. D. (2015). Activity-Based Proteomics. In Methods in Molecular Biology (Vol. 1305, pp. 175–186). Humana Press.
- Ciancone, A., et al. (2025). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics.
-
ResearchGate. (n.d.). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers | Request PDF. Retrieved from [Link]
- Lu, H., et al. (2012). Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination. Plant Physiology, 158(3), 1367–1379.
-
PRIDE. (2025). Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. Retrieved from [Link]
- Ciancone, A., et al. (2025). Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. Molecular & Cellular Proteomics, 101315.
-
ResearchGate. (n.d.). Vinyl sulfone derivatized bifunctional tag single-attachment-point.... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Retrieved from [Link]
- Overkleeft, H. S., et al. (2000). Activity-based proteasome profiling. Current protocols in chemical biology, 2, 21-33.
-
bioRxiv. (2019). An integrated workflow for crosslinking mass spectrometry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase. Retrieved from [Link]
-
Agilent Technologies. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]
- Cravatt, B. F. (2023). Activity-based protein profiling – finding general solutions to specific problems.
- Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353.
- Tan, Y. T., et al. (2017). The Impact of Activity-Based Protein Profiling in Malaria Drug Discovery. ACS infectious diseases, 3(12), 875-886.
- Kumar, A., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Medicinal Chemistry, 13(10), 1149-1171.
-
American Pharmaceutical Review. (2015). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 5. Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Troubleshooting & Optimization
preventing side reactions of NHS-vinyl sulfone crosslinkers
Welcome to the technical support center for NHS-vinyl sulfone crosslinkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your bioconjugation experiments by understanding the chemistry and kinetics of these powerful reagents.
Introduction to NHS-Vinyl Sulfone Chemistry
NHS-vinyl sulfone crosslinkers are heterobifunctional reagents that enable the conjugation of amine-containing molecules to thiol-containing molecules. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. The vinyl sulfone moiety serves as a Michael acceptor, reacting with sulfhydryl groups from cysteine residues to form a stable thioether linkage.[1][2] This dual reactivity allows for precise, covalent crosslinking of biomolecules.
However, like any chemical reaction, the use of NHS-vinyl sulfone crosslinkers is not without its challenges. Side reactions, low yields, and non-specific modifications can arise if reaction conditions are not carefully controlled. This guide will walk you through the most common issues and provide you with the knowledge to prevent them.
Troubleshooting Guide: Preventing Side Reactions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Question 1: My conjugation yield is low. What are the likely causes and how can I improve it?
Low conjugation yield is a frequent issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is key.
-
Suboptimal pH for NHS Ester Reaction: The reaction of the NHS ester with primary amines is highly pH-dependent. The target amine must be in its deprotonated, nucleophilic state.
-
Explanation: The pKa of lysine's epsilon-amino group is around 10.5. At physiological pH (7.4), a significant portion of lysine residues are protonated and thus unreactive towards NHS esters.
-
Solution: Perform the NHS ester conjugation step at a pH of 8.0-9.0 to ensure a sufficient concentration of deprotonated primary amines.[] Be mindful that higher pH also accelerates the hydrolysis of the NHS ester, so a balance must be struck.
-
-
Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis, especially at elevated pH and in aqueous solutions.
-
Explanation: Water molecules can attack the ester linkage, leading to the release of N-hydroxysuccinimide and an unreactive carboxylate group on your crosslinker.
-
Solution: Always prepare fresh solutions of the NHS-vinyl sulfone crosslinker immediately before use.[4] If the crosslinker is not readily soluble in your aqueous buffer, dissolve it first in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the reaction mixture.[4]
-
-
Inefficient Thiol-Vinyl Sulfone Reaction: The Michael addition of a thiol to the vinyl sulfone is also pH-sensitive.
-
Explanation: The reacting species is the nucleophilic thiolate anion (S-). The pKa of cysteine's sulfhydryl group is approximately 8.3. At pH values below the pKa, the thiol is protonated and less reactive.
-
Solution: For the vinyl sulfone reaction with thiols, a pH range of 7.5-8.5 is generally optimal.[5] This pH range provides a good balance between thiolate formation and minimizing side reactions with other nucleophiles.
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for the NHS ester.[4]
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for the NHS ester conjugation step.
-
Question 2: I'm observing non-specific labeling or modification of unintended residues. How can I increase the selectivity of my reaction?
While vinyl sulfones are highly reactive towards thiols, they can also react with other nucleophilic amino acid side chains, particularly at higher pH.
-
Reaction with Lysine and Histidine: At pH values above 9, the deprotonated primary amine of lysine and the imidazole ring of histidine can act as nucleophiles and attack the vinyl sulfone moiety.[6]
-
Explanation: The reaction with amines is generally slower than the reaction with thiolates.[6]
-
Solution: To favor thiol-specific modification, maintain the pH of the vinyl sulfone reaction step between 7.5 and 8.5.[2] This pH range ensures that thiols are sufficiently nucleophilic while minimizing the reactivity of amines.
-
-
Hydrolysis of the Vinyl Sulfone Group: Although more stable than maleimides in some contexts, vinyl sulfones can undergo hydrolysis at very high pH, leading to the formation of an unreactive aldehyde.
-
Solution: Avoid excessively high pH conditions (pH > 10) during the vinyl sulfone reaction and subsequent purification steps.
-
Question 3: My final conjugate is unstable and loses its modification over time. What could be the cause?
The stability of the final conjugate depends on the integrity of the newly formed amide and thioether bonds.
-
Retro-Michael Reaction of the Thioether Bond: While the thioether bond formed from a vinyl sulfone and a thiol is generally considered stable, under certain conditions, a retro-Michael reaction can occur, leading to deconjugation.[7][8] This is less common than with maleimide-based conjugates but can be a factor.[7][8]
-
Explanation: The presence of excess free thiols in the solution can promote an exchange reaction.
-
Solution: Ensure that the purification process effectively removes all unreacted low-molecular-weight thiols. Size-exclusion chromatography is an effective method for this.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step NHS-vinyl sulfone conjugation?
For a two-step conjugation, it is recommended to perform the NHS ester reaction with the amine-containing molecule first at pH 8.0-9.0. After purification to remove excess crosslinker, the vinyl sulfone-activated molecule is then reacted with the thiol-containing molecule at pH 7.5-8.5.
Q2: How can I quench the reaction to stop further modification?
To quench unreacted vinyl sulfone groups, you can add a molar excess of a small molecule thiol, such as L-cysteine or β-mercaptoethanol.[6] To quench unreacted NHS esters, you can add a primary amine like Tris or glycine.
Q3: Can I perform the NHS-vinyl sulfone conjugation in a single step?
A one-step reaction is possible but requires careful optimization. In a one-pot reaction, the pH should be maintained between 7.5 and 8.5 to allow both reactions to proceed. However, this is a compromise, as neither reaction is at its absolute optimal pH. This can lead to lower yields and an increased risk of side reactions, such as the vinyl sulfone reacting with amines. A two-step process is generally recommended for cleaner, more efficient conjugations.
Q4: How does the stability of a vinyl sulfone-thioether linkage compare to a maleimide-thioether linkage?
Vinyl sulfone-based conjugates are generally considered more stable than their maleimide counterparts.[2][7][8] Maleimide-thiol adducts are susceptible to retro-Michael reactions, especially in the presence of other thiols, leading to exchange reactions and loss of the conjugate.[9] The thioether bond formed with a vinyl sulfone is less prone to this type of degradation, offering greater long-term stability.[7][8]
Data Summary and Reaction Parameters
| Parameter | NHS Ester Reaction | Vinyl Sulfone Reaction | Rationale |
| Optimal pH | 8.0 - 9.0 | 7.5 - 8.5 | Balances nucleophilicity of the target group with reagent stability.[][6] |
| Recommended Buffers | PBS, HEPES | PBS, HEPES | Amine-free buffers prevent competition for the NHS ester.[4] |
| Molar Excess of Crosslinker | 5-20 fold | N/A | Drives the reaction to completion.[6] |
| Reaction Time | 1-2 hours | 2-24 hours | Varies depending on the reactivity of the specific molecules.[6] |
| Quenching Reagent | Tris, Glycine | L-cysteine, β-mercaptoethanol | Inactivates unreacted functional groups.[6] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Amine-Containing Protein (Protein-NH2) to a Thiol-Containing Peptide (Peptide-SH)
Step 1: Activation of Protein-NH2 with NHS-Vinyl Sulfone Crosslinker
-
Buffer Preparation: Prepare a conjugation buffer of 100 mM sodium phosphate, 150 mM NaCl, pH 8.5.
-
Protein Preparation: Dissolve Protein-NH2 in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-vinyl sulfone crosslinker in anhydrous DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10-fold molar excess of the dissolved crosslinker to the protein solution. Incubate at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove excess, unreacted crosslinker using a desalting column (e.g., Sephadex G-25) equilibrated with a reaction buffer suitable for the next step (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
Step 2: Conjugation of Vinyl Sulfone-Activated Protein to Peptide-SH
-
Peptide Preparation: Dissolve the Peptide-SH in the reaction buffer (pH 7.5) to a desired concentration. If the peptide has disulfide bonds, ensure they are reduced to free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Conjugation: Add the vinyl sulfone-activated protein to the peptide solution at a desired molar ratio (e.g., 1:1 or 1:1.5 protein to peptide).
-
Reaction: Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Quenching: Add a 100-fold molar excess of L-cysteine to quench any unreacted vinyl sulfone groups. Incubate for 30-60 minutes.
-
Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove unreacted peptide, quenched crosslinker, and any byproducts.
Visualizing the Chemistry
Caption: Two-step NHS-vinyl sulfone conjugation workflow.
Caption: Troubleshooting logic for NHS-vinyl sulfone reactions.
References
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols - RSC Publishing. Available at: [Link]
-
Thiol–ene click hydrogels for therapeutic delivery - PMC - PubMed Central - NIH. Available at: [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. Available at: [Link]
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols - RSC Publishing. Available at: [Link]
-
Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition, Another Thiol-ene “Click” Reaction | ACS Macro Letters. Available at: [Link]
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - ACS Publications. Available at: [Link]
-
Long-Term Stabilization of Maleimide–Thiol Conjugates | Request PDF - ResearchGate. Available at: [Link]
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry. Available at: [Link]
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Frontiers. Available at: [Link]
-
Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC - NIH. Available at: [Link]
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF - ResearchGate. Available at: [Link]
-
Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing). Available at: [Link]
-
Reactivity and kinetics of vinyl sulfone-functionalized self-assembled monolayers for bioactive ligand immobilization - PubMed. Available at: [Link]
-
Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC - NIH. Available at: [Link]
-
Development and optimization of halogenated vinyl sulfones as Nrf2 activators for the treatment of Parkinson's disease - PubMed. Available at: [Link]
-
Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations - NIH. Available at: [Link]
-
Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. Available at: [Link]
-
VS-PEG-NHS - CD Bioparticles. Available at: [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. Available at: [Link]
-
Reaction engineering on amino acid models. (a) Reaction of vinyl... - ResearchGate. Available at: [Link]
-
Vinyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]
-
Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions - NIH. Available at: [Link]
-
A new reagent for stable thiol-specific conjugation - PubMed. Available at: [Link]
-
Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Covalently Crosslinked pH-Responsive Hyaluronic Acid Nanogels: Effect of Synthesis Parameters - MDPI. Available at: [Link]
-
Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus - PubMed. Available at: [Link]
-
(PDF) The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid - ResearchGate. Available at: [Link]
Sources
- 1. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. VS-PEG-NHS - CD Bioparticles [cd-bioparticles.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 8. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Vinyl Sulfone Bioconjugation
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing vinyl sulfone chemistry for protein modification and encountering challenges with reaction yield. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to diagnose and resolve issues effectively. This resource is structured in a question-and-answer format to directly address the common pitfalls and complexities of vinyl sulfone bioconjugation.
Section 1: Foundational Knowledge & Reaction Mechanism
Before delving into troubleshooting, it is crucial to have a solid understanding of the vinyl sulfone reaction mechanism. This knowledge forms the basis for logical problem-solving.
Q1: What is the reaction mechanism of vinyl sulfone bioconjugation, and which amino acid residues are targeted?
Vinyl sulfones are α,β-unsaturated sulfones that function as Michael acceptors. The conjugation reaction proceeds via a Michael-type addition, where a nucleophile from a protein residue attacks the β-carbon of the vinyl group. This forms a stable, covalent thioether or amino-sulfonylethyl linkage.[1][2]
The primary target for vinyl sulfone conjugation is the thiol group of cysteine residues.[3][4] However, other nucleophilic residues can also react, including the ε-amino group of lysine and the imidazole ring of histidine .[3][5] The selectivity of the reaction is highly dependent on the reaction pH.[3][6]
-
Cysteine: The thiol group (R-SH) is a potent nucleophile, especially in its deprotonated thiolate form (R-S⁻). This reaction is rapid and highly selective for cysteine at a pH range of 7-9.[3][7]
-
Lysine: The ε-amino group (R-NH₂) can also react, but the reaction is significantly slower than with cysteine and generally requires a higher pH (typically >9) to be efficient.[3][7]
-
Histidine: The imidazole ring of histidine can also participate in the reaction, though it is generally less reactive than cysteine and lysine.[3][5]
Diagram: Vinyl Sulfone Reaction Mechanism
Caption: Mechanism of Thiol-Vinyl Sulfone Conjugation.
Section 2: Troubleshooting Low Conjugation Yield
Low yield is one of the most common issues encountered in bioconjugation. This section will walk you through a systematic approach to identify and resolve the root cause.
Q2: My conjugation yield is consistently low. What are the most likely causes related to my protein?
If you suspect your protein is the source of the problem, consider the following:
-
Insufficient Free Thiols (for Cysteine Conjugation): Cysteine residues can form intramolecular or intermolecular disulfide bonds, rendering them unavailable for conjugation.
-
Solution: Before conjugation, reduce your protein with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1] It is crucial to then remove the reducing agent (e.g., via a desalting column or dialysis) before adding the vinyl sulfone reagent to prevent it from reacting with your linker.[1][8]
-
-
Inaccessible Cysteine/Lysine Residues: The three-dimensional structure of the protein may sterically hinder access to reactive residues.
-
Solution: While altering protein folding without denaturation is challenging, you can try modest changes in buffer composition (e.g., adding non-denaturing concentrations of organic solvents like DMSO, <10% v/v) to potentially improve accessibility.[1] If you are targeting engineered cysteines, ensure the mutation site is in a solvent-exposed region.
-
Q3: How can I be sure my vinyl sulfone reagent is active and not degraded?
Vinyl sulfone reagents are generally more stable in aqueous solutions at neutral pH compared to other thiol-reactive reagents like maleimides.[3][6] However, they are not impervious to degradation.
-
Hydrolysis: At alkaline pH, vinyl sulfones can be susceptible to hydrolysis, which deactivates the reactive vinyl group. The rate of hydrolysis increases with pH.[9]
-
Solution: Prepare stock solutions of your vinyl sulfone reagent in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use. Minimize the time the reagent spends in aqueous buffer before the protein is added.
-
-
Improper Storage: Like most reagents, improper storage can lead to degradation.
-
Solution: Store vinyl sulfone reagents according to the manufacturer's instructions, typically at -20°C or -80°C in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Q4: I've confirmed my protein and reagent are fine. What reaction parameters should I optimize?
The reaction conditions are critical for achieving high conjugation efficiency. Here are the key parameters to investigate:
pH
The pH of the reaction buffer is arguably the most critical factor for both yield and selectivity.[3]
-
For Cysteine-Selective Conjugation: A pH range of 7.0-9.0 is generally optimal.[1][3][7] In this range, a sufficient population of the more nucleophilic thiolate anion is present to drive the reaction forward efficiently.
-
For Lysine Conjugation: A higher pH of >9.0 is typically required to deprotonate the lysine ε-amino group and facilitate its reaction.[3][7] However, be aware that at higher pH, the risk of vinyl sulfone hydrolysis and reaction with other nucleophiles increases.[9]
Molar Ratio of Reagent to Protein
-
Insufficient Reagent: An inadequate amount of the vinyl sulfone reagent will result in an incomplete reaction.
-
Solution: A 5-20 fold molar excess of the vinyl sulfone reagent over the protein is a common starting point for optimization.[1] You may need to perform a titration experiment to determine the optimal ratio for your specific protein and desired degree of labeling.
-
Reaction Time and Temperature
-
Cysteine Conjugation: Reactions are typically rapid and can proceed to completion within 1-4 hours at room temperature or 37°C.[1]
-
Lysine Conjugation: Reactions with lysine are significantly slower and may require extended incubation times (e.g., 24-100 hours).[1][7]
-
Solution: Perform a time-course experiment to determine the optimal reaction time. Monitor the progress of the conjugation using an appropriate analytical technique (see Section 4).
-
Table 1: Recommended Starting Conditions for Vinyl Sulfone Conjugation
| Parameter | Cysteine-Targeted | Lysine-Targeted | Rationale |
| pH | 7.0 - 9.0 | > 9.0 | Balances thiol deprotonation for nucleophilicity with reagent stability.[1][3] |
| Molar Excess of Reagent | 5 - 20 fold | 10 - 50 fold | Drives the reaction to completion. Higher excess may be needed for less reactive sites.[1] |
| Temperature | Room Temp (20-25°C) or 37°C | Room Temp or 37°C | Provides sufficient energy for the reaction without denaturing most proteins. |
| Reaction Time | 1 - 4 hours | 2 - 24+ hours | Cysteine reactions are significantly faster than lysine reactions.[1][7] |
| Buffer System | Phosphate, HEPES, Borate | Borate, CAPS | Use non-nucleophilic buffers. Avoid Tris, as it contains a primary amine. |
Q5: I'm observing non-specific binding and side reactions. How can I improve the selectivity of my conjugation?
While vinyl sulfones are highly selective for thiols, side reactions can occur, particularly under non-optimal conditions.
-
Reaction with Lysine/Histidine: If you are targeting cysteines, reaction with lysine and histidine can occur, especially at higher pH and with longer reaction times.
-
Double Addition to a Single Lysine: It has been observed that a double addition of vinyl sulfone reagents to a single lysine residue can occur.[2]
-
Solution: This is more likely at a high molar excess of the reagent. Try reducing the molar ratio of the vinyl sulfone reagent.
-
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yield.
Section 3: Post-Conjugation Purification
Proper purification is essential to remove unreacted reagents and byproducts, which can interfere with downstream applications and analytics.
Q6: What are the best methods for purifying my vinyl sulfone conjugate?
The choice of purification method depends on the scale of your reaction and the properties of your biomolecule.[1]
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is the most common method for removing small molecules like unreacted vinyl sulfone reagent and reducing agents from the much larger protein conjugate.[10]
-
Dialysis / Tangential Flow Filtration (TFF): These methods are suitable for larger scale reactions and work by exchanging the reaction buffer with a clean storage buffer, effectively removing small molecular weight impurities.[1][10][11]
-
Chromatographic Methods (HIC, IEX): For more complex mixtures, such as those with different drug-to-antibody ratios (DARs), more advanced chromatographic techniques may be necessary. Hydrophobic Interaction Chromatography (HIC) and Ion-Exchange Chromatography (IEX) can often separate species based on the number of conjugated molecules.[10][12]
Section 4: Characterization of the Final Conjugate
After purification, it is critical to characterize your conjugate to confirm the success of the reaction and determine the degree of labeling.
Q7: How can I determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR)?
Several analytical techniques can be used to characterize your final product:
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct chromophore, you can use UV-Vis spectroscopy to determine the DOL by measuring the absorbance at two different wavelengths (one for the protein and one for the conjugated molecule).
-
Mass Spectrometry (MS): This is a powerful technique for determining the exact mass of the conjugate. The mass shift compared to the unconjugated protein allows for a precise determination of the number of attached molecules.[13]
-
Hydrophobic Interaction Chromatography (HIC): As each conjugated molecule often adds hydrophobicity, HIC can be used to separate species with different numbers of attached molecules, allowing for quantification of the different DAR species.[13]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of conjugation. A successful conjugation will show a shift in the molecular weight of the protein bands.[13][14]
Section 5: Experimental Protocols
Protocol 1: General Procedure for Cysteine-Targeted Vinyl Sulfone Conjugation
-
Protein Preparation and Reduction: a. Prepare your protein solution in a suitable buffer (e.g., PBS, pH 7.4). b. Add a 10-20 fold molar excess of TCEP solution. c. Incubate for 1-2 hours at room temperature with gentle mixing. d. Remove the excess TCEP using a desalting column, dialyzing against the reaction buffer (e.g., PBS, pH 7.5).
-
Conjugation Reaction: a. Immediately before use, prepare a stock solution of the vinyl sulfone reagent in an anhydrous solvent (e.g., DMSO). b. Add the desired molar excess (e.g., 10-fold) of the vinyl sulfone reagent to the reduced protein solution. c. To avoid protein denaturation, keep the final concentration of any organic solvent low (e.g., <10% v/v).[1] d. Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[1]
-
Quenching (Optional): a. To quench any unreacted vinyl sulfone, add a small molecule thiol like β-mercaptoethanol or N-acetylcysteine in excess. b. Incubate for 30-60 minutes.[1]
-
Purification: a. Purify the conjugate using a desalting column, size-exclusion chromatography, or dialysis to remove unreacted reagent and quenching agent.
-
Characterization: a. Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the protein using methods described in Section 4.[1]
References
-
SciSpace. (2012, February 24). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Available from: [Link]
-
PMC - NIH. (2019, March 18). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Available from: [Link]
-
ACS Macro Letters. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Available from: [Link]
-
PMC - PubMed Central. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Available from: [Link]
-
ACS Publications. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Available from: [Link]
-
ACS Publications. (2014, August 6). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Available from: [Link]
-
Scilit. (n.d.). Protein reactions with methyl and ethyl vinyl sulfones. Available from: [Link]
-
ACS Publications. (n.d.). Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions. Available from: [Link]
-
SlideShare. (n.d.). Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function. Available from: [Link]
-
ResearchGate. (n.d.). Reaction engineering on amino acid models. (a) Reaction of vinyl.... Available from: [Link]
-
PubMed. (2014, March 19). A new reagent for stable thiol-specific conjugation. Available from: [Link]
-
PubMed. (2020, February 19). Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation. Available from: [Link]
-
ResearchGate. (n.d.). Current approaches for the purification of antibody–drug conjugates. Available from: [Link]
-
PubMed. (n.d.). Current approaches for the purification of antibody-drug conjugates. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Available from: [Link]
-
American Chemical Society. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. Available from: [Link]
-
PubMed. (n.d.). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Available from: [Link]
-
MDPI. (n.d.). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available from: [Link]
-
RSC Publishing. (2013, January 30). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Available from: [Link]
-
PubMed. (n.d.). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Available from: [Link]
-
PubMed. (n.d.). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Available from: [Link]
-
MDPI. (n.d.). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. Available from: [Link]
-
ResearchGate. (2025, August 6). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. Available from: [Link]
-
Formulatrix. (n.d.). Advanced Bioconjugate Cleanup Solutions. Available from: [Link]
-
ResearchGate. (2025, August 9). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization | Request PDF. Available from: [Link]
-
NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Available from: [Link]
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- 5. scilit.com [scilit.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vinyl Sulfone Crosslinker Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: The Chemistry of Vinyl Sulfone Crosslinkers
Vinyl sulfone crosslinkers are powerful tools in bioconjugation, prized for their ability to form stable thioether bonds with free sulfhydryl groups on cysteine residues.[1][2] The reactivity of the vinyl group is significantly enhanced by the electron-withdrawing sulfonyl group, making it an excellent Michael acceptor for nucleophilic attack.[1] While highly reactive with thiols, vinyl sulfones can also react with other nucleophilic groups like amines (lysine) and imidazoles (histidine), particularly at higher pH values.[3][4]
The general reaction mechanism involves the addition of a nucleophile, such as a thiolate anion, to the β-carbon of the vinyl group. This reaction is pH-dependent, with rates generally increasing at more alkaline pH due to the higher concentration of the more nucleophilic thiolate anion.[1] However, this increased reactivity at higher pH is a double-edged sword, as it also accelerates the competing hydrolysis of the vinyl sulfone group, which can significantly reduce crosslinking efficiency.[5]
Understanding this balance between reactivity and stability is crucial for troubleshooting solubility and reaction efficiency issues.
Section 2: Troubleshooting Guide - Common Solubility Issues
This section addresses specific problems you may encounter when working with vinyl sulfone crosslinkers.
Issue 1: My vinyl sulfone crosslinker is not dissolving in my aqueous buffer.
Root Cause Analysis:
Many vinyl sulfone crosslinkers, especially those with aromatic or long aliphatic linkers, have limited aqueous solubility. Direct addition of the solid crosslinker to an aqueous buffer can lead to the formation of insoluble aggregates, preventing efficient reaction with the target biomolecule.
Solutions:
-
Prepare a Concentrated Stock Solution in an Organic Co-solvent:
-
Step 1: Choose a compatible, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices.
-
Step 2: Prepare a concentrated stock solution of the vinyl sulfone crosslinker in the chosen organic solvent (e.g., 10-100 mM). Ensure the crosslinker is fully dissolved.
-
Step 3: Add the stock solution dropwise to your aqueous reaction buffer while gently vortexing. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Causality: The organic solvent disrupts the intermolecular forces between the crosslinker molecules, allowing them to be solvated by the aqueous buffer more effectively.
-
-
Optimize the Final Concentration of the Organic Co-solvent:
-
Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10% (v/v), to avoid denaturation of proteins or other sensitive biomolecules.[1]
-
-
Consider PEGylated Vinyl Sulfone Crosslinkers:
Issue 2: My crosslinker dissolves initially but then precipitates out of solution during the reaction.
Root Cause Analysis:
This can be due to a change in the solution's properties as the reaction progresses, such as a shift in pH or the consumption of a solubilizing agent. It can also be an indication that the crosslinker is hydrolyzing and the hydrolysis product is less soluble.
Solutions:
-
Strict pH Control:
-
Maintain a stable pH throughout the reaction using a robust buffering system. The optimal pH for thiol-vinyl sulfone reactions is typically between 7.0 and 9.0.[1][2] Below pH 7.0, the reaction can be very slow, while above pH 9.0, the risk of hydrolysis and side reactions with amines increases significantly.[2][5]
-
-
Temperature Management:
-
Evaluate Buffer Components:
-
Be aware that some buffer components can interact with your crosslinker or target molecule. For example, buffers containing primary amines (e.g., Tris) can compete with your target molecule for reaction with the vinyl sulfone, although this is generally less of an issue than with NHS-ester crosslinkers.[11] Phosphate-buffered saline (PBS) is a commonly used and generally compatible buffer.
-
Issue 3: I am observing low crosslinking efficiency despite my crosslinker being in solution.
Root Cause Analysis:
Low efficiency can be a result of several factors, including sub-optimal pH, hydrolysis of the crosslinker, or issues with the target molecule.
Solutions:
-
Optimize Reaction pH:
-
As mentioned, the pH is critical. If you are working at a neutral pH and observing low efficiency, consider incrementally increasing the pH to 7.5 or 8.0 to increase the concentration of the more reactive thiolate anion.[1]
-
-
Minimize Hydrolysis:
-
Prepare your crosslinker stock solution fresh and add it to the reaction mixture immediately.
-
Avoid prolonged incubation times at high pH.
-
-
Ensure Target Thiol Groups are Available:
-
If you are targeting cysteine residues, ensure that any disulfide bonds are fully reduced to free thiols. The use of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended.[1] TCEP is generally preferred over dithiothreitol (DTT) or β-mercaptoethanol as it does not contain a free thiol that could react with the vinyl sulfone.
-
-
Adjust Molar Excess of Crosslinker:
-
A 5 to 20-fold molar excess of the vinyl sulfone crosslinker over the protein is a typical starting point for conjugation reactions.[1] If you are experiencing low efficiency, a higher molar excess may be required.
-
Section 3: FAQs - Vinyl Sulfone Crosslinkers
Q1: What is the ideal pH for reacting a vinyl sulfone crosslinker with a thiol-containing molecule?
A1: The optimal pH is a balance between reactivity and stability. A pH range of 7.0-9.0 is generally recommended for reactions with thiols.[1][2]
Q2: Can I use Tris buffer with vinyl sulfone crosslinkers?
A2: While vinyl sulfones are less susceptible to reaction with amine-containing buffers like Tris compared to NHS esters, some reaction can still occur, especially at higher pH.[11] For optimal results and to avoid potential side reactions, phosphate-based buffers are often preferred.
Q3: How should I store my vinyl sulfone crosslinker?
A3: Most vinyl sulfone crosslinkers should be stored at -20°C, protected from moisture.[6][7] Always refer to the manufacturer's data sheet for specific storage recommendations.
Q4: My protein is sensitive to organic solvents. How can I improve the solubility of my vinyl sulfone crosslinker without using DMSO or DMF?
A4: If your protein is intolerant to organic solvents, consider using a PEGylated vinyl sulfone crosslinker, which will have significantly higher aqueous solubility.[6][7][8][9][10] Alternatively, you may be able to use a lower concentration of a less denaturing organic solvent, such as acetonitrile, but this would require empirical testing.
Q5: What is the primary competing reaction I should be aware of?
A5: The primary competing reaction is hydrolysis of the vinyl sulfone group, which is accelerated at higher pH.[5] This is why it is crucial to work within the recommended pH range and to use freshly prepared solutions.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the Michael addition reaction of a vinyl sulfone with a cysteine residue.
Caption: Michael addition of a thiol to a vinyl sulfone.
Troubleshooting Workflow
This flowchart provides a logical path for addressing solubility issues with vinyl sulfone crosslinkers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divinyl Sulfone, a Useful Cross-linking Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. m-PEG-Vinylsulfone, MW 10,000 | BroadPharm [broadpharm.com]
- 7. DSPE-PEG-Vinylsulfone, MW 1,000 | BroadPharm [broadpharm.com]
- 8. Vinylsulfone | BroadPharm [broadpharm.com]
- 9. DSPE-PEG-Vinylsulfone, MW 2,000 | BroadPharm [broadpharm.com]
- 10. DSPE-PEG-Vinylsulfone, MW 3,400 | BroadPharm [broadpharm.com]
- 11. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bioconjugates with 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
Welcome to the technical support center for the purification of bioconjugates synthesized using the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols to ensure the successful purification of your bioconjugates.
Understanding the Chemistry: The NHS-Vinyl Sulfone Linker
The crosslinker this compound contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone.[1] The NHS ester reacts with primary amines, such as the side chain of lysine residues, to form a stable amide bond.[2] The vinyl sulfone group is an α,β-unsaturated sulfone that reacts with nucleophiles, most notably the thiol group of cysteine residues, via a Michael addition to form a stable thioether bond.[3][4][5][6] This dual reactivity allows for a controlled, sequential conjugation approach.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying bioconjugates made with NHS-vinyl sulfone linkers?
A1: The main challenges stem from the heterogeneity of the reaction mixture, which can contain:
-
Desired bioconjugate
-
Unreacted biomolecule (e.g., antibody)
-
Unreacted payload/ligand
-
Hydrolyzed linker
-
Aggregates of the bioconjugate
-
Species with varying drug-to-antibody ratios (DAR)
Effectively separating the desired product from these impurities is critical for obtaining a pure and functional bioconjugate.[7][8][9]
Q2: What are the recommended initial purification strategies?
A2: For initial purification to remove excess, unreacted small molecules (linker, payload), Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) are commonly employed.[7][10] SEC separates molecules based on their size, while TFF is a rapid and scalable method for buffer exchange and removal of small molecular weight species.[7][11]
Q3: How can I separate bioconjugate species with different drug-to-antibody ratios (DAR)?
A3: Hydrophobic Interaction Chromatography (HIC) is the most effective technique for separating species with different DAR values.[12][13][14] The addition of a hydrophobic payload increases the overall hydrophobicity of the bioconjugate. HIC separates molecules based on these differences in hydrophobicity.[15][16][17] Ion Exchange Chromatography (IEX) can also be used, as the conjugation can alter the surface charge of the biomolecule.[18][19]
Q4: What can cause low recovery of my bioconjugate during purification?
A4: Low recovery can be due to several factors:
-
Precipitation: The bioconjugate may precipitate if the buffer conditions (pH, salt concentration) are not optimal. This is particularly relevant for HIC, where high salt concentrations are used.[14]
-
Non-specific binding: The bioconjugate may bind irreversibly to the chromatography resin.[20]
-
Harsh elution conditions: Extreme pH or high concentrations of organic solvents can lead to denaturation and loss of the bioconjugate.[21]
Q5: How can I confirm the purity and integrity of my final bioconjugate?
A5: A combination of analytical techniques is recommended:
-
Size Exclusion Chromatography (SEC): To assess the presence of aggregates.[22][23]
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of DAR species.[13][14]
-
Reversed-Phase Liquid Chromatography (RPLC): For analyzing the small molecule payload and linker.[24]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the precise DAR.
Troubleshooting Guide
This section provides in-depth solutions to common problems encountered during the purification of bioconjugates prepared with this compound.
Problem 1: Poor Separation of DAR Species in HIC
-
Symptom: Broad peaks or overlapping peaks for different DAR species.
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Suboptimal Salt Concentration | The salt concentration in the binding buffer directly influences the hydrophobic interaction. If it's too low, the bioconjugate won't bind effectively. If it's too high, it can lead to precipitation.[15][16] | Perform a salt screen to determine the optimal binding and elution conditions. Start with a high salt concentration (e.g., 1-2 M ammonium sulfate) and elute with a decreasing salt gradient.[14] |
| Incorrect HIC Resin Choice | HIC resins are available with different hydrophobic ligands (e.g., butyl, phenyl, octyl). The choice of resin depends on the hydrophobicity of your bioconjugate.[12][17] | Screen different HIC resins to find the one that provides the best resolution for your specific bioconjugate. |
| Inappropriate pH | The pH of the mobile phase can affect the surface hydrophobicity of the protein.[16] | Optimize the pH of the mobile phase. Most HIC separations are performed at neutral pH. |
| Steep Elution Gradient | A steep gradient may not provide sufficient resolution to separate species with small differences in hydrophobicity. | Use a shallower elution gradient to improve the separation of closely related DAR species. |
Problem 2: Presence of Aggregates in the Final Product
-
Symptom: A peak corresponding to high molecular weight species is observed during SEC analysis.[23]
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| High Degree of Conjugation | Over-conjugation can increase the hydrophobicity of the bioconjugate, leading to aggregation. | Optimize the conjugation reaction to achieve a lower, more controlled DAR. |
| Inappropriate Buffer Conditions | The pH, ionic strength, and presence of excipients in the buffer can all influence protein stability and aggregation. | Screen different buffer formulations to find conditions that minimize aggregation. Consider the use of stabilizers like arginine or polysorbates. |
| Ineffective Purification | The purification process may not be adequately removing pre-existing aggregates or those formed during the process. | Incorporate a dedicated polishing step using SEC to remove aggregates.[7] HIC can also sometimes separate aggregates from the monomeric species.[12] |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. | Aliquot the purified bioconjugate into single-use vials to avoid multiple freeze-thaw cycles. |
Problem 3: Unreacted Free Payload/Linker in Final Product
-
Symptom: Presence of small molecular weight impurities detected by RPLC or MS.
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inefficient Initial Purification | The initial purification step (e.g., dialysis, TFF, or SEC) was not sufficient to remove all the unreacted small molecules.[10] | Increase the number of dialysis changes, the diavolume for TFF, or optimize the SEC column and running conditions for better separation of small molecules.[7][11] |
| Instability of the Conjugate | The linkage between the payload and the biomolecule might be unstable under the purification or storage conditions, leading to the release of the free payload. The thioether bond formed by the vinyl sulfone is generally stable.[3][25] | Ensure that the pH and buffer conditions used throughout the purification and for storage are compatible with the stability of the bioconjugate. The NHS ester forms a very stable amide bond.[2] |
Problem 4: Low Yield of Purified Bioconjugate
-
Symptom: The final amount of purified bioconjugate is significantly lower than expected.
-
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Precipitation during HIC | High salt concentrations used in HIC can cause some bioconjugates to precipitate.[14] | Perform a solubility screening to determine the maximum salt concentration your bioconjugate can tolerate.[14] If precipitation is an issue, consider alternative purification methods like IEX. |
| Non-specific Adsorption to Chromatography Media | The bioconjugate may be binding irreversibly to the chromatography resin. | Modify the buffer conditions (e.g., change pH, add mild detergents or organic modifiers) to reduce non-specific binding.[17] Test different types of chromatography media. |
| Poor Binding in IEX | The charge of the bioconjugate may not be suitable for binding to the selected IEX resin at the chosen pH.[26][27] | Determine the isoelectric point (pI) of your bioconjugate. For cation exchange, use a buffer pH below the pI. For anion exchange, use a buffer pH above the pI.[18][19] |
Experimental Protocols & Workflows
Workflow for Bioconjugate Purification
The following diagram illustrates a typical workflow for the purification of bioconjugates made with an NHS-vinyl sulfone linker.
Caption: General workflow for bioconjugate purification.
Detailed Protocol: HIC for DAR Species Separation
This protocol provides a general guideline for separating bioconjugate species with different DARs using HIC. Optimization will be required for each specific bioconjugate.
Materials:
-
HIC column (e.g., Phenyl, Butyl, or Octyl Sepharose)
-
HIC Binding Buffer: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
HIC Elution Buffer: 25 mM Sodium Phosphate, pH 7.0
-
Purified bioconjugate from initial purification step
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of HIC Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of the bioconjugate sample to match the HIC Binding Buffer by adding a concentrated stock of ammonium sulfate.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 5-10 CVs of HIC Binding Buffer to remove any unbound molecules.
-
Elution: Elute the bound bioconjugate species using a linear gradient from 100% HIC Binding Buffer to 100% HIC Elution Buffer over 20-30 CVs. Species will elute in order of increasing hydrophobicity (lower DAR to higher DAR).
-
Fraction Collection: Collect fractions throughout the elution gradient.
-
Analysis: Analyze the collected fractions using SEC and/or RPLC-MS to identify the fractions containing the desired DAR species.
Logical Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low purification yield.
References
-
Bio-Rad. Protein Purification by Ion-Exchange Chromatography. [Link]
-
Bio-Rad. Introduction to Hydrophobic Interaction Chromatography. [Link]
-
G-Biosciences. What Is Hydrophobic Interaction Chromatography? [Link]
-
MDPI. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. [Link]
-
Cytiva. Ion exchange chromatography. [Link]
-
YMC Europe. Purification of Proteins and Antibodies via Ion Exchange Chromatography. [Link]
-
PubMed Central. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. [Link]
-
ResearchGate. Current approaches for the purification of antibody–drug conjugates. [Link]
-
PubMed. Current approaches for the purification of antibody-drug conjugates. [Link]
-
ResearchGate. Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. [Link]
-
National Institutes of Health. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. [Link]
-
ACS Macro Letters. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]
-
Semantic Scholar. Current approaches for purification of antibody-drug conjugates. [Link]
-
Creative Biolabs. Purification of ADCs by HIC. [Link]
-
MDPI. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. [Link]
-
PubMed. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. [Link]
-
Glen Research. Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
PubMed. Preparation of characterization of poly(ethylene glycol) vinyl sulfone. [Link]
-
ACS Publications. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. [Link]
-
G-Biosciences. Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. [Link]
-
SlideShare. Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function. [Link]
-
Agilent. Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. [Link]
-
PubMed Central. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. [Link]
-
PubMed. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. [Link]
-
Royal Society of Chemistry. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. [Link]
-
Waters. Separation of Antibody Drug Conjugate Payload Drugs Using MaxPeak™ Premier Columns. [Link]
-
Journal of the American Chemical Society. Aryl Vinyl Sulfonates and Sulfones as Active Site-Directed and Mechanism-Based Probes for Protein Tyrosine Phosphatases. [Link]
-
Agarose Bead Technologies. Size Exclusion Chromatography. [Link]
-
PubChem. 2,5-Dioxopyrrolidin-1-yl benzoate. [Link]
-
Royal Society of Chemistry. Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. [Link]
-
PubMed. Benzyl 2,5-dioxopyrrolidin-1-yl Carbonate. [Link]
-
ResearchGate. The Performance of Crosslinking with Divinyl Sulfone as Controlled by the Interplay Between the Chemical Modification and Conformation of Hyaluronic Acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrophobic Interaction Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 15. goldbio.com [goldbio.com]
- 16. bio-rad.com [bio-rad.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. goldbio.com [goldbio.com]
- 22. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography [mdpi.com]
- 23. agilent.com [agilent.com]
- 24. waters.com [waters.com]
- 25. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein purification by IE-chromatography [reachdevices.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Characterization of NHS-Vinyl Sulfone Crosslinked Products
Introduction
Welcome to the technical support center for the characterization of products from N-hydroxysuccinimide (NHS) and vinyl sulfone (VS) crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful bioconjugation chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the complexities of your experiments. This resource is structured to anticipate and address the common and not-so-common challenges you may encounter, ensuring the integrity and success of your work.
The heterobifunctional NHS-vinyl sulfone crosslinking strategy is a cornerstone of modern bioconjugation, enabling the precise linkage of molecules. However, the journey from reaction setup to a well-characterized, functional conjugate is often paved with analytical hurdles. This guide is built on the principles of expertise, trustworthiness, and authoritative grounding to be your comprehensive resource.
I. Core Principles of NHS-Vinyl Sulfone Crosslinking
Understanding the reaction mechanism is the first step in troubleshooting. NHS-vinyl sulfone crosslinkers are heterobifunctional reagents, meaning they have two different reactive groups.
-
N-Hydroxysuccinimide (NHS) Ester: This group reacts primarily with primary amines, such as the side chain of lysine residues and the N-terminus of proteins.[1][2][3] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the amine groups are deprotonated and thus more nucleophilic.[3] It's crucial to be aware that NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[3]
-
Vinyl Sulfone (VS): This group is a Michael acceptor and reacts with nucleophiles, most notably the thiol group of cysteine residues.[4][5] The vinyl sulfone group also shows reactivity towards the imidazole ring of histidine and to a lesser extent, the primary amines of lysine residues.[1][2] The reaction with thiols is highly efficient and proceeds readily at physiological pH.[4][5][6]
The versatility of this chemistry allows for a two-step conjugation process, providing greater control over the final product.
Reaction Workflow Diagram
Caption: A typical two-step NHS-vinyl sulfone crosslinking workflow.
II. Troubleshooting and FAQs
This section addresses common issues encountered during and after the crosslinking reaction in a question-and-answer format.
Low or No Conjugation Yield
Q1: I'm seeing very little or no formation of my desired conjugate. What are the likely causes?
A1: Low conjugation yield is a frequent challenge. Here’s a systematic approach to diagnosing the issue:
-
pH of the Reaction Buffers:
-
NHS Ester Reaction: The pH should be in the optimal range of 7.2-8.5 for efficient reaction with primary amines.[3] A pH below 7.0 will result in significantly slower reaction rates, while a pH above 8.5 increases the rate of NHS-ester hydrolysis.
-
Vinyl Sulfone Reaction: The reaction with thiols is generally efficient between pH 6.5 and 8.5.[6] However, if your protein is sensitive to higher pH, you can perform the reaction at a more neutral pH (6.5-7.5).
-
-
Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive.[3]
-
Actionable Insight: Always use freshly prepared solutions of the NHS-vinyl sulfone crosslinker, ideally dissolved in a dry, water-miscible organic solvent like DMSO or DMF before adding to the aqueous reaction buffer. Avoid storing stock solutions of the crosslinker for extended periods.
-
-
Presence of Competing Nucleophiles:
-
Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your protein for the NHS ester.
-
Thiols: Buffers containing thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, will react with the vinyl sulfone group.
-
Actionable Insight: Use non-reactive buffers like phosphate-buffered saline (PBS) or HEPES.
-
-
Accessibility of Reactive Residues: The lysine or cysteine residues you are targeting may be buried within the protein's three-dimensional structure and inaccessible to the crosslinker.
-
Actionable Insight: Consider performing the reaction under partially denaturing conditions if your protein's function can be restored. Alternatively, you can use a longer spacer arm on your crosslinker to improve reach.
-
-
Purity of Your Starting Materials: Ensure your proteins are of high purity and that the crosslinker has not degraded.
Product Aggregation
Q2: My final product shows significant aggregation. How can I prevent this?
A2: Aggregation is often a consequence of the conjugation process, especially when linking large biomolecules.
-
Hydrophobicity of the Crosslinker: Some crosslinkers are hydrophobic and can induce protein aggregation.
-
Actionable Insight: If possible, choose a crosslinker with a hydrophilic spacer, such as one containing polyethylene glycol (PEG).
-
-
Over-conjugation: Attaching too many linker molecules to a protein can alter its surface properties and lead to aggregation.
-
Actionable Insight: Reduce the molar excess of the crosslinker in your reaction. Perform a titration experiment to find the optimal ratio of crosslinker to protein that yields a good degree of labeling without causing aggregation.
-
-
Buffer Conditions: The pH and ionic strength of your buffers can influence protein stability.
-
Actionable Insight: Screen different buffer conditions to find those that best maintain the stability of your proteins throughout the conjugation and purification process. Consider including excipients like arginine or trehalose, which are known to suppress aggregation.
-
Heterogeneity of the Final Product
Q3: My final product is a heterogeneous mixture. How can I improve the homogeneity?
A3: A degree of heterogeneity is expected with lysine-based conjugation due to the presence of multiple lysine residues. However, excessive heterogeneity can be problematic.
-
Multiple Reactive Sites: Proteins often have multiple lysine and cysteine residues, leading to a mixture of products with varying degrees of labeling and at different sites.
-
Actionable Insight:
-
Site-Directed Mutagenesis: If feasible, engineer your protein to have a single, strategically placed cysteine residue for highly specific conjugation via the vinyl sulfone group.
-
Control Reaction Stoichiometry: Carefully control the molar ratio of the crosslinker to the protein to limit the extent of modification.
-
-
-
Purification Strategy: Your purification method may not be adequate to separate the different conjugated species.
-
Actionable Insight: Employ high-resolution purification techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different degrees of labeling.
-
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common issues.
III. Characterization Protocols and Data Interpretation
Thorough characterization is essential to ensure the quality, consistency, and efficacy of your crosslinked product.
A. SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for visualizing the results of a crosslinking reaction.
Experimental Protocol:
-
Sample Preparation: Prepare samples of your starting materials (Protein A and Protein B), the reaction mixture at different time points, and the purified final product. Mix each sample with an appropriate volume of loading buffer.
-
Reducing vs. Non-reducing Conditions:
-
Reducing SDS-PAGE: Add a reducing agent like DTT or β-mercaptoethanol to the loading buffer. This will cleave any disulfide bonds.
-
Non-reducing SDS-PAGE: Omit the reducing agent. This is useful for analyzing conjugates formed through disulfide linkages, though less directly applicable to NHS-vinyl sulfone chemistry unless disulfide bonds are also involved in the complex.[7]
-
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis at a constant voltage.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
Data Interpretation:
-
Appearance of a New, Higher Molecular Weight Band: The most direct evidence of successful conjugation is the appearance of a new band on the gel with a molecular weight corresponding to the sum of the molecular weights of the two starting proteins plus the crosslinker.
-
Disappearance or Reduction in Intensity of Starting Material Bands: As the reaction proceeds, the bands corresponding to the starting proteins should decrease in intensity.
-
Smearing or Multiple Bands: This can indicate a heterogeneous product with varying degrees of conjugation or product degradation.
| Observation | Potential Cause | Suggested Action |
| No high MW band | Failed reaction | Refer to Troubleshooting Section |
| Faint high MW band | Low yield | Optimize reaction conditions |
| Smear at high MW | Heterogeneity/Aggregation | Optimize stoichiometry/purification |
| Bands at unexpected MWs | Side reactions/degradation | Analyze by mass spectrometry |
B. Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass, size, and oligomeric state of macromolecules in solution, independent of their shape or elution time.[8] It is an invaluable tool for characterizing protein conjugates.[9][10][11]
Experimental Protocol:
-
System Setup: An SEC column is coupled to a MALS detector, a UV detector, and a refractive index (RI) detector.
-
Sample Preparation: Prepare your sample in a well-filtered, degassed mobile phase that is identical to the running buffer.
-
Data Acquisition: Inject the sample onto the SEC column. The separated components then flow through the MALS, UV, and RI detectors.
-
Data Analysis (Protein Conjugate Analysis): Specialized software is used to analyze the data. For conjugates, a "Protein Conjugate Analysis" method is employed. This requires the dn/dc (refractive index increment) and UV extinction coefficient for each component (e.g., protein and the conjugated molecule) to be known or determined.[9] This analysis deconvolutes the signals from the protein and the conjugated moiety to determine the molar mass of each component in the conjugate.[9][10]
Data Interpretation:
-
Molar Mass Determination: SEC-MALS provides the absolute weight-averaged molar mass (Mw) for each peak eluting from the column.[11] This allows for unambiguous confirmation of the formation of the desired conjugate and identification of any aggregates or fragments.
-
Degree of Conjugation: By using the protein conjugate analysis module, you can determine the mass of the conjugated molecule per protein, which can be used to calculate the degree of labeling or drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates.[10][12]
-
Homogeneity and Aggregation: The shape and polydispersity of the MALS peak provide information on the homogeneity of the sample. The presence of early-eluting peaks with high molar masses is a clear indication of aggregation.[8]
C. Mass Spectrometry (MS)
Mass spectrometry provides the most detailed information about the molecular weight and structure of your conjugate.
Experimental Protocol (Intact Mass Analysis):
-
Sample Preparation: The sample is desalted and prepared in a solvent compatible with the ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge (m/z) ratios of the ions are measured.
-
Deconvolution: The resulting spectrum, which contains a series of multiply charged ions, is deconvoluted to determine the molecular weight of the intact conjugate.
Experimental Protocol (Peptide Mapping):
-
Proteolytic Digestion: The crosslinked protein is digested with a protease, such as trypsin, to generate a mixture of peptides.[13][14]
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[13][14][15]
-
Data Analysis: Specialized software is used to identify the crosslinked peptides.[13][14] This involves searching the MS/MS data against a database of the protein sequences, considering the mass of the crosslinker.
Data Interpretation:
-
Intact Mass Analysis:
-
Confirmation of Conjugation: A shift in the molecular weight corresponding to the mass of the attached molecule(s) confirms conjugation.
-
Degree of Labeling: The presence of multiple peaks corresponding to the protein with one, two, three, or more modifications allows for the determination of the distribution of species.
-
-
Peptide Mapping:
-
Identification of Crosslink Sites: This technique can pinpoint the exact amino acid residues that have been modified by the crosslinker, providing valuable structural information.[14]
-
IV. Conclusion
The successful characterization of NHS-vinyl sulfone crosslinked products requires a multi-faceted analytical approach. By combining foundational techniques like SDS-PAGE with advanced methods such as SEC-MALS and mass spectrometry, you can gain a comprehensive understanding of your conjugate's properties. This guide provides a framework for troubleshooting common issues and interpreting your analytical data. Remember that each experiment is unique, and a thorough understanding of the underlying chemistry is your most valuable tool.
V. References
-
CMI SEC-MALS Guide to Protein Conjugate Analysis. (n.d.). Retrieved from vertexaisearch.cloud.google.com
-
Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Tureček, F. (2011). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Journal of the American Society for Mass Spectrometry, 22(6), 931–945.
-
Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 74(1), 1-10.
-
Bobay, B. G., Gauthier, M. A., & Borchers, C. H. (2018). Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS). Analytical and Bioanalytical Chemistry, 410(11), 2781–2789.
-
Bio-Techne. (n.d.). SEC-MALS for Quality Control. Retrieved from bio-techne.com
-
Creative Peptides. (n.d.). How can cross-linked mass spectrometry be used to analyze the structure of peptides in complex samples?. Retrieved from creative-peptides.com
-
Cole, J. L., & Lary, J. W. (2019). Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). JoVE (Journal of Visualized Experiments), (148), e59617.
-
CMI at the University of Michigan. (n.d.). Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS). Retrieved from cmi.research.umich.edu
-
Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13862–13904.
-
ResearchGate. (2019). Analysis and characterization of protein-drug conjugates?. Retrieved from researchgate.net
-
Li, Y., Williams, M. C., & Meissner, B. (2021). Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. Biotechnology and Bioengineering, 118(11), 4349-4361.
-
de Koning, L. J., et al. (2003). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Journal of the American Society for Mass Spectrometry, 14(7), 744-751.
-
USP. (2019). Control Strategies and Analytical Test Methods for Peptide-Conjugates. Retrieved from usp.org
-
Lee, Y., et al. (2023). Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions. Biomaterials, 299, 122173.
-
O'Reilly, F. J., & Ciancone, A. (2025). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 24(1), 101315.
-
PRIDE Archive. (2025). Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. Retrieved from ebi.ac.uk
-
Agilent. (n.d.). Analytical Proteins & Conjugates. Retrieved from agilent.com
-
Stewart, S. A., et al. (2018). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Soft Matter, 14(44), 8969-8979.
-
Abyntek Biopharma. (2023). 5 methods to quantify proteins. Retrieved from abyntek.com
-
ResearchGate. (2025). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Retrieved from researchgate.net
-
ResearchGate. (n.d.). Scheme 1 Synthesis of vinyl sulfone-functionalized tags and sugars. Retrieved from researchgate.net
-
CD Bioparticles. (n.d.). VS-PEG-NHS. Retrieved from cd-bioparticles.com
-
Geoghegan, K. F., & Stroh, J. G. (1992). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Bioconjugate Chemistry, 3(2), 138-146.
-
Harris, J. M., et al. (1994). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Journal of Polymer Science Part A: Polymer Chemistry, 32(5), 855-865.
-
MDPI. (2021). Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems. Retrieved from mdpi.com
-
GenScript. (2018). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Retrieved from genscript.com
-
Creative Proteomics. (n.d.). Amine-Reactive Crosslinker Overview. Retrieved from creative-proteomics.com
-
Harris, J. M., et al. (1994). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Semantic Scholar.
-
ResearchGate. (2019). One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers. Retrieved from researchgate.net
-
Royal Society of Chemistry. (2020). Vinyl sulfone building blocks in covalently reversible reactions with thiols. Retrieved from pubs.rsc.org
-
PubMed. (2019). Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. Retrieved from pubmed.ncbi.nlm.nih.gov
-
National Institutes of Health. (2017). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. Retrieved from ncbi.nlm.nih.gov
-
Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents. Retrieved from thermofisher.com
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- 4. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of characterization of poly(ethylene glycol) vinyl sulfone. | Semantic Scholar [semanticscholar.org]
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- 7. Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
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- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Non-Specific Binding in Protein Crosslinking
Welcome to the technical support center dedicated to addressing a critical challenge in protein interaction studies: non-specific binding in protein crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. My goal is to move beyond simple protocol lists and explain the why behind experimental choices, empowering you to design robust, self-validating experiments.
Understanding the Enemy: The Nature of Non-Specific Binding
Chemical crosslinking is a powerful technique to capture both stable and transient protein-protein interactions (PPIs) by forming covalent bonds between nearby amino acid residues.[1][2] This process "freezes" interactions in their native cellular environment, allowing for their subsequent identification and characterization.[1][3] However, the very reactivity of crosslinking reagents that makes them effective also presents a major hurdle: non-specific binding.
Non-specific binding occurs when proteins or other biomolecules adhere to surfaces or to each other through unintended interactions, rather than the specific, biologically relevant PPI you aim to study.[4] These unwanted interactions can arise from:
-
Hydrophobic Interactions: Exposed hydrophobic patches on proteins can interact with each other or with plastic surfaces of reaction tubes.
-
Electrostatic (Charge-Based) Interactions: Oppositely charged regions on different proteins or surfaces can attract each other.
-
Crosslinker Reactivity: Highly reactive crosslinkers can randomly link proteins that are merely in close proximity due to high cellular concentrations, not due to a specific interaction.[1]
The consequence of rampant non-specific binding is a high background signal, which can obscure true interactions, lead to false-positive results, and ultimately compromise the integrity of your data.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during protein crosslinking experiments in a practical question-and-answer format.
Q1: I'm seeing a smear or many high-molecular-weight bands on my gel after crosslinking, making it impossible to identify my specific complex. What's going on?
A1: This is a classic sign of excessive or non-specific crosslinking. The high concentration of proteins within a cell means that many are in close proximity without specifically interacting.[5] A highly reactive or overly concentrated crosslinker can indiscriminately link these bystanders, resulting in large, insoluble aggregates.[6][7]
Troubleshooting Steps:
-
Optimize Crosslinker Concentration: This is the most critical parameter. Perform a titration experiment to find the lowest effective concentration of your crosslinker. Start with a 20- to 500-fold molar excess of the crosslinker relative to your protein of interest and test several dilutions below that.[8]
-
Reduce Reaction Time: Shorten the incubation time with the crosslinker. A time course experiment (e.g., 10, 30, 60 minutes) can help identify the optimal window to capture specific interactions without causing excessive background.
-
Quench the Reaction: Ensure you are effectively stopping the crosslinking reaction. Add a quenching agent, such as Tris or glycine, in excess to consume any unreacted crosslinker.[1] For amine-reactive crosslinkers, a final concentration of 20-50 mM Tris or glycine is typically sufficient.[1]
-
Consider a Different Crosslinker: If optimization fails, the issue might be the crosslinker itself.
-
Spacer Arm Length: A shorter spacer arm provides greater specificity, as it can only link proteins that are in very close contact.[1][9]
-
Reactivity: If you are using a highly reactive crosslinker like formaldehyde, consider switching to a less reactive one, such as an NHS-ester-based crosslinker like BS3 or DSS.[8]
-
Q2: My protein of interest is precipitating out of solution after I add the crosslinker. How can I prevent this?
A2: Protein precipitation is often caused by over-crosslinking, which can alter the protein's net charge and solubility, leading to aggregation.[10]
Troubleshooting Steps:
-
Reduce Crosslinker Concentration: As with high background, the first step is to titrate down the concentration of your crosslinker.
-
Optimize Buffer Conditions:
-
pH: Ensure the pH of your reaction buffer is optimal for both your protein's stability and the crosslinker's reactivity. Most NHS-ester crosslinkers, for example, react with primary amines most efficiently at a pH of 7.2-8.5.[11]
-
Additives: The inclusion of certain additives can help maintain protein solubility. Consider adding:
-
-
Control Protein Concentration: Working with lower, yet still detectable, concentrations of your target protein can reduce the likelihood of aggregation.
Q3: I performed a co-immunoprecipitation (Co-IP) after crosslinking, but my negative control (e.g., beads only or isotype control antibody) has as many bands as my experimental sample. How do I reduce this non-specific binding to the IP components?
A3: This indicates that proteins are binding non-specifically to your antibody or the solid support (e.g., agarose or magnetic beads). This is a common issue in Co-IP experiments.[15]
Troubleshooting Steps:
-
Pre-clearing the Lysate: This is a crucial step to remove proteins that non-specifically bind to the IP beads.[16] Before adding your specific antibody, incubate your cell lysate with beads alone for 30-60 minutes.[17] Discard these beads and use the "pre-cleared" supernatant for your IP.
-
Use a Blocking Agent: Blocking unoccupied sites on the beads can prevent non-specific protein adherence.[4] Incubate the beads with a blocking buffer before adding the cell lysate.
-
Optimize Wash Buffers: Your wash steps are critical for removing non-specifically bound proteins.
-
Increase Stringency: Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt electrostatic interactions.[12][18]
-
Add Detergent: Include a non-ionic detergent (e.g., 0.1% Tween-20) in your wash buffer to reduce hydrophobic interactions.[19]
-
Increase Number of Washes: Perform more wash steps (e.g., 4-5 washes) of longer duration.[19]
-
Designing a Self-Validating Crosslinking Workflow
A robust crosslinking experiment is a self-validating one. This means incorporating the right controls at every stage to ensure the interactions you observe are specific and biologically relevant.
Diagram: Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A systematic workflow for troubleshooting non-specific binding in protein crosslinking experiments.
Key Experimental Controls:
-
No Crosslinker Control: This is the most fundamental control. A sample processed identically but without the addition of a crosslinker should not show the high-molecular-weight bands corresponding to your crosslinked complex.
-
Isotype Control (for Co-IP): Use a non-specific antibody of the same isotype as your IP antibody.[16] This control helps to differentiate between specific binding to your target and non-specific binding to the antibody itself.
-
Beads-Only Control (for Co-IP): Incubating your lysate with just the beads will reveal which proteins are binding non-specifically to the solid support.[17]
Protocol: Systematic Optimization of Buffer Conditions
This protocol provides a framework for systematically testing different buffer components to minimize non-specific binding.
Objective: To identify the optimal buffer composition that maintains protein solubility and minimizes non-specific interactions during crosslinking.
Materials:
-
Cell lysate containing your protein of interest
-
Crosslinking reagent (e.g., BS3)
-
Base Lysis/Reaction Buffer (e.g., PBS or HEPES, pH 7.5)
-
Stock solutions of additives: 5M NaCl, 10% Tween-20, 10% BSA
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare a Matrix of Buffer Conditions: Aliquot your cell lysate into separate tubes. Create a matrix of conditions by varying one component at a time. (See table below for an example).
-
Add Crosslinker: Add your crosslinker (at a pre-determined, potentially optimized concentration) to each tube.
-
Incubate: Incubate for the desired time at the appropriate temperature (e.g., 30 minutes at room temperature).
-
Quench: Stop the reaction by adding the quenching solution.
-
Analyze: Analyze the results by SDS-PAGE and Western blotting for your protein of interest.
-
Evaluate: Compare the lanes to identify the condition that shows a clear band for your crosslinked complex with the least amount of smearing or high-molecular-weight aggregates.
Table: Example Buffer Optimization Matrix
| Condition # | Base Buffer | NaCl (mM) | Tween-20 (%) | BSA (%) | Expected Outcome |
| 1 (Control) | PBS, pH 7.5 | 150 | 0 | 0 | Baseline non-specific binding |
| 2 | PBS, pH 7.5 | 300 | 0 | 0 | Reduces electrostatic interactions |
| 3 | PBS, pH 7.5 | 500 | 0 | 0 | Further reduces electrostatic interactions |
| 4 | PBS, pH 7.5 | 150 | 0.05 | 0 | Reduces hydrophobic interactions |
| 5 | PBS, pH 7.5 | 150 | 0.1 | 0 | Further reduces hydrophobic interactions |
| 6 | PBS, pH 7.5 | 150 | 0 | 1 | Blocks non-specific protein binding |
| 7 (Combined) | PBS, pH 7.5 | 300 | 0.05 | 0 | Addresses both electrostatic and hydrophobic interactions |
By systematically testing these variables, you can empirically determine the optimal conditions for your specific system, leading to cleaner, more reliable data that truly reflects the protein-protein interactions within the cell.[20]
References
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
Liu, F., Rijk, R. N., & Heck, A. J. (2018). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences, 115(43), 11038-11043. [Link]
-
Re-source. (n.d.). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]
-
Bollag, D. M., & Edelstein, S. J. (2004). In Vivo Protein Cross-Linking. In Protein Methods (pp. 161-174). Humana Press. [Link]
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]
-
Tang, X., & Bruce, J. E. (2010). Identification of Protein-Protein Interactions and Topologies in Living Cells with Chemical Cross-linking and Mass Spectrometry. Molecular & Cellular Proteomics, 9(9), 2021–2029. [Link]
-
Soderblom, E. J., & Moseley, M. A. (2011). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Analytical Chemistry, 83(12), 4386–4393. [Link]
-
Life Science. (n.d.). Blockers Practical Guide. Retrieved from [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2021). Reliable identification of protein–protein interactions by crosslinking mass spectrometry. Nature Communications, 12(1), 3564. [Link]
-
Chavez, J. D., & Bruce, J. E. (2019). Systems structural biology measurements by in vivo cross-linking with mass spectrometry. Nature Protocols, 14(3), 827–850. [Link]
-
G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. Retrieved from [Link]
-
Yang, Y., et al. (2012). pLink: a software for identifying cross-linked peptides in protein-protein interaction studies. Nature Methods, 9(9), 904–906. [Link]
-
Kulyyassov, A., et al. (2020). Optimized Cross-Linking Mass Spectrometry for in Situ Interaction Proteomics. Journal of Proteome Research, 19(11), 4443–4452. [Link]
-
Verma, S., et al. (2015). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 7(1), 95–105. [Link]
-
ResearchGate. (2014, October 28). Can anyone provide me with the detailed protocol for in vivo cross-linking assay to investigate weak interactions between proteins in culture cells? Retrieved from [Link]
-
Rappsilber Laboratory. (n.d.). Reliable identification of protein-protein interactions by crosslinking mass spectrometry. Retrieved from [Link]
-
Gao, M., & Deng, W. M. (2014). An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos. Journal of Visualized Experiments, (86), e51433. [Link]
-
Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]
-
Orlando, V. (2000). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. Journal of Biological Chemistry, 275(28), 21453–21460. [Link]
-
Avantor. (n.d.). Buffer Optimization Strategies. Retrieved from [Link]
-
G-Biosciences. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]
-
American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Chemical Cross-Linking for Protein–Protein Interaction Studies. Retrieved from [Link]
-
Wang, Y., et al. (2026, January 10). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. [Link]
-
Vaddiraju, S., et al. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5123. [Link]
-
Li, J., et al. (2015). Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins. Journal of Biochemical and Biophysical Methods, 71(2), 158–162. [Link]
-
CovalX. (n.d.). Crosslinking Agents: Advancing Protein Complex Analysis. Retrieved from [Link]
-
OSU Chemistry. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]
-
NCL. (n.d.). How to cross-link proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of Chemical Cross-Linking on Protein Structure and Function. Retrieved from [Link]
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- 15. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies to Control the Degree of Labeling with Heterobifunctional Crosslinkers
Welcome to the Technical Support Center for heterobifunctional crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the degree of labeling in your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in creating precisely defined bioconjugates.
I. Frequently Asked Questions (FAQs)
Q1: What is the "degree of labeling" and why is it critical to control?
The degree of labeling (DOL), also known as the degree of substitution (DOS), is a crucial parameter in bioconjugation. It represents the molar ratio of the attached label (e.g., a drug, a fluorophore) to the protein or biomolecule.[1] Controlling the DOL is paramount because:
-
Functionality: Excessive labeling can lead to loss of biological activity, protein aggregation, or precipitation.[2]
-
Stoichiometry: For applications like antibody-drug conjugates (ADCs), a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.[]
-
Reproducibility: Consistent DOL values are essential for reliable and reproducible experimental outcomes.[1]
The ideal DOL is application-specific. For instance, in antibodies, a DOL between 2 and 10 is often desirable.[1] However, the optimal ratio depends on the specific characteristics of the label and the protein and must be determined empirically through small-scale optimization experiments.[1]
Q2: How do I choose the right heterobifunctional crosslinker for my experiment?
Selecting the appropriate crosslinker is a critical first step.[4][5] Key factors to consider include:
-
Reactive Groups: The crosslinker must have two different reactive groups that target specific functional groups on your biomolecules (e.g., an NHS ester for primary amines and a maleimide for sulfhydryls).[5][6][7] This allows for controlled, sequential conjugation.[5][6]
-
Spacer Arm Length: The length of the spacer arm dictates the distance between the conjugated molecules.[5][8] Shorter spacer arms are often preferred for in vivo crosslinking to increase the specificity of conjugating interacting proteins.[9]
-
Solubility: The solubility of the crosslinker in your reaction buffer is crucial. Water-soluble crosslinkers, such as those containing a sulfonate group (e.g., Sulfo-SMCC), simplify reaction conditions and are ideal for working with sensitive biomolecules in aqueous buffers.[6][10]
-
Cleavability: Choose a non-cleavable crosslinker for stable conjugates or a cleavable one if you need to release the conjugated molecules under specific conditions (e.g., for mass spectrometry analysis).
Q3: What are the most common reactive groups in heterobifunctional crosslinkers and what do they target?
The most widely used heterobifunctional crosslinkers typically combine an amine-reactive group with a sulfhydryl-reactive group.[5][11]
-
Amine-Reactive Groups:
-
Sulfhydryl-Reactive Groups:
-
Photoreactive Groups:
II. Troubleshooting Guide
This section addresses common issues encountered during heterobifunctional crosslinking experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Labeling Efficiency
Possible Causes:
-
Incorrect Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in your buffer will compete with your target protein for reaction with amine-reactive crosslinkers like NHS esters.[13][18] Similarly, buffers containing thiols (e.g., DTT) will compete with your target for sulfhydryl-reactive groups.[15]
-
Suboptimal pH: The reactivity of both the crosslinker and the target functional groups is highly pH-dependent.[12][19][20]
-
For NHS ester reactions with primary amines, the optimal pH is typically between 8.3 and 8.5.[19][20] At lower pH, the amine is protonated and non-reactive, while at higher pH, the NHS ester is rapidly hydrolyzed.[12][19][20]
-
For maleimide reactions with sulfhydryls, a pH range of 6.5-7.5 is ideal to ensure specificity for thiols.[15][16]
-
-
Inactive Crosslinker: NHS esters are susceptible to hydrolysis, especially in aqueous solutions at higher pH.[12][13] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[13]
-
Insufficient Molar Excess of Crosslinker: An inadequate amount of crosslinker will result in incomplete labeling.[18]
-
Inaccessible Target Functional Groups: The target amino acid residues (e.g., lysines or cysteines) may be buried within the protein's structure and therefore inaccessible to the crosslinker.[4]
Solutions:
-
Buffer Exchange: Ensure your protein is in a non-reactive buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer prior to adding the crosslinker.[9][13]
-
Optimize Reaction pH: Carefully adjust and monitor the pH of your reaction to match the optimal range for your specific crosslinker chemistry.[12][19][20]
-
Use Freshly Prepared Crosslinker: Dissolve the crosslinker in a dry, amine-free organic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer.[19][20]
-
Optimize Molar Ratio: Empirically determine the optimal molar excess of crosslinker to your protein. A 20- to 500-fold molar excess is a common starting point for in vitro crosslinking.[9]
-
Consider Linker with Longer Spacer Arm: If accessibility is an issue, a crosslinker with a longer spacer arm may be able to reach the target functional group.[18]
Problem 2: High Degree of Labeling and/or Protein Aggregation
Possible Causes:
-
Excessive Molar Ratio of Crosslinker: Using too much crosslinker will lead to over-labeling and can cause protein aggregation or precipitation.[2]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can also result in excessive labeling and aggregation.[9]
-
High Protein Concentration: Very high concentrations of your target protein can increase the likelihood of intermolecular crosslinking and aggregation.
Solutions:
-
Titrate Crosslinker Concentration: Perform a series of small-scale reactions with varying molar ratios of the crosslinker to determine the optimal concentration that yields the desired DOL without causing aggregation.
-
Optimize Reaction Time: Test different incubation times to find the shortest time required to achieve the target DOL.[9] A typical starting point is 30 minutes to 4 hours at room temperature or 4°C.[13]
-
Adjust Protein Concentration: If aggregation is observed, try reducing the concentration of your protein in the reaction mixture.
Problem 3: Undesirable Polymerization or Self-Conjugation
Possible Causes:
-
One-Step Reaction with Heterobifunctional Crosslinker: Adding both biomolecules and the heterobifunctional crosslinker to the reaction at the same time can lead to the formation of homodimers and polymers, especially if both molecules have the same reactive functional groups.[21]
-
Inefficient Removal of Excess Crosslinker: In a two-step sequential conjugation, failure to remove the unreacted crosslinker after the first step will result in the labeling of the second protein with the crosslinker, leading to self-conjugation.[10][15]
Solutions:
-
Perform a Two-Step Sequential Conjugation: This is the primary advantage of using a heterobifunctional crosslinker.[][5][21]
-
React the first protein with the crosslinker, targeting the more labile reactive group first (typically the NHS ester).[5][11]
-
Remove the excess, unreacted crosslinker using methods like desalting columns or dialysis.[10][22]
-
Add the second protein to react with the second, more stable reactive group on the crosslinker (e.g., the maleimide).[10]
-
-
Efficient Purification After First Step: Ensure complete removal of the excess crosslinker before adding the second biomolecule.
Problem 4: Difficulty in Characterizing the Final Conjugate
Possible Causes:
-
Heterogeneity of the Labeled Product: Random labeling of multiple sites on a protein can result in a heterogeneous mixture of conjugates with varying DOLs.[14]
-
Lack of Appropriate Analytical Techniques: Standard protein analysis methods may not be sufficient to fully characterize the conjugate.
Solutions:
-
Employ a Suite of Analytical Techniques: A comprehensive characterization of your conjugate is essential.[23]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate and thus the DOL.[24][25]
-
Chromatography: Size-exclusion chromatography (SEC) can separate aggregates from the desired conjugate.[26] Hydrophobic interaction chromatography (HIC) or reversed-phase HPLC (RP-HPLC) can often resolve species with different DOLs.[24]
-
Spectroscopy: UV-Vis spectroscopy can be used to determine the DOL if the label has a distinct absorbance spectrum.[27]
-
Gel Electrophoresis (SDS-PAGE): This can provide a qualitative assessment of the conjugation, showing a shift in the molecular weight of the labeled protein.[28]
-
III. Experimental Protocols & Workflows
Protocol 1: Two-Step Sequential Conjugation using an Amine-to-Sulfhydryl Crosslinker (e.g., SMCC)
This protocol outlines the general steps for conjugating two proteins (Protein A with accessible amines and Protein B with accessible sulfhydryls) using a heterobifunctional crosslinker like SMCC.
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein B in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching solution (e.g., 1M Tris or Glycine, pH 8.0)
Step 1: Activation of Protein A with SMCC
-
Prepare Protein A: Ensure Protein A is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Prepare SMCC: Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of ~10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved SMCC to the Protein A solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[13]
-
Removal of Excess Crosslinker: Immediately following incubation, remove the excess, non-reacted SMCC using a desalting column equilibrated with a suitable buffer for Protein B (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation of Maleimide-Activated Protein A to Protein B
-
Prepare Protein B: If necessary, reduce any disulfide bonds in Protein B to generate free sulfhydryls. This can be done using reducing agents like DTT or TCEP, followed by removal of the reducing agent.
-
Reaction: Add the sulfhydryl-containing Protein B to the maleimide-activated Protein A. The optimal molar ratio of Protein A to Protein B should be determined empirically.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent that will react with any remaining maleimide groups. A final concentration of 1-10 mM of a thiol-containing compound like cysteine or β-mercaptoethanol can be used.
-
Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography or ion-exchange chromatography.[29]
Workflow Visualization
Caption: A general workflow for a two-step heterobifunctional crosslinking reaction.
IV. Quantitative Data Summary
Table 1: Key Reaction Parameters for Common Heterobifunctional Chemistries
| Reactive Group 1 (Target) | Reactive Group 2 (Target) | Optimal pH (Group 1) | Optimal pH (Group 2) | Key Considerations |
| NHS Ester (Primary Amine) | Maleimide (Sulfhydryl) | 7.2 - 9.0[13] (optimal 8.3-8.5[19][20]) | 6.5 - 7.5[15][16] | NHS ester is prone to hydrolysis at higher pH; Maleimide reactivity with amines increases above pH 7.5.[15] |
| NHS Ester (Primary Amine) | Pyridyl Disulfide (Sulfhydryl) | 7.2 - 9.0 | 7.0 - 8.0 | Forms a cleavable disulfide bond. |
| NHS Ester (Primary Amine) | Hydrazide (Aldehyde/Ketone) | 7.2 - 9.0 | 4.5 - 6.0 | Requires oxidation of carbohydrates to generate aldehydes. |
| Maleimide (Sulfhydryl) | Photoreactive Group (Non-specific C-H) | 6.5 - 7.5 | N/A (UV activation) | Allows for capturing transient interactions.[5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Labeling | Incorrect buffer (e.g., Tris) | Use a non-reactive buffer (e.g., PBS, HEPES).[13][18] |
| Suboptimal pH | Adjust pH to the optimal range for the specific chemistry.[12][19][20] | |
| Hydrolyzed crosslinker | Prepare crosslinker solution fresh in anhydrous solvent.[19][20] | |
| Aggregation | Excessive crosslinker | Titrate the molar ratio of crosslinker to protein. |
| Prolonged reaction time | Optimize the incubation time.[9] | |
| Polymerization | One-step reaction | Perform a two-step sequential conjugation.[][5][21] |
| Incomplete removal of excess crosslinker | Use a desalting column or dialysis after the first step.[10][22] |
V. References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
-
Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. National Institutes of Health. [Link]
-
Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. PubMed. [Link]
-
Protein Characterization Techniques for Biologics Development. Mabion. [Link]
-
SMCC. Aestus Biotechnology. [Link]
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
-
Hemaprabha. E : Chemical Crosslinking of Proteins. Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Optimizing Bioconjugation: Choosing the Right Heterobifunctional Crosslinker. Papo Group. [Link]
-
Protein conjugates purification and characterization. ResearchGate. [Link]
-
Analysis and characterization of protein-drug conjugates?. ResearchGate. [Link]
-
Conjugate purification Following the crosslinking reaction, the... ResearchGate. [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. ACS Publications. [Link]
-
An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos. Jove. [Link]
-
SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. Bio-Synthesis. [Link]
-
Advanced Characterization of Antibody-Drug Conjugates and Antibody-Fusion Proteins. TA Instruments. [Link]
-
(a) Scheme of reaction mechanism of Sulfo-SMCC cross-linking as... ResearchGate. [Link]
-
Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy. National Institutes of Health. [Link]
-
Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes. National Institutes of Health. [Link]
-
How to stop the glutaraldehyde crosslinking before analysis in FPLC?. ResearchGate. [Link]
-
NEW FINDING: Purification of Cross-linked RNA-Protein Complexes by Organic Extraction. Medenbach Lab. [Link]
-
Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. [Link]
-
Can someone advise on how to solve DSP cross-linking problems?. ResearchGate. [Link]
-
Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
Heterobifunctional Crosslinkers. Creative Biolabs. [Link]
-
Effects of Activation Barriers on Quenching to Stabilize Prebiotic Chemical Systems. National Institutes of Health. [Link]
-
What went wrong? A Western Blot Troubleshooting Guide. Precision Biosystems. [Link]
-
Western Blot Troubleshooting Guide. Bio-Techne. [Link]
-
(PDF) A Cleavable Crosslinking Strategy for Commodity Polymer Functionalization and Generation of Reprocessable Thermosets. ResearchGate. [Link]
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- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
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- 7. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
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Technical Support Center: Stability of Thioether Bonds in Vinyl Sulfone Conjugates
Welcome to the technical support center for vinyl sulfone bioconjugation. This resource is designed for researchers, scientists, and drug development professionals who are utilizing vinyl sulfone chemistry for applications such as antibody-drug conjugates (ADCs), PEGylation, and protein modification. Here, you will find in-depth troubleshooting guides and frequently asked questions to address the stability challenges associated with the thioether bond formed during thiol-Michael addition reactions.
Introduction: The Promise and Pitfalls of the Thioether Bond in Vinyl Sulfone Conjugates
Vinyl sulfones are highly valuable reagents in bioconjugation due to their reactivity and selectivity towards thiol groups, such as those found in cysteine residues.[1][2][3] The resulting thioether bond is generally considered stable. However, under certain physiological or experimental conditions, the stability of this linkage can be compromised, leading to deconjugation. This guide will delve into the chemical principles governing the stability of these conjugates, provide practical advice for troubleshooting common issues, and offer protocols to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of instability for thioether bonds in vinyl sulfone conjugates?
The principal degradation pathway for thioether bonds in vinyl sulfone conjugates is the retro-Michael reaction .[4][5] This is a β-elimination reaction where the thioether bond cleaves, regenerating the original thiol and the vinyl sulfone. The reaction is base-catalyzed and involves the deprotonation of the carbon atom alpha to the sulfonyl group, which initiates the elimination of the thiolate.[5][6]
Q2: How does pH affect the stability of my vinyl sulfone conjugate?
The stability of the thioether bond in vinyl sulfone conjugates is highly pH-dependent.[7][8]
-
Alkaline Conditions (pH > 8): Higher pH increases the rate of the retro-Michael reaction. The increased concentration of hydroxide ions facilitates the deprotonation of the α-carbon, promoting the elimination of the thiol.[5][6] Therefore, prolonged exposure to basic conditions during purification or storage should be avoided.
-
Neutral to Slightly Acidic Conditions (pH 6-8): In this range, the thioether linkage is generally more stable.[4] For many applications, maintaining the conjugate in a buffer within this pH range is recommended for optimal stability.
-
Acidic Conditions (pH < 6): While generally stable against the retro-Michael reaction, very low pH can lead to other degradation pathways, such as hydrolysis of other components of the biomolecule.
Q3: Can temperature impact the stability of my conjugate?
Yes, elevated temperatures can accelerate the degradation of vinyl sulfone conjugates.[6][8][9] Increased thermal energy can provide the necessary activation energy for the retro-Michael reaction to occur, even at neutral pH. For long-term storage, it is advisable to keep conjugates at low temperatures (e.g., 4°C or -20°C), depending on the specific biomolecule.
Q4: Are there alternatives to vinyl sulfones with improved stability?
While vinyl sulfones form relatively stable conjugates, other chemistries have been developed to address potential stability concerns, particularly in the context of ADCs where in vivo stability is critical. For instance, maleimide-based reagents are also commonly used for thiol conjugation, though they can be susceptible to thioether exchange reactions.[10][11][12][13] Some research has focused on developing novel sulfone-based linkers, such as phenyloxadiazole sulfones, which have shown improved plasma stability compared to traditional maleimide conjugates.[10][11][12]
Q5: Besides thiols, can vinyl sulfones react with other amino acid residues?
While vinyl sulfones show high selectivity for thiols, especially at neutral to slightly acidic pH, side reactions with other nucleophilic amino acid residues like lysine and histidine can occur, particularly at higher pH values (pH > 8.5).[8][12][14] This can lead to a heterogeneous product with non-specific modifications.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability issues encountered during experiments with vinyl sulfone conjugates.
Guide 1: Diagnosing Conjugate Instability
If you suspect your conjugate is degrading, a systematic approach is necessary to pinpoint the cause.
Symptom: Loss of payload or label over time, observed by a decrease in analytical signal (e.g., fluorescence, radioactivity, or mass spectrometry peak).[15]
Troubleshooting Workflow:
Caption: Troubleshooting logic for diagnosing conjugate instability.
Experimental Protocol: Controlled Stability Assay
This protocol allows for the systematic evaluation of conjugate stability under various conditions.
Objective: To determine the optimal pH, temperature, and buffer composition for conjugate stability.
Materials:
-
Purified vinyl sulfone conjugate
-
A series of buffers with varying pH (e.g., pH 6.0, 7.4, 8.5)
-
Incubators or water baths set to different temperatures (e.g., 4°C, 25°C, 37°C)
-
Analytical instrument for monitoring conjugate integrity (e.g., HPLC-MS, SEC-HPLC, Spectrofluorometer)[16]
-
Quenching reagent (e.g., a small molecule thiol like N-acetylcysteine)
Procedure:
-
Aliquot the Conjugate: Prepare multiple aliquots of your purified conjugate to ensure consistency across experimental conditions.
-
Buffer Exchange: For each pH condition to be tested, exchange the buffer of the conjugate aliquots into the respective buffers using a suitable method like dialysis or a desalting column.
-
Incubation:
-
For each pH condition, create sub-aliquots for each temperature to be tested.
-
Incubate the samples at their designated temperatures.
-
-
Time Points: At predetermined time points (e.g., 0, 4, 24, 48, 72 hours), withdraw a sample from each condition.
-
Quench the Reaction: Immediately add a quenching reagent to the withdrawn sample to stop any further degradation.
-
Analysis: Analyze the samples using your chosen analytical method to quantify the amount of intact conjugate remaining.
-
Data Interpretation: Plot the percentage of intact conjugate versus time for each condition. This will reveal the conditions under which your conjugate is most stable.
Guide 2: Optimizing Conjugation and Purification to Enhance Stability
Proactive measures during the conjugation and purification steps can significantly improve the final stability of the conjugate.
Common Pitfalls and Recommended Solutions:
| Pitfall | Underlying Cause | Recommended Solution |
| Incomplete Reaction | Insufficient excess of vinyl sulfone reagent, suboptimal pH for the forward reaction, or presence of interfering substances.[2][7] | Increase the molar excess of the vinyl sulfone reagent (typically 5-20 fold).[7] Optimize the reaction pH (often slightly alkaline, e.g., 8.0-8.5, for faster conjugation, but minimize reaction time). Ensure buffers are free of competing nucleophiles. |
| Non-Specific Labeling | Reaction pH is too high, leading to modification of lysine or histidine residues.[8][12][14] | Perform the conjugation at a lower pH (e.g., 7.0-8.0) to favor thiol reactivity.[14] Reduce the reaction time. |
| Degradation during Purification | Prolonged exposure to high pH buffers or elevated temperatures. | Use a purification buffer with a pH in the range of 6.5-7.5. Perform purification steps at 4°C whenever possible. |
| Presence of Unreacted Thiol | Incomplete conjugation or reduction of disulfide bonds during the reaction. | Ensure complete reaction or quench unreacted thiols with a capping agent (e.g., N-ethylmaleimide) before final purification. |
Experimental Workflow: Optimized Conjugation and Purification
Caption: Optimized workflow for vinyl sulfone conjugation and purification.
Conclusion
The stability of the thioether bond in vinyl sulfone conjugates is a critical parameter that can influence the efficacy and reliability of your experimental results. By understanding the underlying chemical principles, particularly the retro-Michael reaction, and by implementing the troubleshooting strategies and optimized protocols outlined in this guide, you can mitigate instability issues and produce robust and reliable bioconjugates.
References
-
Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. [Link]
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link]
-
Patterson, J. T., et al. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers. Bioconjugate Chemistry. [Link]
-
Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link]
-
Krasniqi, E., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. [Link]
-
Billiet, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link]
-
Wang, J., et al. (2019). Influence of Nonionic Surfactant on Hydrolysis of Vinyl Sulfone Reactive Dye. Journal of Surfactants and Detergents. [Link]
-
Leibig, D., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv. [Link]
-
Nair, D. P., et al. (2014). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. Polymer. [Link]
-
Beaudoin, D., et al. (2014). A new reagent for stable thiol-specific conjugation. European Journal of Medicinal Chemistry. [Link]
-
Dobbelaere, M., et al. (2019). Kinetic comparison of equimolar reactions of the thiol (1) and 14 different functional groups (2–15). ResearchGate. [Link]
-
Leibig, D., et al. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry. [Link]
-
SCIEX. (2022). Measurement of ADC stability in plasma via released payload quantitation. SCIEX Technical Note. [Link]
-
Morales-Sanfrutos, J., et al. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry. [Link]
-
Morales-Sanfrutos, J., et al. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry. [Link]
-
Megía-Fernández, A., et al. (2008). Vinyl Sulfone Functionalization: A Feasible Approach for the Study of the Lectin–Carbohydrate Interactions. Bioconjugate Chemistry. [Link]
-
Gauthier, M. A., & Klok, H.-A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Macromolecular Rapid Communications. [Link]
-
Purdue University Graduate School. (n.d.). SOLID-STATE STABILITY OF ANTIBODY-DRUG CONJUGATES. Purdue University. [Link]
-
Barman, R., et al. (2016). Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. ACS Macro Letters. [Link]
-
Barman, R., et al. (2016). Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. ACS Macro Letters. [Link]
-
Oss-Ronen, L., et al. (2018). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. ResearchGate. [Link]
-
Pathak, T., et al. (2020). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. Advances in Carbohydrate Chemistry and Biochemistry. [Link]
-
Ortega-Muñoz, M., et al. (2008). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Morpurgo, M., et al. (1996). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Bioconjugate Chemistry. [Link]
-
Oss-Ronen, L., et al. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol. Soft Matter. [Link]
-
Barman, R., et al. (2016). Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. Illinois Data Bank. [Link]
-
Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
Li, Y., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]
-
Ratner, D. M., et al. (2012). Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ResearchGate. [Link]
-
Al-Zoubi, R. M., et al. (2022). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Molecules. [Link]
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Lee, S., et al. (2018). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate vs. Maleimide Crosslinkers for Thiol Bioconjugation
In the landscape of bioconjugation, particularly for the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of crosslinker is a critical determinant of success. The stability, selectivity, and reactivity of the linker dictate the integrity and efficacy of the final conjugate. For researchers targeting cysteine residues, the thiol-reactive functional groups are paramount. Among these, maleimides have long been the workhorse, valued for their rapid kinetics and high specificity. However, concerns over the stability of the resulting adduct have paved the way for alternatives, chief among them being vinyl sulfones.
This guide provides an in-depth, objective comparison between the heterobifunctional crosslinker 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate —a prime example of vinyl sulfone chemistry—and traditional maleimide-based crosslinkers . We will dissect their reaction mechanisms, compare critical performance metrics, and provide validated experimental protocols to guide your selection process, ensuring your choice is driven by data and desired clinical outcomes.
The Contenders: A Chemical Deep Dive
Understanding the underlying chemistry is fundamental to appreciating the functional differences between these two classes of crosslinkers. Both react with thiols via a Michael-type addition reaction, but the nature of the electrophilic acceptor and the resulting covalent bond are distinct.
Maleimide Chemistry: The Established Standard
Maleimides feature an α,β-unsaturated carbonyl system within a five-membered ring. This configuration renders the double bond highly electrophilic and susceptible to nucleophilic attack by a deprotonated thiol (thiolate). The reaction is highly efficient and chemoselective for thiols within a specific pH range.[1][2]
The reaction proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), forming a thiosuccinimide linkage.[3][] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine over lysine residues.[2][]
Vinyl Sulfone Chemistry: The Stability-Focused Alternative
The crosslinker this compound is a heterobifunctional reagent.[6] It contains an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine) and a vinyl sulfone group for reaction with thiols. For this guide, we focus on the vinyl sulfone moiety in comparison to the maleimide group.
The vinyl sulfone group also acts as a Michael acceptor. A thiol attacks the β-carbon of the vinyl group, forming a highly stable, irreversible thioether bond.[7][8] This reaction proceeds efficiently under physiological conditions, though typically at a slower rate than the maleimide reaction.[9]
Head-to-Head Comparison: Performance Metrics
The choice between these linkers hinges on their performance in several key areas. The following table summarizes these differences, which are elaborated upon in the subsequent section.
| Feature | Maleimide Crosslinkers | This compound |
| Reaction Kinetics | Very fast (seconds to minutes).[9] | Slower (minutes to hours).[9][10] |
| Adduct Stability | Unstable . Prone to retro-Michael reaction (thiol exchange) in vivo.[1][11][12] | Highly Stable . Forms an irreversible thioether bond resistant to thiol exchange.[7][8][10] |
| Optimal pH (Thiol) | Narrow range: pH 6.5 - 7.5 .[2][3] | Broader range: pH 7.0 - 9.0 .[13] |
| Chemoselectivity | High for thiols at pH 6.5-7.5. Reacts with amines at pH > 7.5.[2][] | High for thiols at neutral pH. Reactivity with amines increases at pH > 8.5.[7][13] |
| Reversibility | Yes . The thiosuccinimide bond is reversible, leading to potential deconjugation.[14][15] | No . The thioether bond is considered permanent and non-reversible.[8] |
| Primary Application | Rapid conjugations, applications where reversibility is tolerated or desired. | Applications requiring high in vivo stability, such as long-circulating ADCs. |
The Stability Dilemma: A Critical Analysis for In Vivo Applications
The single most significant differentiator between these two chemistries is the stability of the final conjugate, a factor of immense consequence for therapeutic applications.
The Instability of the Maleimide Adduct
The thiosuccinimide linkage formed from a maleimide-thiol reaction is susceptible to a retro-Michael reaction .[11][15] This is a β-elimination process that reverses the initial conjugation, releasing the original maleimide. In a biological milieu rich in thiols, such as plasma which contains glutathione (GSH), this reversibility leads to "thiol exchange."[14] The payload can be transferred from the target protein (e.g., an antibody) to other thiol-containing molecules like albumin.[10]
This premature drug release is a major liability for ADCs, as it leads to:
-
Reduced Efficacy: Less drug reaches the intended target site.[12]
-
Off-Target Toxicity: The freed drug-linker can circulate and cause systemic toxicity.[12]
While strategies exist to mitigate this instability, such as promoting the hydrolysis of the thiosuccinimide ring to a stable ring-opened form, this often requires specific linker designs or post-conjugation treatment.[16][17]
The Robust Stability of the Vinyl Sulfone Adduct
In stark contrast, the thioether bond formed by the reaction of a thiol with a vinyl sulfone is exceptionally stable.[7][8] It is not susceptible to the retro-Michael reaction under physiological conditions. This stability has been demonstrated in multiple studies where vinyl sulfone-based conjugates showed minimal degradation or thiol exchange in plasma, whereas their maleimide counterparts degraded readily.[7][10] For therapeutics requiring long circulation times and unwavering stability until the target is reached, this feature of vinyl sulfone chemistry is a decisive advantage.
Experimental Design & Protocols
The causality behind experimental choices is critical for reproducible and reliable results. Below are validated, step-by-step protocols for conjugation using both linker types.
Protocol 1: General Procedure for Protein-Thiol Conjugation using a Maleimide Crosslinker
This protocol describes a typical two-step conjugation using an NHS-ester, maleimide crosslinker (e.g., SMCC) to link a small molecule to a protein's cysteine residues.
Rationale: This procedure first activates a small molecule with the linker's NHS ester and then reacts the maleimide group with the protein's thiols. Controlling the pH is crucial to ensure selectivity at each step.
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01237F [pubs.rsc.org]
- 9. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 13. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. kinampark.com [kinampark.com]
The Unsung Hero of ADCs: A Comparative Guide to the Superior Stability of Vinyl Sulfone Linkers
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but the arbiter of efficacy and safety. It dictates whether a potent cytotoxic payload reaches its cancerous target or detaches prematurely, causing systemic toxicity. For years, the industry has relied heavily on maleimide-based linkers. However, growing evidence points to a more stable, reliable, and ultimately more effective alternative: the vinyl sulfone linker.
This guide provides an in-depth, evidence-based comparison of vinyl sulfone linkers against common alternatives, demonstrating their advantages in creating next-generation ADCs with a wider therapeutic window.
The Problem with Premature Payload Release: A Tale of Linker Instability
The goal of an ADC is precision. The antibody selectively binds to a tumor-associated antigen, and upon internalization, the linker releases the cytotoxic payload, inducing cancer cell death. The stability of this linker in systemic circulation is therefore paramount.[1][2] Early generation ADCs suffered from unstable linkers, leading to premature drug release, limited efficacy, and severe side effects.[1]
While linker technology has advanced, the most commonly used cysteine-reactive linker, the maleimide, possesses an inherent chemical vulnerability. The thioether bond formed between a maleimide and a cysteine thiol is susceptible to a retro-Michael reaction . This reaction re-forms the maleimide, which can then be scavenged by other thiol-containing molecules in the plasma, such as albumin. This "payload migration" leads to a loss of therapeutic agent from the ADC and potential off-target toxicity.
Vinyl Sulfone: The Superior Alternative for Irreversible Conjugation
Vinyl sulfone linkers offer a robust solution to the instability of maleimides. They react with cysteine residues via a thia-Michael addition to form a stable, irreversible thioether bond.[3] This covalent linkage is not susceptible to the retro-Michael reaction that plagues maleimide-based conjugates, ensuring the payload remains attached to the antibody until it reaches the target cell.
Caption: Figure 1. General Structure of an Antibody-Drug Conjugate.
The reaction of vinyl sulfones is highly selective for thiols under mildly alkaline conditions, forming stable β-thiosulfonyl bonds.[4] Furthermore, unlike some other reactive groups, vinyl sulfones are stable in aqueous solutions and not prone to hydrolysis at neutral pH, making them ideal reagents for modifying biomolecules.[4]
Head-to-Head Comparison: Vinyl Sulfone vs. Alternatives
To appreciate the advantages of vinyl sulfone linkers, it is essential to compare their chemical properties and performance data against the two most common cysteine-reactive alternatives: maleimide and pyridyl disulfide linkers.
| Feature | Vinyl Sulfone Linker | Maleimide Linker | Pyridyl Disulfide Linker |
| Reaction Type | Thia-Michael Addition | Thia-Michael Addition | Disulfide Exchange |
| Bond Formed | Stable Thioether | Thioether (Thiosuccinimide) | Disulfide |
| Reversibility | Irreversible | Reversible (Retro-Michael) | Reversible (Redox-sensitive) |
| Primary Advantage | High in vivo stability, prevents payload loss. | Fast reaction kinetics. | Cleavable by intracellular glutathione. |
| Primary Disadvantage | Slower reaction kinetics than maleimide. | Prone to payload exchange in plasma. | Can be unstable in circulation. |
The Chemistry of Instability: A Visual Comparison
The fundamental difference in stability lies in the chemical structures of the resulting linkages.
Caption: Figure 2. Comparison of Linker Reaction Mechanisms.
Experimental Evidence: The Proof of Superior Stability
The theoretical advantages of vinyl sulfone linkers are borne out by compelling experimental data. A key study directly compared the stability of a sulfone-linked antibody conjugate (a close and functionally identical analogue to a vinyl sulfone) with a conventional maleimide-linked conjugate in human plasma.
The results were striking. After incubation at 37°C for one month, the sulfone conjugate retained approximately 90% of its fluorescent label . In stark contrast, the maleimide conjugate lost nearly half of its payload , with just over 50% remaining intact.[5] This demonstrates a dramatic improvement in plasma stability, which is critical for ensuring the ADC reaches its target with a full therapeutic payload.
| Linker Type | % Intact Conjugate in Human Plasma (1 month, 37°C) | Reference |
| Sulfone Linker | ~90% | [5] |
| Maleimide Linker | ~50% | [5] |
This enhanced stability directly translates to improved in vivo performance. Studies have shown that ADCs constructed with stable sulfone linkers retain their antigen affinity and demonstrate strong anti-tumor effects in xenograft models.[6] While direct head-to-head in vivo efficacy studies with identical antibody-drug pairs are emerging, the superior stability profile strongly suggests that vinyl sulfone-linked ADCs will exhibit a better therapeutic index due to reduced off-target toxicity and more consistent payload delivery. In one study, a vinyl sulfone analog significantly inhibited melanoma progression in an in vivo tumor model.[3]
Practical Application: Protocols for Robust ADC Development
To facilitate the adoption of this superior linker technology, we provide the following detailed experimental protocols.
Experimental Workflow Overview
Caption: Figure 3. Experimental workflow for ADC synthesis and validation.
Protocol 1: Cysteine-Specific Antibody Conjugation with a Vinyl Sulfone Linker
This protocol describes the steps for conjugating a vinyl sulfone-activated payload to a monoclonal antibody via reduced interchain cysteine residues.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of amines (like Tris).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Vinyl Sulfone-activated drug-linker dissolved in a compatible organic solvent (e.g., DMSO).
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.5-8.0.
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography).
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 2-10 mg/mL.
-
Ensure the buffer is amine-free (e.g., PBS). If necessary, perform a buffer exchange.
-
-
Antibody Reduction:
-
Add a 10-20 fold molar excess of 10 mM TCEP solution to the antibody solution. This selectively reduces the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with Conjugation Buffer (pH 7.5-8.0). This step is critical to prevent TCEP from reacting with the vinyl sulfone linker.
-
-
Conjugation Reaction:
-
To the reduced and desalted antibody, immediately add the vinyl sulfone-drug-linker solution. A 5-10 fold molar excess of the linker over the antibody is a good starting point.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 4-8 hours or at 37°C for 1-2 hours with gentle mixing.[5] The higher temperature can increase the reaction rate.[5]
-
-
Purification of the ADC:
-
Remove unreacted drug-linker and aggregated species by purifying the reaction mixture. Size Exclusion Chromatography (SEC) is a common and effective method. Alternatively, Protein A affinity chromatography can be used.[]
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess purity and aggregation using SEC.
-
Confirm the integrity of the conjugate using SDS-PAGE.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay compares the stability of the newly synthesized ADC in plasma over time.
Materials:
-
Purified ADC.
-
Control ADC (e.g., maleimide-linked).
-
Human plasma (or plasma from other species of interest).
-
PBS, pH 7.4.
-
Incubator at 37°C.
-
Analytical system (e.g., ELISA or LC-MS).
Procedure:
-
Sample Preparation:
-
Dilute the ADC and control ADC to a final concentration of approximately 100 µg/mL in pre-warmed human plasma. Also, prepare a control sample in PBS.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each sample and immediately freeze it at -80°C to stop any further degradation or drug loss.
-
-
Analysis:
-
Thaw the samples and analyze them to determine the amount of intact, conjugated antibody remaining.
-
ELISA-based method: Use a capture antibody for the mAb and a detection antibody that recognizes the payload. The signal will be proportional to the amount of intact ADC.
-
LC-MS method: Use mass spectrometry to measure the mass of the intact ADC and identify any species that have lost the drug-linker.
-
-
Data Interpretation:
-
Plot the percentage of intact ADC versus time for both the vinyl sulfone and control ADCs. This will provide a direct, quantitative comparison of their in vitro stability.
-
Conclusion and Future Outlook
The chemical principles and experimental data are clear: vinyl sulfone linkers represent a significant advancement in ADC technology. Their ability to form stable, irreversible bonds with cysteine residues overcomes the primary liability of maleimide chemistry—the retro-Michael reaction and subsequent payload migration. This enhanced stability is not just an incremental improvement; it is a critical feature that can lead to ADCs with better safety profiles, more predictable pharmacokinetics, and ultimately, greater therapeutic efficacy.
As the field of targeted therapeutics continues to evolve, the rational design of every ADC component is essential. For researchers and developers aiming to create the next generation of highly effective and well-tolerated ADCs, embracing the superior stability of vinyl sulfone linkers is not just an option, but a necessity.
References
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central. [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry. [Link]
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link]
-
Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. bioRxiv. [Link]
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Disulfide re-bridging methods for antibody-conjugation based on (a) vinylsulfone. ResearchGate. [Link]
-
Conjugation Based on Cysteine Residues. Creative Biolabs. [Link]
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One-Step Conjugation Method for Site-Specific Antibody-Drug Conjugates through Reactive Cysteine-Engineered Antibodies. ResearchGate. [Link]
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Comparison of Efficacy of Antibody-Drug Conjugates in Cancer Treatment. Morehead State University Digital Archives. [Link]
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Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma. PubMed Central. [Link]
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Precedent and proposed linker for cysteine-specific dual protein... ResearchGate. [Link]
-
The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. [Link]
-
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. ResearchGate. [Link]
-
Overview of Methods & Payloads for Antibody Conjugation. Creative Biolabs. [Link]
-
Advances in the Development of Dual-Drug Antibody Drug Conjugates. ADC Review. [Link]
-
Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry. RSC Publishing. [Link]
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- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract 4892: MMAE drives immunomodulatory changes in a preclinical xenograft model that are distinct from other clinical-stage ADC payloads | Semantic Scholar [semanticscholar.org]
validation of crosslinking results using mass spectrometry
An In-Depth Technical Guide to the Validation of Crosslinking-Mass Spectrometry Results
Introduction: The Power and Pitfalls of Proximity
Crosslinking-mass spectrometry (XL-MS) has emerged as a formidable technique for charting the intricate topographies of proteins and their interaction networks.[1][2][3] By covalently linking amino acids that are in close spatial proximity, XL-MS provides distance constraints that can illuminate protein architecture, map interaction interfaces, and capture dynamic conformational changes.[1][2] However, the analytical power of this technique is matched by the complexity of its data. The substoichiometric nature of the crosslinking reaction means that the target analytes—the crosslinked peptides—are often low in abundance compared to their unmodified counterparts.[4] This, combined with the immense combinatorial search space required to identify paired peptides, creates a significant risk of false-positive identifications.[5][6]
Therefore, rigorous validation is not an optional final step but the foundational principle upon which reliable XL-MS data is built. A well-designed XL-MS experiment is a self-validating system, where confidence is established through a multi-layered approach encompassing meticulous experimental design, robust computational analysis, and critical evaluation of the results. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the complexities of XL-MS data validation, ensuring the generation of trustworthy and impactful structural insights.
Part 1: The Foundational Pillar: Experimental Design for Inherent Validation
Causality in Crosslinker Selection
The choice of crosslinking reagent directly dictates the subsequent analytical and validation strategy. The reagent's spacer arm length defines the maximum distance constraint, while its reactivity determines which amino acid residues will be linked.[7] Most critically, the linker's behavior in the mass spectrometer can fundamentally simplify the validation process.
-
Non-cleavable Crosslinkers (e.g., BS3, DSS): These robust linkers form a stable covalent bond. While effective, they present the greatest computational challenge as the resulting crosslinked peptide pair must be identified from a single, complex fragmentation spectrum.
-
MS-Cleavable Crosslinkers (e.g., DSSO, DSBU): These reagents represent a significant advancement for data validation.[8] They contain a labile bond that is designed to break under specific conditions in the mass spectrometer (e.g., collision-induced dissociation). This cleavage separates the linked peptides, which can then be sequenced individually. This elegant approach reduces the computational search space from a quadratic problem (n²) to a linear one (2n), dramatically increasing the confidence of identification.[7][9][10] The fragmentation of the linker also produces characteristic reporter ions, providing an additional signature for confident identification.[11]
-
Zero-Length Crosslinkers (e.g., EDC): These reagents mediate the formation of a direct covalent bond between reactive residues (e.g., carboxyl groups and primary amines) without leaving behind a spacer.[12] They are invaluable for identifying direct interactions but require careful data analysis to pinpoint the exact site of linkage.
Building a Self-Validating System: Essential Controls
A robust XL-MS workflow must include controls that provide an empirical basis for trust in the final results.
-
Negative Control (No Crosslinker): Analysis of a sample prepared without the addition of a crosslinker is essential to identify proteins that non-specifically co-purify or aggregate during sample preparation.[13] This provides a baseline of background interactions.
-
Positive Control (Known Structure): Routinely analyzing a well-characterized protein or complex with a known 3D structure, such as human serum albumin (HSA), is a powerful way to validate the entire workflow.[14] The identified crosslinks should be consistent with the known Cα-Cα distances allowed by the crosslinker's spacer arm, confirming that the chemistry, chromatography, and data analysis are performing correctly.
-
Crosslinker Titration: The concentration of the crosslinker is a critical parameter. Too little, and you will not capture sufficient interactions; too much, and you risk forcing non-native interactions and creating extensive protein aggregation. Performing a titration series and analyzing the results by SDS-PAGE is crucial to find the optimal concentration that maximizes the formation of crosslinked monomers and dimers while minimizing high-order aggregates.[15]
Managing Complexity: The Role of Fractionation
For complex samples like cell lysates, the sheer number of proteins presents a significant analytical challenge.[1] Crosslinked peptides, being low in abundance, can be easily missed. Therefore, enrichment of crosslinked species is often necessary.[7] Techniques like size-exclusion chromatography (SEC) or strong cation-exchange (SCX) chromatography can effectively enrich for the larger, more highly charged crosslinked peptides, increasing their likelihood of detection and identification.[16]
Part 2: Computational Validation and Statistical Rigor
With a well-designed experiment, the focus shifts to the computational workflow. The primary goal is to confidently identify true crosslinked peptides from a vast sea of possibilities while controlling the rate of false discoveries.
The Cornerstone of Confidence: The Target-Decoy Strategy
The target-decoy search strategy is the bedrock of statistical validation in mass spectrometry-based proteomics.[17] Spectra are searched against a database containing the sequences of all expected proteins (the "target" database) plus a set of decoy sequences. These decoys are typically generated by reversing or shuffling the target sequences.
The critical assumption is that a correct identification should only match a target sequence. Any high-scoring match to a decoy sequence is, by definition, a random false positive.[18] By counting the number of decoy matches at a given score threshold, one can statistically estimate the False Discovery Rate (FDR)—the proportion of incorrect identifications among the accepted target matches.[17]
It is imperative to understand that FDR must be controlled at multiple levels. An apparently acceptable 1% FDR at the level of individual crosslink-spectrum matches (CSMs) can propagate to a much higher, unacceptable error rate at the residue-pair or protein-protein interaction (PPI) level.[9][19] Therefore, dedicated FDR control must be applied at each level of data interpretation.
Caption: The Target-Decoy workflow for FDR estimation in XL-MS.
Orthogonal Validation with Entrapment Databases
An excellent complementary strategy for verifying FDR calculations is the use of an "entrapment" database. This involves adding the protein sequences of a completely unrelated organism (e.g., adding Pyrococcus furiosus proteins to a human sample search) to the database.[11][20] Any identified crosslink involving an entrapment protein is a known false positive. The rate of these false identifications provides an independent, empirical measure of the true error rate, serving as a powerful sanity check on the statistical FDR estimate.[13]
Part 3: Final Confirmation: Manual and Structural Validation
Even with robust statistical controls, a final layer of manual and contextual validation is essential for the highest confidence in your results.
Manual Spectral Validation: A Necessary Reality Check
Automated algorithms are powerful, but they are not infallible. For novel or critically important interactions, there is no substitute for manual inspection of the underlying MS/MS spectra.[5][21] Visualization tools, such as the integrated xiSPEC viewer, allow researchers to scrutinize the data.[22][23] A high-confidence identification should exhibit:
-
Comprehensive Fragmentation: Continuous and strong series of b- and y-ions should be present for both peptides in the crosslink.[24]
-
High Signal-to-Noise: The assigned fragment ion peaks should be among the most intense peaks in the spectrum.
-
Low Unassigned Noise: The majority of intense peaks in the spectrum should be explainable by the proposed peptide pair.
The Ultimate Test: Structural Plausibility
The most powerful validation comes from integrating the XL-MS data with structural information.[25] The distance constraints derived from your experiment must be physically plausible.
-
Distance Check: The Cα-Cα distance between two crosslinked residues in a known or high-quality predicted (e.g., AlphaFold) 3D structure should not exceed the maximum spacer arm length of the crosslinker used.[1][2][14]
-
Solvent Accessibility: The crosslinked residues should generally be located on the solvent-accessible surface of the protein, where the crosslinking reagent can physically reach them.
Discrepancies do not automatically invalidate a crosslink; they may point to protein flexibility, conformational changes, or regions of the protein that are poorly modeled. However, a large number of structurally violated crosslinks should prompt a thorough re-evaluation of the experimental and computational workflow.
Caption: A comprehensive workflow for the validation of XL-MS results.
Comparison of Common XL-MS Data Analysis Software
Choosing the right software is critical for successful data analysis. While many tools exist, they differ in their algorithms, supported crosslinkers, and user interfaces. Standard proteomics software is generally not suitable for handling the unique challenges of crosslink data.[26]
| Feature | XlinkX (in Proteome Discoverer) | xiSEARCH / xiFDR | MaxLynx (in MaxQuant) | MeroX |
| Primary Developer | Thermo Fisher Scientific[15] | Rappsilber Lab[23] | Cox Lab[11][20] | Sinz Lab[8] |
| Supported Linkers | Non-cleavable, MS-cleavable (e.g., DSSO) | Broad support for various chemistries | Non-cleavable, MS-cleavable (e.g., DSSO, DSBU) | Primarily optimized for MS-cleavable reagents |
| Search Strategy | Dedicated search engine for crosslinks | Specialized search engine, scales to proteome level | Integrated into MaxQuant environment, Andromeda-based | Automated analysis of cleavable crosslink products |
| FDR Control | Score-based filtering, integrates with Percolator | Dedicated xiFDR tool for multi-level FDR calculation[23] | Posterior Error Probability (PEP) based FDR control[11] | Calculates FDR, requires manual validation |
| Visualization | Integrates with visualization nodes within Proteome Discoverer | xiVIEW for 2D/3D network and structure visualization[23] | No dedicated integrated visualization tools | Self-explanatory GUI with spectral views |
| Key Advantage | Seamless integration within the widely used Proteome Discoverer platform.[15] | A comprehensive, open-source suite with powerful visualization.[23] | Integration with the popular MaxQuant platform for quantitative proteomics.[20] | Strong focus and optimization for MS-cleavable linkers.[8] |
Protocol: A Self-Validating XL-MS Workflow Using DSSO
This protocol outlines a robust workflow for identifying protein interactions using the MS-cleavable crosslinker disuccinimidyl sulfoxide (DSSO), which provides inherent validation advantages.
1. Sample Preparation and Crosslinking a. Prepare your purified protein complex or cell lysate in a suitable buffer (e.g., HEPES, pH 7.5). Avoid buffers containing primary amines like Tris. b. Perform a crosslinker titration. For a starting point, prepare aliquots of your sample and add DSSO to final concentrations ranging from 0.25 mM to 2.5 mM. c. Incubate reactions for 30-60 minutes at room temperature. d. Quench the reaction by adding a primary amine buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes. e. Analyze the titration series by SDS-PAGE to determine the optimal DSSO concentration (i.e., the concentration that maximizes crosslinked products without excessive aggregation). f. Scale up the reaction using the optimized DSSO concentration.
2. Protein Digestion a. Denature the crosslinked proteins using a standard method (e.g., 8 M urea). b. Reduce cysteine bonds with DTT and alkylate with iodoacetamide. c. Dilute the urea to < 2 M and digest the proteins overnight with a protease such as Trypsin. d. Acidify the reaction with formic acid or trifluoroacetic acid to stop the digestion and prepare the sample for cleanup. e. Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
3. Enrichment of Crosslinked Peptides a. To increase the chances of identification, enrich the crosslinked peptides. b. Reconstitute the desalted peptides in a suitable mobile phase for Size Exclusion Chromatography (SEC). c. Perform SEC and collect fractions. Crosslinked peptides will typically elute earlier than the bulk of linear, non-crosslinked peptides. d. Pool the early-eluting fractions containing the enriched crosslinked peptides.
4. LC-MS/MS Analysis a. Analyze the enriched fractions by LC-MS/MS on a high-resolution mass spectrometer. b. Use a data acquisition method optimized for the MS-cleavable properties of DSSO. This typically involves an MS2-MS3 strategy: i. An MS2 scan at a higher collision energy fragments the peptide backbones and cleaves the DSSO linker, producing characteristic reporter ions. ii. The instrument detects these signature patterns in real-time. iii. Triggered MS3 scans are then performed on the released individual peptide masses at a lower collision energy for sequencing.
5. Data Analysis (using XlinkX in Proteome Discoverer as an example) a. Create a new workflow in Proteome Discoverer. b. Import the raw mass spectrometry data files. c. Use the XlinkX search node. Configure the search parameters: i. Protein Database: Select your FASTA file, ensuring it includes a decoy database. Consider adding an entrapment database for orthogonal validation. ii. Crosslinker: Select DSSO from the predefined list. iii. Enzyme: Specify Trypsin with allowed missed cleavages. iv. Modifications: Specify fixed (e.g., Carbamidomethyl on Cys) and variable (e.g., Oxidation on Met) modifications. v. FDR: Set the desired FDR thresholds for CSMs, peptides, and proteins (e.g., strict at 1% and relaxed at 5%). d. Run the analysis. The software will identify crosslinked peptides based on the MS2-MS3 data and calculate the FDR. e. Scrutinize the results, manually validating the spectra of key identifications and mapping the validated crosslinks onto relevant protein structures.
This comprehensive approach, from rational experimental design to multi-layered computational and manual validation, ensures that the resulting structural data is not only novel but also robust, reliable, and ready to drive new biological hypotheses.
References
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Courcelles, M., et al. (2019). CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization. Journal of Proteome Research. Available at: [Link]
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Mass Spec Studio. (n.d.). Crosslinking. Mass Spec Studio Documentation. Available at: [Link]
-
Rappsilber Laboratory. (n.d.). Software. Rappsilber Laboratory Website. Available at: [Link]
-
Liu, F., et al. (2015). Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Riffle, M., et al. (2016). ProXL: A Platform for Analysis, Visualization, and Sharing of Protein Cross-Linking Mass Spectrometry Data. Journal of Proteome Research. Available at: [Link]
-
Chun, K. (2007). Using Chemical Crosslinking and Mass Spectrometry for Protein Model Validation and Fold Recognition. UWSpace. Available at: [Link]
-
Götze, M., et al. (2017). On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Clasen, S. J., et al. (2024). Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies. Molecular Systems Biology. Available at: [Link]
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O'Reilly, F. J., et al. (2021). Comparative analysis of different methods of FDR estimation in crosslinking MS. ResearchGate. Available at: [Link]
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Sinz, A., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]
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O'Reilly, F. J. (2022). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. Available at: [Link]
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Fischer, L., et al. (2013). Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. Journal of Proteomics. Available at: [Link]
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O'Reilly, F. J., & Rappsilber, J. (2023). Rescuing error control in crosslinking mass spectrometry. bioRxiv. Available at: [Link]
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Götze, M., et al. (n.d.). MeroX. bio.tools. Available at: [Link]
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O'Reilly, F. J., et al. (2021). Reliable identification of protein-protein interactions by crosslinking mass spectrometry. Nature Communications. Available at: [Link]
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Chavez, J. D., & Bruce, J. E. (2011). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Current Opinion in Chemical Biology. Available at: [Link]
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Oxford Protein Informatics Group. (2023). Cross-linking mass-spectrometry: a guide to conformational confusions. OPIG. Available at: [Link]
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Chavez, J. D., et al. (2023). Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. Proceedings of the National Academy of Sciences. Available at: [Link]
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National Cancer Institute. (2019). Crosslinking and Limited Proteolysis: Structural Mass Spectometry. YouTube. Available at: [Link]
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Klykov, O., et al. (2022). Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx. Analytical Chemistry. Available at: [Link]
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L-K, Y., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry. Available at: [Link]
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Leitner, A., & Sinz, A. (2014). Quantitative Cross-Linking of Proteins and Protein Complexes. ResearchGate. Available at: [Link]
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Klykov, O., et al. (2021). Accurate and automated high-coverage identification of chemically cross-linked peptides with MaxLynx. bioRxiv. Available at: [Link]
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Yu, C., & Huang, L. (2018). New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. Current Opinion in Chemical Biology. Available at: [Link]
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Lee, K. A., et al. (2008). Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs. Pacific Symposium on Biocomputing. Available at: [Link]
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Clasen, S. J., et al. (2024). Redesigning error control in cross-linking mass spectrometry enables more robust and sensitive protein-protein interaction studies. ResearchGate. Available at: [Link]
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Liu, F., et al. (2020). Efficient and robust proteome-wide approaches for cross-linking mass spectrometry. Nature Protocols. Available at: [Link]
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Rinner, O., et al. (2008). Identification of cross-linked peptides from large sequence databases. Nature Methods. Available at: [Link]
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Käll, L., et al. (2021). Preprocessing of experimental spectra for experiments with labeled linkers with DSS D 0 /D 12 as an example. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Bioconjugation Efficiency
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugates, the ability to accurately quantify the efficiency of a conjugation reaction is paramount. Whether developing antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, or PEGylated therapeutics with enhanced stability, the degree of conjugation directly dictates the efficacy, safety, and overall performance of the final product.[1] This guide provides an in-depth, objective comparison of the most common analytical techniques used to determine bioconjugation efficiency, grounded in scientific principles and supported by actionable experimental protocols.
The heterogeneity inherent in many bioconjugation reactions, particularly those involving random conjugation to lysine or cysteine residues, presents a significant analytical challenge.[2][3] This guide will dissect the methodologies capable of characterizing this complexity, offering insights into not just the "how," but the critical "why" behind each experimental choice.
The Central Parameter: Degree of Labeling and Drug-to-Antibody Ratio (DAR)
The primary metric for bioconjugation efficiency is the Degree of Labeling (DOL) or, in the context of ADCs, the Drug-to-Antibody Ratio (DAR) .[4] This value represents the average number of molecules (e.g., drugs, fluorophores, polymers) conjugated to a single biomolecule (e.g., an antibody). An optimal DAR is crucial; a low DAR may result in diminished efficacy, while an excessively high DAR can lead to issues like aggregation, altered pharmacokinetics, and increased toxicity.[5]
A Comparative Analysis of Key Quantitative Techniques
The selection of an analytical method is a critical decision driven by the specific characteristics of the bioconjugate, the desired level of detail, and the available instrumentation.[1] This section provides a head-to-head comparison of the most prevalent techniques.
dot digraph "Bioconjugation_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_Prep" { label="Bioconjugation & Purification"; style="rounded"; bgcolor="#F1F3F4"; Bioconjugation [label="Bioconjugation Reaction\n(e.g., ADC, Fluorescent Labeling)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Purification\n(e.g., SEC, Dialysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bioconjugation -> Purification [label="Crude Conjugate"]; }
subgraph "cluster_Analysis" { label="Quantitative Analysis"; style="rounded"; bgcolor="#F1F3F4"; UV_Vis [label="UV-Vis Spectroscopy\n(Average DAR/DOL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatography [label="Chromatography\n(Distribution & Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mass_Spec [label="Mass Spectrometry\n(Precise Mass & DAR/DOL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Purification -> UV_Vis [label="Purified Conjugate"]; Purification -> Chromatography [label="Purified Conjugate"]; Purification -> Mass_Spec [label="Purified Conjugate"];
subgraph "cluster_Data" { label="Data Interpretation"; style="rounded"; bgcolor="#F1F3F4"; Avg_DAR [label="Average DAR/DOL", fillcolor="#FBBC05", fontcolor="#202124"]; Distribution [label="Species Distribution\n& Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; Mass_Confirmation [label="Mass Confirmation\n& Site Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; }
UV_Vis -> Avg_DAR; Chromatography -> Distribution; Mass_Spec -> Mass_Confirmation; Mass_Spec -> Avg_DAR; } Caption: General workflow for the quantitative analysis of bioconjugation efficiency.
Quantitative Data Summary
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Size Exclusion Chromatography (SEC) | Mass Spectrometry (MS) |
| Information Provided | Average DAR/DOL | Average DAR and distribution of drug-loaded species | Average DAR and distribution of drug-loaded light and heavy chains | Aggregation and fragmentation analysis | Average DAR, distribution of drug-loaded species, and mass confirmation |
| Principle | Measures absorbance at two wavelengths | Separates molecules based on hydrophobicity | Separates molecules based on hydrophobicity under denaturing conditions | Separates molecules based on size | Measures the mass-to-charge ratio of ionized molecules |
| Resolution | No separation of different drug-loaded species | High resolution of intact drug-loaded species | High resolution of light and heavy chains and their drug-loaded forms | Separates monomer from aggregates and fragments | High to very high resolution of intact conjugates and subunits |
| Sample State | Native | Native | Denatured | Native | Native or Denatured |
| Speed | Fast | Moderate | Moderate to Slow | Fast to Moderate | Moderate |
| Instrumentation | Common (Spectrophotometer) | HPLC/UPLC system | HPLC/UPLC system | HPLC/UPLC system | LC-MS system (e.g., Q-TOF, Orbitrap) or MALDI-TOF |
| Key Advantage | Simple, rapid, and cost-effective for initial screening | Excellent for resolving cysteine-linked ADCs with different drug loads | Powerful for analyzing lysine-linked ADCs and providing chain-specific information | Essential for assessing product quality attribute of aggregation | Provides the most detailed and accurate characterization |
| Key Limitation | Provides only an average value; susceptible to interference | Not ideal for highly heterogeneous mixtures like lysine-linked ADCs | Requires sample reduction, which alters the native structure | Does not provide information on the degree of conjugation | Higher cost and complexity of instrumentation and data analysis |
In-Depth Analysis of Techniques
UV-Vis Spectroscopy: The Rapid Initial Assessment
Expertise & Experience: UV-Vis spectroscopy is often the first-line method for a quick estimation of the average DOL or DAR.[6] Its simplicity and the widespread availability of spectrophotometers make it an invaluable tool for in-process monitoring and initial characterization. The method's foundation lies in the Beer-Lambert law, leveraging the distinct absorbance spectra of the biomolecule and the conjugated payload.[1]
Trustworthiness: The accuracy of this technique is critically dependent on the purity of the sample and the accuracy of the molar extinction coefficients for both the protein and the conjugated molecule. Any unconjugated payload or other UV-active impurities will lead to an overestimation of the conjugation efficiency. Therefore, it is a self-validating system only when preceded by rigorous purification.
-
Sample Preparation: Purify the bioconjugate to remove all unconjugated small molecules. This can be achieved by size exclusion chromatography (SEC) or dialysis.[4]
-
Spectra Acquisition: Measure the absorbance of the purified bioconjugate solution at two wavelengths:
-
~280 nm (for the protein)
-
The wavelength of maximum absorbance (λmax) for the conjugated molecule.
-
-
Calculation: Use the following equations to determine the concentrations of the protein and the conjugated molecule, and subsequently the DAR/DOL. A correction factor (CF) is necessary to account for the absorbance of the conjugated molecule at 280 nm.[4]
-
Protein Concentration (M) = (A₂₈₀ - (A_max * CF)) / ε_protein
-
Payload Concentration (M) = A_max / ε_payload
-
DAR/DOL = Payload Concentration / Protein Concentration
-
Where CF = ε_payload at 280 nm / ε_payload at λmax
-
Chromatographic Methods: Resolving Heterogeneity
Chromatography is the workhorse for dissecting the complex mixtures often produced in bioconjugation. The choice of chromatographic technique is dictated by the nature of the bioconjugate and the information sought.
dot digraph "Chromatography_Selection" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Bioconjugate Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Question1 [label="Need to assess aggregation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Question2 [label="Cysteine-linked ADC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Question3 [label="Lysine-linked ADC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
SEC [label="Size Exclusion Chromatography (SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HIC [label="Hydrophobic Interaction\nChromatography (HIC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; RP_HPLC [label="Reversed-Phase HPLC (RP-HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Question1; Question1 -> SEC [label="Yes"]; Question1 -> Question2 [label="No"]; Question2 -> HIC [label="Yes"]; Question2 -> Question3 [label="No"]; Question3 -> RP_HPLC [label="Yes"]; } Caption: Decision tree for selecting the appropriate chromatographic method.
Expertise & Experience: HIC is the gold standard for analyzing cysteine-linked ADCs.[7] It separates molecules based on hydrophobicity under non-denaturing conditions.[8] Since the conjugated payloads are typically hydrophobic, each successive addition of a drug molecule increases the overall hydrophobicity of the ADC. This allows HIC to resolve species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).[8][9]
Trustworthiness: The method's self-validating nature comes from the predictable elution profile, where species with higher DARs have longer retention times. The relative peak areas directly correspond to the distribution of the different drug-loaded species, and the weighted average DAR can be calculated from this distribution.[7]
-
Sample Preparation: Dilute the ADC sample in the high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer, pH 7).
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer.
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the weighted average DAR: Σ (% Area of Species * DAR of Species) / 100.[7]
-
Expertise & Experience: For lysine-linked ADCs, which are often highly heterogeneous mixtures of positional isomers, HIC may not provide adequate resolution.[9] RP-HPLC, typically performed under denaturing conditions with the addition of an organic solvent and acid, is a powerful alternative.[1] To analyze these complex ADCs, the sample is often reduced to separate the light and heavy chains prior to analysis. This allows for the determination of the distribution of drug-loaded light and heavy chains.
Trustworthiness: The validation of this method lies in the clear separation of unconjugated and conjugated chains. By integrating the respective peak areas, a reliable average DAR can be calculated. The denaturing conditions, however, mean that information about the intact conjugate is lost.
Expertise & Experience: The primary role of SEC in bioconjugate analysis is not to determine the DAR, but to quantify aggregates and fragments, which are critical quality attributes.[10][11] Aggregation can be induced by the conjugation of hydrophobic drugs, and SEC is the standard method to monitor this.[10] The technique separates molecules based on their hydrodynamic radius in their native state.[11]
Trustworthiness: SEC provides a direct measure of the sample's purity in terms of size variants. The presence of high molecular weight species (aggregates) or low molecular weight species (fragments) is a clear indicator of product quality and stability.
Mass Spectrometry (MS): The Definitive Characterization
Expertise & Experience: Mass spectrometry is the most powerful and definitive technique for bioconjugate characterization.[12] It provides not only the average DAR and species distribution with high accuracy but also confirms the mass of the intact conjugate and its subunits.[13] Techniques like electrospray ionization (ESI) coupled with liquid chromatography (LC-MS) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[14][15]
-
Intact Mass Analysis: LC-MS analysis of the intact bioconjugate can resolve different drug-loaded species, providing a detailed profile of the DAR distribution.[16][17]
-
Subunit Analysis: For more complex conjugates, analysis of the reduced light and heavy chains provides more accurate mass measurements and helps to pinpoint the location of the conjugation.[18]
-
Peptide Mapping: For site-specific conjugation, peptide mapping (digesting the protein and analyzing the resulting peptides by LC-MS/MS) can confirm the exact amino acid residues that have been modified.[16][19]
Trustworthiness: MS is inherently self-validating as it provides a direct measurement of mass, a fundamental molecular property. The high mass accuracy and resolution of modern mass spectrometers leave little room for ambiguity in identifying different conjugated species.
-
Sample Preparation: Desalt the bioconjugate sample using a suitable method to remove non-volatile salts that can interfere with ionization.
-
LC-MS Conditions:
-
LC: Use a reversed-phase column suitable for protein separations. A shallow gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to elute the bioconjugate.
-
MS: Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the bioconjugate.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum (which contains a series of multiply charged ions) to obtain the zero-charge mass of the different species present in the sample.
-
The masses corresponding to the unconjugated biomolecule and the various drug-loaded species can be used to confirm the number of conjugated molecules and their distribution.
-
Conclusion: An Integrated Analytical Approach
No single technique provides a complete picture of bioconjugation efficiency. A robust and reliable characterization strategy employs an orthogonal approach, combining multiple techniques to build a comprehensive understanding of the bioconjugate. A typical workflow starts with UV-Vis for a rapid estimation of the average DAR, followed by chromatography (HIC or RP-HPLC) to understand the distribution of species and SEC to assess aggregation. Finally, mass spectrometry is used as the definitive tool to confirm the identity, mass, and detailed distribution of the conjugated species. By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to ensure the quality, efficacy, and safety of their bioconjugate products.
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Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
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Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health. [Link]
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Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. PubMed. [Link]
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(PDF) Quantitative determination of fluorescence labeling implemented in cell cultures. ResearchGate. [Link]
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Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Agilent. [Link]
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Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
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Development of a Potential High-Throughput Workflow to Characterize Sites of Bioconjugation by Immuno-Affinity Capture Coupled to MALDI-TOF Mass Spectrometry. ACS Publications. [Link]
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Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. PMC - PubMed Central. [Link]
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Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Spectroscopy Online. [Link]
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MALDI-TOF MS of ADC and Other Protein Conjugate. CellMosaic. [Link]
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Sequence and Conformational Analysis of Peptide–Polymer Bioconjugates by Multidimensional Mass Spectrometry. ACS Publications. [Link]
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Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase. Semantic Scholar. [Link]
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Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. [Link]
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Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. [Link]
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Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. PubMed. [Link]
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Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). BioPharmaSpec. [Link]
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Challenges in Antibody–Drug Conjugate Discovery: A Bioconjugation and Analytical Perspective. Taylor & Francis Online. [Link]
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Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ResearchGate. [Link]
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Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments. Agilent. [Link]
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A Researcher's Guide to Heterobifunctional Crosslinkers: A Comparative Study
In the intricate world of bioconjugation, the ability to selectively link different biomolecules is paramount. Heterobifunctional crosslinkers are the molecular architects of these connections, indispensable tools for creating antibody-drug conjugates (ADCs), studying protein-protein interactions, and immobilizing proteins onto surfaces. This guide provides a deep, comparative analysis of common heterobifunctional crosslinkers, grounded in experimental data and practical workflows, to empower researchers in making informed decisions for their specific applications.
The Fundamental Architecture of Heterobifunctional Crosslinkers
At their core, heterobifunctional crosslinkers consist of three key components: two different reactive groups connected by a spacer arm. This design allows for sequential, controlled conjugation, minimizing the formation of unwanted homodimers. The choice of reactive groups dictates which functional groups on the target biomolecules (e.g., amines, sulfhydryls) will be linked, while the spacer arm influences the distance between the conjugated molecules, as well as properties like solubility and cleavability.
The most prevalent class of heterobifunctional crosslinkers targets primary amines (e.g., the ε-amine of lysine residues) and sulfhydryl groups (e.g., from cysteine residues).[1][2] This amine/thiol reactivity combination is highly effective for controlled, site-directed protein-protein conjugation.[1]
Comparative Analysis of Amine-to-Sulfhydryl Crosslinkers
The choice of crosslinker can significantly impact the stability, homogeneity, and biological activity of the final conjugate. Here, we compare three widely used amine-to-sulfhydryl crosslinkers: SMCC, SPDP, and Maleimide-PEGn-NHS.
| Crosslinker | Reactive Groups | Spacer Arm Length | Cleavable? | Key Features & Considerations |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | 8.3 Å | No | Forms stable amide and thioether bonds. The cyclohexane ring adds stability to the maleimide group.[3] Widely used in ADC development, such as in Ado-trastuzumab emtansine (Kadcyla®).[4] Its hydrophobicity can sometimes lead to aggregation. |
| SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) | NHS ester, Pyridyldithiol | 6.8 Å | Yes (Disulfide bond) | Forms a cleavable disulfide bond, which can be advantageous for intracellular drug delivery as it can be cleaved by reducing agents like glutathione inside the cell.[5][6] The release of pyridine-2-thione upon reaction with a sulfhydryl can be monitored spectrophotometrically at 343 nm to quantify conjugation.[6] |
| Mal-PEGn-NHS (Maleimide-PEGn-N-hydroxysuccinimide ester) | NHS ester, Maleimide | Variable (depends on 'n') | No | The polyethylene glycol (PEG) spacer enhances water solubility, reduces immunogenicity, and can improve the pharmacokinetic properties of the conjugate.[7][8][9] The length of the PEG chain can be varied to optimize steric hindrance and linker flexibility.[7][10] |
-
Stability: Non-cleavable linkers like SMCC and Mal-PEGn-NHS generally exhibit higher stability in plasma compared to cleavable linkers.[4][] This is a critical factor in ADC development to minimize premature drug release and off-target toxicity.[4][] The thioether bond formed by the maleimide group is highly stable.[3]
-
Conjugation Efficiency: The efficiency of the NHS ester reaction is pH-dependent, with optimal reactivity at a pH of 7.2-8.5.[12][13] Maleimide groups react specifically with sulfhydryl groups at a slightly lower pH range of 6.5-7.5.[14] A two-step conjugation protocol, where the amine-containing protein is first reacted with the NHS ester, followed by purification and reaction with the sulfhydryl-containing molecule, is often employed to minimize unwanted side reactions.[3][14]
-
Solubility and Aggregation: The hydrophobicity of SMCC can be a limitation. PEGylated crosslinkers (Mal-PEGn-NHS) significantly improve the water solubility of the crosslinker and the final conjugate, which can help prevent aggregation and improve the stability of therapeutic proteins.[8][15]
Experimental Workflow: A Step-by-Step Protocol for Protein-Protein Conjugation using SMCC
This protocol outlines a general two-step procedure for conjugating two proteins (Protein A with accessible amines and Protein B with accessible sulfhydryls) using SMCC.
Caption: Two-step protein conjugation workflow using an NHS-Maleimide crosslinker.
-
Protein A (to be activated with SMCC)
-
Protein B (containing free sulfhydryl groups)
-
SMCC (or its water-soluble analog, Sulfo-SMCC)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or sulfhydryls.[14]
-
Dimethylsulfoxide (DMSO) for dissolving SMCC
-
Desalting column
-
Preparation of Reagents:
-
Dissolve Protein A in the reaction buffer to a concentration of 1-5 mg/mL.
-
Immediately before use, dissolve SMCC in DMSO to a concentration of 10 mM.
-
-
Activation of Protein A:
-
Add a 10- to 20-fold molar excess of the dissolved SMCC to the Protein A solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[14]
-
-
Removal of Excess SMCC:
-
Remove non-reacted SMCC using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the maleimide groups from being quenched by any sulfhydryl-containing molecules in the subsequent step.
-
-
Conjugation to Protein B:
-
If Protein B has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like DTT or TCEP and subsequently purify it to remove the reducing agent.
-
Immediately add the maleimide-activated Protein A to Protein B. A 1:1 molar ratio is a good starting point, but this can be optimized.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule containing a sulfhydryl group (e.g., cysteine or β-mercaptoethanol) can be added.
-
-
Characterization:
-
The resulting conjugate can be analyzed by SDS-PAGE to confirm crosslinking. The conjugate should have a higher molecular weight than the individual proteins. Further characterization can be performed using techniques like size-exclusion chromatography (SEC) and mass spectrometry.
-
Beyond Amine-to-Sulfhydryl: Other Important Classes of Heterobifunctional Crosslinkers
While amine-to-sulfhydryl crosslinkers are the most common, other functionalities are available for specific applications:
-
Photoreactive Crosslinkers: These contain a photoreactive group (e.g., a phenyl azide or diazirine) at one end.[1] This group remains inert until activated by UV light, at which point it can non-selectively react with nearby C-H or N-H bonds. This is particularly useful for capturing transient protein-protein interactions.[1]
-
Carbohydrate-Reactive Crosslinkers: These crosslinkers target carbohydrate moieties on glycoproteins. One common strategy involves oxidizing cis-diols on sugars to create aldehydes, which can then be reacted with a hydrazide-containing crosslinker.
The Role of Cleavable vs. Non-Cleavable Linkers
The decision to use a cleavable or non-cleavable crosslinker is highly application-dependent, particularly in the field of ADCs.
-
Cleavable Linkers (e.g., SPDP): These are designed to release the payload under specific conditions within the target cell, such as the acidic environment of lysosomes or the presence of reducing agents like glutathione.[5] This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[16]
-
Non-Cleavable Linkers (e.g., SMCC): These linkers are more stable and rely on the complete degradation of the antibody in the lysosome to release the drug-linker-amino acid complex.[4][] This generally leads to lower off-target toxicity and a better safety profile.[4][16]
Caption: Mechanisms of drug release for cleavable vs. non-cleavable linkers in ADCs.
Conclusion
The selection of a heterobifunctional crosslinker is a critical decision in the design of bioconjugates. A thorough understanding of the reactivity, spacer arm characteristics, and cleavability of different crosslinkers is essential for success. For applications requiring high stability, such as in many ADCs, non-cleavable linkers like SMCC are often preferred. When controlled release of a payload is desired, cleavable linkers like SPDP offer a distinct advantage. The introduction of PEG spacers in crosslinkers like Mal-PEGn-NHS provides a powerful means to improve solubility and pharmacokinetic properties. By carefully considering the factors outlined in this guide and optimizing the conjugation protocol, researchers can effectively utilize these versatile tools to advance their scientific and therapeutic goals.
References
-
Biotech Informers. (2023-02-27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Available at: [Link]
-
Creative Biolabs. Heterobifunctional Crosslinkers. Available at: [Link]
-
Lu, J., et al. (2021-04-06). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]
-
AxisPharm. (2024-09-24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Available at: [Link]
-
Scribd. Crosslinking Reagents Handbook PDF. Available at: [Link]
-
Interchim. SMCC, sSMCC, lc-SMCC Heterobifunctionnal crosslinkers. Available at: [Link]
-
Gelain, F., et al. (2021). Boosted Cross-Linking and Characterization of High-Performing Self-Assembling Peptides. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Abboodi, A., et al. (2015). Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms. Biomacromolecules. Available at: [Link]
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A Researcher's Guide to Assessing the Stability of Protein Conjugates
From the desk of a Senior Application Scientist
Welcome, colleagues. In the world of advanced biologics, the promise of a protein conjugate—be it an antibody-drug conjugate (ADC), a PEGylated protein, or a fluorescently labeled antibody—hinges not just on its elegant design but on its stability. An unstable conjugate is at best ineffective and at worst, unsafe. Premature drug release can lead to systemic toxicity, while aggregation can provoke a dangerous immunogenic response.[][2] This guide is designed to move beyond mere protocol-listing. Instead, it offers a strategic framework for designing, executing, and interpreting robust stability studies. We will explore the "why" behind our analytical choices, ensuring that every experiment is part of a self-validating system to provide a comprehensive and trustworthy assessment of your conjugate's integrity over time.
Chapter 1: The Landscape of Protein Conjugate Instability
Before we can measure stability, we must understand the forces working against it. Protein conjugates are susceptible to a unique combination of degradation pathways inherited from both the protein and the conjugated moiety, as well as the linker that joins them.[3][4]
-
Physical Instability: This primarily involves the disruption of the protein's higher-order structure.
-
Aggregation: The most common physical degradation pathway, where protein molecules self-associate to form soluble or insoluble aggregates ranging from dimers to visible particles.[2][5] Conjugation, especially with hydrophobic payloads, can increase the propensity for aggregation.[6]
-
Denaturation: Loss of the native three-dimensional structure, which can expose hydrophobic regions and act as a precursor to aggregation.
-
-
Chemical Instability: This involves the breaking or forming of covalent bonds.
-
Fragmentation: Cleavage of the polypeptide backbone, often through hydrolysis or oxidation.
-
Deamidation & Isomerization: Spontaneous modifications of asparagine and aspartic acid residues that can alter the protein's charge and structure.[7]
-
-
Conjugate-Specific Instability: These are challenges unique to the conjugated molecule.
-
Linker Cleavage: The premature breakdown of the linker connecting the protein to its payload is a critical concern, especially for ADCs, as it can lead to off-target toxicity.[][8] The choice between a cleavable and non-cleavable linker is a pivotal design decision that directly impacts the stability profile.[4]
-
Payload Degradation: The conjugated molecule itself can degrade, rendering the therapeutic inert.
-
Chapter 2: A Strategic Workflow for Stability Assessment
A robust stability study is not a fishing expedition; it is a hypothesis-driven investigation. The key is to use orthogonal methods—techniques that measure the same attribute using different physical principles—to build a comprehensive and reliable picture.[2] The following workflow provides a logical pathway for designing your study.
Caption: A decision workflow for selecting analytical methods in a protein conjugate stability study.
Forced Degradation Studies
To proactively identify potential degradation pathways, forced degradation (or stress testing) is an indispensable tool.[9][10] By subjecting the conjugate to extreme conditions (e.g., high temperature, low/high pH, oxidation, light exposure), we can accelerate the formation of degradation products.[11] This allows us to develop and validate our analytical methods to ensure they are "stability-indicating"—that is, capable of detecting changes in the product's quality attributes over time, as recommended by ICH Q5C guidelines.[9][12]
Chapter 3: The Analytical Toolbox: A Comparative Guide
No single technique can tell the whole story. Here, we compare the workhorse methods for assessing the critical quality attributes (CQAs) of protein conjugates.
Methods for Size and Structural Integrity
Aggregation is a primary concern for all protein therapeutics.[5] The goal is to detect, quantify, and characterize high molecular weight (HMW) species.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| SEC-MALS | Size Exclusion Chromatography with Multi-Angle Light Scattering | Molar mass, % aggregation, size distribution | "Gold standard" for absolute molar mass determination without column calibration.[13][14] Highly quantitative.[6] | Potential for on-column artifacts (dilution or shear-induced changes).[6] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion | Hydrodynamic radius (Rh), polydispersity index (PDI), T-onset of aggregation | High throughput, non-invasive, excellent for detecting early onset of aggregation.[15][16] Sensitive to small amounts of large aggregates. | Not a separating technique; provides an ensemble average. Mass quantification can be a limitation.[6][17] |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation rate in a centrifugal field | Sedimentation coefficient, molar mass distribution, reversibility of interactions | High resolution for different oligomeric states.[5] Considered a definitive orthogonal method to SEC. | Low throughput, requires specialized equipment and expertise. |
Methods for Conjugation Status and Heterogeneity
For ADCs, the drug-to-antibody ratio (DAR) is a CQA that directly impacts potency and safety.[14][18] The goal is to measure the average DAR and the distribution of different drug-loaded species.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity under non-denaturing conditions | DAR distribution, average DAR | Method of choice for cysteine-linked ADCs.[19][20] Resolves species with different numbers of conjugated drugs.[21] | Mobile phases are often incompatible with mass spectrometry.[22] |
| Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity under denaturing conditions | Average DAR (after reduction), free drug quantification | Orthogonal to HIC.[19] High resolution for light and heavy chain drug loads. | Denaturing conditions may alter the conjugate.[22] |
| Native Mass Spectrometry (MS) | Measures mass-to-charge ratio of the intact conjugate under non-denaturing conditions | Absolute mass of intact conjugate, DAR distribution confirmation | Provides direct mass measurement, confirming identity of HIC peaks.[23] Essential for conjugates with non-covalent components. | Can be complex; requires specialized instrumentation.[23][24] |
Chapter 4: Experimental Protocols
Trustworthy data comes from robust protocols. Below are foundational, step-by-step methodologies for key stability-indicating assays.
Protocol 1: SEC-MALS for Aggregate Quantification
This protocol outlines the quantification of high molecular weight species in a protein conjugate sample.
-
System Preparation:
-
Equilibrate the HPLC/UPLC system, SEC column (e.g., TSKgel G3000SWxl), MALS detector (e.g., Wyatt DAWN), and UV/dRI detectors with a filtered, degassed mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8).
-
Ensure a stable baseline for all detectors before injection.
-
-
Sample Preparation:
-
Dilute the protein conjugate to a concentration within the optimal range for the MALS and dRI detectors (typically 0.5-2.0 mg/mL).
-
Filter the sample through a low-binding 0.1 µm filter to remove extraneous particulates.
-
-
Data Acquisition:
-
Inject 50-100 µg of the prepared sample onto the column.
-
Collect data from the UV, MALS, and dRI detectors for the entire chromatographic run.
-
-
Data Analysis (using software like ASTRA):
-
Define the elution peaks corresponding to the monomer, aggregates, and any fragments.
-
Perform the conjugate analysis using the known dn/dc and UV extinction coefficients for the protein and the payload to calculate the absolute molar mass across each peak.[13][18]
-
Integrate the peak areas (typically from the UV or dRI chromatogram) to calculate the relative percentage of monomer and HMW species.
-
Protocol 2: HIC-HPLC for DAR Assessment
This protocol is for determining the drug-load distribution of a cysteine-linked ADC.
-
System and Mobile Phase Preparation:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 5% Isopropanol).
-
Equilibrate the HPLC system and a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high percentage of Mobile Phase A.
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL using Mobile Phase A.
-
-
Chromatographic Separation:
-
Inject 10-20 µg of the prepared sample.
-
Run a linear gradient from high salt (e.g., 95% A) to low salt (e.g., 100% B) over 20-30 minutes. Species will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by DAR2, DAR4, etc.).[20]
-
-
Data Analysis:
-
Integrate the peaks corresponding to each drug-loaded species in the UV chromatogram (typically at 280 nm).
-
Calculate the relative percentage of each species from its peak area.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Area of Species * DAR of Species) / 100[19]
-
Conclusion
Assessing the stability of a protein conjugate is a multi-faceted challenge that demands a rigorous, orthogonal analytical strategy. By understanding the potential degradation pathways and systematically applying the comparative methods outlined in this guide, you can build a comprehensive stability profile. This not only satisfies regulatory expectations but, more importantly, ensures the development of a safe, effective, and reliable therapeutic agent. The insights gained from a well-designed stability program are fundamental to de-risking development and ultimately delivering on the promise of these complex and powerful molecules.
References
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Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency . Frontiers in Pharmacology. Available at: [Link]
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Antibody-Drug Conjugate (ADC) dedicated SEC-MALS Guidance Manual . Waters | Wyatt Technology. Available at: [Link]
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Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography . PubMed. Available at: [Link]
-
Antibody Drug Conjugate (ADC) Analysis with SEC–MALS . LCGC International. Available at: [Link]
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Linker Technologies in ADCs: How They Impact Efficacy & Stability . Sygnature Discovery. Available at: [Link]
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Characterization of Antibody-Drug Conjugates by SEC with Combined Light Scattering, dRI and UV Detection . Technology Networks. Available at: [Link]
-
Understanding the colloidal stability of protein therapeutics using dynamic light scattering . Technology Networks. Available at: [Link]
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Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency . PubMed. Available at: [Link]
-
Drug-Antibody Ratio of an Antibody-Drug Conjugate by SEC-MALS . LCGC International. Available at: [Link]
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Dynamic Light Scattering as a Method for Understanding the Colloidal Stability of Protein Therapeutics . AZoM. Available at: [Link]
-
Stability Testing of Protein Therapeutics Using DLS . BioPharm International. Available at: [Link]
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What are Stable Linkers? . ADC Review. Available at: [Link]
-
ICH Q5C Stability Testing of Biotechnological/Biological Products: An Implementation Guide . ResearchGate. Available at: [Link]
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Multi-Attribute Quantitation of Antibody-Drug Conjugates (ADCs) by LC MALS . Waters. Available at: [Link]
-
Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography . Springer Nature Experiments. Available at: [Link]
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Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates . Taylor & Francis Online. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation . Pharmaceutical Technology. Available at: [Link]
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When Assessing Protein Aggregation Grows Increasingly Challenging . BioPharm International. Available at: [Link]
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Protein Characterization Techniques for Biologics Development . Mabion. Available at: [Link]
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What is Dynamic Light Scattering (and 4 reasons it's useful for protein research) . Malvern Panalytical. Available at: [Link]
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Best Practices to Design Forced Degradation Studies / Design of Stability Studies for Accelerated Product . CASSS. Available at: [Link]
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Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates . LCGC International. Available at: [Link]
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The early role of dynamic light scattering in protein crystallization . Brookhaven Instruments. Available at: [Link]
-
Current Status of Analytical Techniques for Characterization of Protein Stability . American Pharmaceutical Review. Available at: [Link]
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Forced Degradation . SGS. Available at: [Link]
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Analytical methods for physicochemical characterization of antibody drug conjugates . National Institutes of Health. Available at: [Link]
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Mass Spectrometric Conjugate Characterization . FUJIFILM Diosynth Biotechnologies. Available at: [Link]
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Analysis and characterization of protein-drug conjugates? . ResearchGate. Available at: [Link]
-
Protein Aggregation Analysis . Intertek. Available at: [Link]
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Introduction of the Mass Spread Function for Characterization of Protein Conjugates . ACS Publications. Available at: [Link]
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Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates . Novatia. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals . Pharmaceutical Technology. Available at: [Link]
-
Tailored mass spectrometry solutions for advanced protein science . Nuvisan. Available at: [Link]
-
Guide to Determining Protein Stability in an Assay . Surmodics IVD. Available at: [Link]
-
Mass spectrometric insights into protein aggregation . PubMed Central. Available at: [Link]
-
Comprehensive quality assessment of antibody-oligonucleotide conjugates . AZoM. Available at: [Link]
-
Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development . PubMed Central. Available at: [Link]
-
Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions . Springer Link. Available at: [Link]
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ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b . European Medicines Agency. Available at: [Link]
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A Senior Application Scientist's Guide to Vinyl Sulfone Crosslinkers in Bioconjugation
In the intricate world of bioconjugation, the choice of a crosslinker is paramount. It dictates the stability, specificity, and ultimate functionality of the resulting conjugate. Among the array of chemical tools available, vinyl sulfones have emerged as a robust and versatile class of crosslinkers, particularly valued for their ability to form highly stable covalent bonds. This guide provides an in-depth comparison of vinyl sulfone chemistry with its alternatives, supported by mechanistic insights and practical experimental guidance for researchers, scientists, and drug development professionals.
The Chemistry of Vinyl Sulfone: Mechanism and Reactivity
Vinyl sulfones are α,β-unsaturated compounds that react with nucleophiles via a Michael-type 1,4-addition reaction.[1] The strong electron-withdrawing nature of the sulfone group renders the β-carbon highly electrophilic and susceptible to attack by nucleophilic side chains of amino acids.[1]
The primary targets for vinyl sulfones on proteins are:
-
Thiols (Cysteine): The sulfhydryl group of cysteine is a soft nucleophile and reacts readily with vinyl sulfones to form a stable thioether bond. This reaction is highly efficient and is the most common application of vinyl sulfone chemistry in bioconjugation.[1]
-
Amines (Lysine): The ε-amino group of lysine can also react with vinyl sulfones. However, this reaction is highly pH-dependent and typically requires alkaline conditions (pH > 9) to ensure the amine is sufficiently deprotonated and nucleophilic.[1][2]
-
Imidazoles (Histidine): The imidazole ring of histidine can act as a nucleophile, particularly at neutral or slightly alkaline pH.[3][4]
The Critical Role of pH in Reaction Selectivity
The key to controlling the specificity of vinyl sulfone conjugation lies in meticulous pH control.
-
For Cysteine-Specific Labeling: Performing the reaction at a neutral or slightly acidic pH (pH 6.5-7.5) ensures that the highly nucleophilic thiolate anion (R-S⁻) is present in sufficient concentration for the reaction to proceed, while the less nucleophilic primary amines on lysine residues remain protonated (R-NH₃⁺) and unreactive.[2] This pH-based selectivity is a cornerstone of vinyl sulfone utility.
-
For Amine-Specific Labeling: To target lysine residues, the pH must be raised to ~9.0 or higher. This deprotonates the lysine side chains, making them available for conjugation.[2] However, at this pH, cysteine and histidine will also be reactive, making site-specific labeling more challenging.
Comparative Analysis: Vinyl Sulfone vs. Alternative Crosslinkers
While vinyl sulfones are powerful tools, their performance must be weighed against other common thiol-reactive chemistries, most notably maleimides.
Vinyl Sulfone vs. Maleimide: A Tale of Stability and Speed
Maleimides have long been the gold standard for thiol-specific bioconjugation due to their rapid reaction kinetics and high selectivity under physiological conditions.[2] However, their primary drawback is the instability of the resulting thioether bond. The maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation, or participate in thiol-exchange reactions with other endogenous thiols like glutathione or albumin.[2][5] This instability is a significant liability, especially for therapeutics like Antibody-Drug Conjugates (ADCs) that require long-term stability in circulation.[5][6]
Vinyl sulfones, in contrast, form a more stable, irreversible thioether linkage that is not susceptible to retro-Michael addition.[2] While the reaction kinetics are generally slower than those of maleimides, the resulting conjugate's stability is significantly higher, a crucial advantage for in vivo applications.[2][7][8]
Performance Comparison Table
| Feature | Vinyl Sulfones | Maleimides | Haloacetamides (Iodo/Bromo) |
| Reaction Mechanism | Michael Addition | Michael Addition | Nucleophilic Substitution |
| Primary Target | Cys, Lys, His | Cysteine | Cys, His, Met |
| Bond Stability | High (Irreversible Thioether)[2] | Moderate to Low (Reversible)[5] | High (Irreversible Thioether) |
| Reaction Kinetics | Moderate to Slow (minutes to hours)[8] | Very Fast (seconds to minutes)[2][8] | Moderate |
| pH Optimum (Thiol) | 6.5 - 8.5 | 6.5 - 7.5 | 7.0 - 8.5 |
| Selectivity | Good (pH-dependent)[2] | Excellent (at optimal pH) | Moderate (can react with His/Met) |
| Key Advantage | Conjugate Stability [6] | Reaction Speed | Stable bond, alternative to Michael addition |
| Key Disadvantage | Slower reaction kinetics | Conjugate Instability / Thiol Exchange [5] | Potential for lower selectivity, light sensitivity |
Applications in Drug Development and Research
The superior stability of the vinyl sulfone linkage makes it highly attractive for applications where long-term in vivo performance is critical.
-
Antibody-Drug Conjugates (ADCs): The development of stable ADCs is a primary application. The premature release of a cytotoxic payload due to linker instability can lead to off-target toxicity and reduced efficacy. Studies have shown that sulfone-based linkers significantly improve the stability of ADCs in human plasma compared to their maleimide counterparts.[6]
-
PEGylation: Modifying proteins with polyethylene glycol (PEG) to improve their pharmacokinetic profile is another key area. A stable linkage ensures the PEG moiety remains attached, maximizing the therapeutic's half-life.
-
Immobilization and Surface Chemistry: Vinyl sulfones are used to immobilize proteins and other biomolecules onto solid supports for applications in diagnostics, proteomics, and biocatalysis.[9][10][11] The mild reaction conditions help preserve the biological function of the immobilized protein.[10]
Experimental Protocol: Cysteine-Specific Labeling of a Protein
This protocol provides a general framework for the selective conjugation of a vinyl sulfone-containing reagent to a cysteine residue on a target protein.
Workflow Overview
Step-by-Step Methodology
-
Protein Preparation & Buffer Exchange:
-
Action: Dialyze or buffer-exchange the protein into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).
-
Causality: The buffer must be free of primary amines (like Tris) and thiols that would compete with the protein for the vinyl sulfone reagent. EDTA is included to chelate metal ions that can catalyze the oxidation of free thiols.
-
-
Reduction of Interchain Disulfides (if necessary):
-
Action: If targeting a native disulfide bond, add a 5-10 molar excess of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1-2 hours at room temperature.
-
Causality: TCEP is used because it is a potent reducing agent that does not contain a thiol group, preventing it from reacting with the vinyl sulfone in the next step. This step exposes the cysteine sulfhydryl groups for conjugation.
-
-
Conjugation Reaction:
-
Action: Prepare a stock solution of the vinyl sulfone reagent in a water-miscible organic solvent (e.g., DMSO or DMF). Add a 5-20 molar excess of the reagent to the protein solution.
-
Causality: A molar excess drives the reaction to completion. The reaction is typically performed at room temperature or 4°C for 4-24 hours. The optimal time and temperature should be determined empirically. The reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional):
-
Action: To stop the reaction and consume any unreacted vinyl sulfone, add a small molecule thiol like N-acetylcysteine or β-mercaptoethanol to a final concentration of ~20 mM.
-
Causality: This prevents the vinyl sulfone from reacting with other components during purification or storage.
-
-
Purification of the Conjugate:
-
Action: Remove unreacted vinyl sulfone reagent, quenching agent, and any aggregated protein using Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or dialysis.
-
Causality: Purification is critical to obtain a well-defined product and to remove small molecule impurities that could be toxic or interfere with downstream applications.
-
-
Analysis and Characterization:
-
Action: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling. Common techniques include Hydrophobic Interaction Chromatography (HIC), Reverse Phase-High Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
-
Causality: This step validates the success of the conjugation, quantifies the extent of modification, and ensures the purity and integrity of the final product.
-
Conclusion
Vinyl sulfone crosslinkers represent a critical tool in the bioconjugation toolkit. While their reaction kinetics may be slower than maleimides, they offer the decisive advantage of forming exceptionally stable thioether bonds. This stability is indispensable for the development of robust and effective protein therapeutics, particularly ADCs, where linker integrity in vivo is non-negotiable. By understanding the underlying reaction mechanism and carefully controlling experimental parameters like pH, researchers can leverage the power of vinyl sulfone chemistry to create highly stable and specific bioconjugates tailored for a new generation of diagnostics and therapeutics.
References
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC. (n.d.). PubMed Central. [Link]
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Morales-Sanfrutos, J., López-Jaramillo, J., et al. (2010). Vinyl sulfone: a versatile function for simple bioconjugation and immobilization. Organic & Biomolecular Chemistry. [Link]
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Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function. (n.d.). SlideShare. [Link]
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Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing). (2010, January 20). Royal Society of Chemistry. [Link]
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Vinyl Sulfone: A Multi-Purpose Function in Proteomics. (2012, February 24). SciSpace. [Link]
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Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. (2014, August 6). ACS Publications. [Link]
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Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC. (2019, March 18). NIH. [Link]
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Vinyl sulfone building blocks in covalently reversible reactions with thiols. (2015, June 17). RSC Publishing. [Link]
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Friedman, M., & Finley, J. W. (1975). Reactions of proteins with ethyl vinyl sulfone. International Journal of Peptide and Protein Research, 7(6), 481-486. [Link]
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Megia-Fernandez, A., Hernandez-Mateo, F., & Santoyo-Gonzalez, F. (2013). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Organic & Biomolecular Chemistry, 11(11), 1774-1783. [Link]
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Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC. (n.d.). NIH. [Link]
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Bioconjugation Protocols. (2013, November 27). SpringerLink. [Link]
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A new reagent for stable thiol-specific conjugation. (2014, March 19). PubMed. [Link]
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Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation. (2020, February 19). PubMed. [Link]
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Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC. (n.d.). NIH. [Link]
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The vinyl sulfone motif as a structural unit for novel drug design and discovery. (n.d.). PubMed. [Link]
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Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012, December 14). American Chemical Society. [Link]
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Recent applications of vinyl sulfone motif in drug design and discovery. (2022, April 15). PubMed. [Link]
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A Senior Application Scientist's Guide to Protein Crosslinking: A Comparative Analysis of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein chemistry and bioconjugation, the choice of a crosslinking reagent is a critical decision that can profoundly impact the outcome of an experiment. This guide provides an in-depth, objective comparison of the heterobifunctional crosslinker, 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate, with other common alternatives. We will delve into the mechanistic underpinnings of its reactivity, present case studies of its successful application, and offer detailed experimental protocols to empower researchers in their quest for stable and efficient protein conjugations.
The Rise of Vinyl Sulfone Chemistry: A Paradigm Shift in Bioconjugation
For decades, N-hydroxysuccinimide (NHS) esters have been the workhorses of protein crosslinking, primarily targeting the abundant primary amines of lysine residues.[1][2][3] However, the reliance on a single reactive chemistry presents limitations, particularly when seeking site-specificity or working with amine-containing buffers that can quench the reaction.[4][5] This has spurred the development of novel crosslinkers with alternative reactive moieties, among which vinyl sulfones have emerged as a powerful and versatile tool.[4][6]
This compound is a prime example of this new generation of crosslinkers. It is a heterobifunctional reagent, meaning it possesses two different reactive groups: an NHS ester and a vinyl sulfone.[7] This dual reactivity allows for a controlled, two-step conjugation process, targeting different amino acid residues and offering greater precision in creating complex biomolecular architectures.[6][7]
Mechanism of Action: A Tale of Two Reactive Groups
The ingenuity of this compound lies in the distinct reactivity of its two functional ends.
-
The NHS Ester: This group reacts readily with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[7] This reaction is most efficient at a physiological to slightly alkaline pH (typically 7.2-8.5).[8][9][10][11]
-
The Vinyl Sulfone: This moiety is an electrophile that undergoes a Michael-type addition reaction with nucleophiles.[12] In the context of proteins, it exhibits a strong preference for the thiol group of cysteine residues.[4][7] It can also react with the imidazole ring of histidine and, to a lesser extent, the ε-amino group of lysine.[4] This expanded reactivity beyond primary amines is a key advantage of vinyl sulfone crosslinkers.[4]
Caption: Sequential reaction mechanism of this compound.
Case Study: Enhanced Stability of Antibody-Drug Conjugates (ADCs)
A significant application of advanced crosslinking chemistries is in the development of antibody-drug conjugates (ADCs). The stability of the linker connecting the cytotoxic drug to the antibody is paramount for the ADC's efficacy and safety.[13] While maleimide-based linkers have been widely used for thiol-specific conjugation, they are susceptible to a retro-Michael reaction in the presence of endogenous thiols like glutathione, leading to premature drug release.[13]
In a comparative study, the stability of a sulfone-based linker was evaluated against a maleimide-based linker for the creation of site-specific antibody conjugates.[14] The sulfone conjugate demonstrated significantly improved stability in human plasma.[14] While the maleimide conjugate underwent rapid exchange with albumin, the sulfone conjugate remained stable for over 24 hours, with no evidence of exchange.[14] This enhanced stability is attributed to the nature of the thioether bond formed by the sulfone linker, which is less prone to cleavage than the thiosuccinimide bond of maleimide conjugates.[14]
| Linker Chemistry | Conjugate Stability in Human Plasma | Susceptibility to Thiol Exchange | Reference |
| Vinyl Sulfone | High (stable > 24 hours) | Minimal | [14] |
| Maleimide | Low (significant exchange within 4 hours) | High | [14] |
Table 1: Comparison of Vinyl Sulfone and Maleimide Linker Stability in Human Plasma
This superior stability makes this compound a highly attractive option for the development of next-generation ADCs with improved therapeutic windows.
Experimental Protocols
The following are generalized protocols for a two-step crosslinking procedure using this compound. Optimization will be required for specific applications.
Protocol 1: Amine-to-Thiol Crosslinking
This protocol is designed for crosslinking a protein with available primary amines (Protein A) to a protein with available thiol groups (Protein B).
Materials:
-
This compound
-
Protein A in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.5)
-
Protein B in a suitable buffer
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM immediately before use.
-
First Conjugation (Amine Reaction): Add a 10- to 20-fold molar excess of the crosslinker solution to the solution of Protein A. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the second reaction step.
-
Second Conjugation (Thiol Reaction): Immediately add the activated Protein A to a solution of Protein B. The molar ratio of Protein A to Protein B should be optimized for the specific application. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted vinyl sulfone groups by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted proteins and byproducts.
Protocol 2: General Protein Labeling with NHS Esters (for comparison)
This is a general protocol for labeling a protein with a standard NHS ester crosslinker.
Materials:
-
NHS ester crosslinker
-
Protein in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Reaction Setup: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-25 mM immediately before use.
-
Conjugation: Add a 10- to 50-fold molar excess of the crosslinker solution to the protein solution. Incubate for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted reagent by dialysis or using a desalting column.
Caption: Comparative experimental workflows for protein crosslinking.
Comparative Analysis: Choosing the Right Tool for the Job
The selection of a crosslinker should be guided by the specific goals of the experiment. Here, we compare this compound with other common crosslinkers.
| Feature | This compound | Homobifunctional NHS Esters (e.g., DSS, BS3) | Heterobifunctional NHS-Maleimide (e.g., SMCC) |
| Reactivity | Amines (NHS ester), Thiols, Histidines, Lysines (Vinyl Sulfone) | Primary Amines | Amines (NHS ester), Thiols (Maleimide) |
| Specificity | High (sequential reaction) | Moderate (targets all accessible primary amines) | High (sequential reaction) |
| Conjugate Stability | High (stable thioether bond) | High (stable amide bond) | Moderate (thioether bond susceptible to retro-Michael addition) |
| Spacer Arm | Non-cleavable | Non-cleavable | Non-cleavable |
| Key Advantage | Expanded reactivity and superior conjugate stability | Simplicity of use for amine-amine crosslinking | Well-established for amine-thiol conjugation |
| Considerations | Two-step reaction required for specificity | Limited to primary amines; quenched by amine-containing buffers | Potential for conjugate instability in vivo |
Table 2: Comparison of Common Protein Crosslinkers
Conclusion: A Versatile and Robust Tool for Modern Proteomics
This compound represents a significant advancement in the field of protein crosslinking. Its heterobifunctional nature, combined with the expanded reactivity of the vinyl sulfone moiety, provides researchers with a powerful tool for creating highly specific and stable protein conjugates. The superior stability of the resulting thioether bond, particularly when compared to maleimide-based linkages, makes it an ideal choice for applications requiring in vivo stability, such as the development of antibody-drug conjugates. By understanding the underlying chemistry and carefully optimizing reaction conditions, scientists can leverage the unique advantages of this crosslinker to push the boundaries of protein research and therapeutic development.
References
- Lyon, R. P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- O'Reilly, F. J., & Rappsilber, J. (2018). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers. Molecular & Cellular Proteomics, 17(10), 2066–2081.
- St. Amant, A. H., et al. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. Frontiers in Physiology, 12, 715568.
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PRIDE Archive. (2025). Expanding the crosslinking mass spectrometry toolbox with vinyl sulfone crosslinkers. Retrieved from [Link]
- Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers | Request PDF. Retrieved from [Link]
- Expert Opinion on Drug Discovery. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 17(6), 635-651.
- ACS Publications. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry, 91(13), 8517–8525.
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SETA BioMedicals. (n.d.). General Protein Labeling Procedures. Retrieved from [Link]
- Sharon, M., & Robinson, C. V. (2007). Chemical cross-linking in the structural analysis of protein assemblies. Expert Review of Proteomics, 4(2), 237-248.
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Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Creative Biolabs. (n.d.). 2,5-dioxopyrrolidin-1-yl 19-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-19-oxo-4,7,10,13,16-pentaoxanonadecan-1-oate. Retrieved from [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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Next Peptide. (n.d.). 343934-41-8 | this compound. Retrieved from [Link]
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-
Creative Biolabs. (n.d.). 2,5-dioxo-1-(4-(pyridin-2- yldisulfanyl)pentanoyloxy)pyrrolidine- 3-sulfonic acid. Retrieved from [Link]
- Kim, D. Y., et al. (2020). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS ONE, 15(1), e0227548.
-
PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Supplementary Information Synthetic Hydrogels formed by Thiol-Ene Crosslinking of Vinyl Sulfone-functional Poly(Methyl Vinyl Eth - The Royal Society of Chemistry. Retrieved from [Link]
- PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255.
-
ResearchGate. (n.d.). Synthetic hydrogels formed by thiol-ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-: Alt -maleic acid) with α,ω-dithio-polyethylenegcol | Request PDF. Retrieved from [Link]
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Safety Operating Guide
2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate proper disposal procedures
A Senior Application Scientist's Guide to the Safe Disposal of 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
Introduction: Understanding the Reagent's Dual Reactivity
This compound is a heterobifunctional crosslinking agent valued in bioconjugation and materials science. Its utility stems from two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a vinyl sulfone group. The NHS ester provides a highly efficient means of coupling to primary amines on proteins and other biomolecules, while the vinyl sulfone acts as a Michael acceptor, readily reacting with nucleophiles such as thiols (e.g., cysteine residues).[1]
However, the very reactivity that makes this compound a powerful tool for researchers also necessitates a robust and chemically-sound disposal protocol. The NHS ester is highly susceptible to hydrolysis, and the vinyl sulfone group is a potent electrophile.[2][3] Improper disposal can lead to unintended reactions with other chemicals in a waste stream. This guide provides a step-by-step, chemically-validated procedure for the complete deactivation and safe disposal of this reagent, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Analysis and Core Principles of Deactivation
The disposal strategy for this compound is centered on the principle of chemical deactivation prior to final disposal. This involves transforming the two reactive functional groups into stable, non-reactive entities.
-
N-Hydroxysuccinimide (NHS) Ester: This group is the most immediate concern due to its high reactivity and moisture sensitivity.[4] In aqueous environments, it undergoes hydrolysis to yield the parent carboxylic acid (4-(vinylsulfonyl)benzoic acid) and N-hydroxysuccinimide. This process is significantly accelerated under alkaline conditions (high pH) due to the increased concentration of the potent nucleophile, the hydroxide ion (OH⁻).[2][5]
-
Vinyl Sulfone: This group is a Michael acceptor, making it reactive towards nucleophiles. While less susceptible to hydrolysis than the NHS ester, the vinyl sulfone group can be deactivated under basic conditions. Heating in an aqueous alkali solution can convert the vinyl sulfone to a more stable and less reactive hydroxyethylsulfone.[6]
Therefore, a single deactivation procedure using alkaline hydrolysis effectively neutralizes both reactive centers of the molecule, forming the foundation of this disposal protocol.
Material Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₆S | [7] |
| Molecular Weight | 309.29 g/mol | [7] |
| Primary Hazards | Contains a highly reactive NHS ester and a vinyl sulfone group. Potential for skin, eye, and respiratory irritation.[3][8] | Inferred from functional groups |
| Storage | Store refrigerated (-20°C to 4°C), tightly sealed, and protected from moisture.[9][10] |
Detailed Deactivation and Disposal Protocol
This procedure must be performed in a designated laboratory area, and all steps involving the handling of the solid reagent or concentrated solutions should be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: When handling the solid powder outside of a fume hood or if dust generation is possible, a NIOSH-approved N95 dust mask or respirator is recommended.[11][12]
Step-by-Step Chemical Deactivation Workflow
This protocol is designed for the deactivation of approximately 1 gram of the reagent. Quantities should be scaled accordingly, ensuring that the reaction does not become too exothermic or difficult to control.
-
Preparation of Deactivation Solution:
-
In a chemical fume hood, carefully prepare a 1 M sodium hydroxide (NaOH) solution in deionized water.
-
-
Dissolution of the Reagent:
-
For every 1 gram of this compound, measure at least 20 mL of a suitable, water-miscible organic solvent in which the ester is freely soluble. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are appropriate choices.[2]
-
Add the solvent to a glass beaker of appropriate size containing a magnetic stir bar and dissolve the reagent completely with stirring.
-
-
Initiation of Alkaline Hydrolysis:
-
While stirring the dissolved reagent solution, slowly and carefully add a 2:1 molar excess of the 1 M NaOH solution. For 1 gram of the reagent (approx. 3.23 mmol), this corresponds to adding approximately 6.5 mL of 1 M NaOH.
-
Causality Note: Adding the base slowly prevents excessive heat generation. A molar excess of hydroxide ensures that the hydrolysis reaction proceeds to completion for both the NHS ester and the vinyl sulfone group.[6][11]
-
-
Reaction and Deactivation:
-
Allow the mixture to stir at room temperature in the fume hood for a minimum of 5 hours. This duration is critical to ensure complete hydrolysis of the less reactive vinyl sulfone moiety.[11]
-
During this time, the NHS ester is rapidly converted to 4-(vinylsulfonyl)benzoic acid sodium salt, and the vinyl sulfone group is converted to a hydroxyethylsulfone derivative.
-
-
Neutralization:
-
After the deactivation period, the solution will be highly basic. It must be neutralized before it can be collected as aqueous chemical waste.
-
Slowly add a 1 M hydrochloric acid (HCl) solution dropwise while continuing to stir.
-
Periodically check the pH of the solution using pH indicator strips.
-
Continue adding HCl until the pH is between 6.0 and 8.0.[11]
-
-
Waste Containerization and Labeling:
-
Transfer the neutralized, deactivated solution into a designated and properly sealed hazardous waste container for aqueous chemical waste.
-
The container label must be clearly marked with:
-
"Hazardous Waste"
-
The full chemical names of the contents (e.g., "Deactivated this compound solution, containing 4-(hydroxyethylsulfonyl)benzoic acid, N-hydroxysuccinimide, sodium chloride, and residual DMSO/DMF").
-
The date of accumulation.
-
-
-
Disposal of Solid Waste and Contaminated Materials:
-
Any unused solid reagent in its original container should be disposed of as solid chemical waste without being opened. Do not attempt to deactivate the solid directly.
-
All contaminated disposable materials, including gloves, weigh boats, and wipes, must be collected in a sealed bag or container labeled as "Solid Chemical Waste" and disposed of according to your institution's Environmental Health and Safety (EHS) guidelines.[9][12]
-
-
Decontamination:
-
Thoroughly clean the work area, glassware, and any equipment with soap and water.
-
Visualized Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of solid and liquid forms of the reagent.
References
-
A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem. Link
-
Proper Disposal of Palmitic Acid N-hydroxysuccinimide Ester: A Step-by-Step Guide. Benchchem. Link
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central, National Institutes of Health. Link
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine, Missouri University of Science and Technology. Link
-
Technical Support Center: Hydrolysis of NHS-Activated Carboxylic Acids. Benchchem. Link
-
N-Hydroxysuccinimide active ester. FUJIFILM Wako Pure Chemical Corporation. Link
-
Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. Chemos GmbH & Co.KG. Link
-
Acetic acid N-hydroxysuccinimide ester Safety Data Sheet. Apollo Scientific. Link
-
N-hydroxysuccinimide Safety Data Sheet. Sigma-Aldrich. Link
-
N-Bocaminooxy-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester Safety Data Sheet. BroadPharm. Link
-
Vinyl sulfone para base Safety Data Sheet. Chemos GmbH & Co.KG. Link
-
METHACRYLIC ACID N-HYDROXYSUCCINIMIDE ESTER Safety Data Sheet. Sigma-Aldrich. Link
-
(+)-Biotin N-hydroxysuccinimide ester Safety Data Sheet. Cayman Chemical. Link
-
Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. Link
-
Vinyl sulfone(77-77-0) MSDS. ChemicalBook. Link
-
4-(Boc-amino)piperidine-1-carboxylic acid N-hydroxysuccinimide ester Safety Data Sheet. Sigma-Aldrich. Link
-
Material Safety Data Sheet - Phenyl vinyl sulfone, 99%. Cole-Parmer. Link
-
How to dispose of Vinyl Terminated Silicone Fluid safely?. Biyuan. Link
-
Does anyone have a good method for decomposing vinyl sulfones to less hazardous molecules in aqueous or organic waste solutions?. ResearchGate. Link
-
This compound. Next Peptide. Link
-
2,5-Dioxopyrrolidin-1-yl benzoate. PubChem, National Institutes of Health. Link
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Procedures for Safe Handling and Use of Chemicals. Mt. San Antonio College. Link
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Vinyl Chemical Compatibilities. Pro-Line. Link
-
HDSF SAFETY DATA SHEET. Cayman Chemical. Link
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Chemical compatibility table with vinyl or vinylester ester. Duplação. Link
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Sulfonylating Agent. Aure Chemical. Link
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Vinyl-Sulfone. Spectrum Chemical. Link
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2,5-Dioxopyrrolidin-1yl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoate. BroadPharm. Link
-
(2,5-dioxopyrrolidin-1-yl) 3-phenoxybenzoate. Molbase. Link
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2,5-Dioxopyrrolidin-1-yl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate. BLD Pharm. Link
-
Polysulfone Chemical Compatibility Chart. Industrial Specialties Mfg. Link
-
CHEMICAL COMPATIBILITY CHART. Thermo Fisher Scientific Inc. Link
-
2,5-Dioxopyrrolidin-1-yl 4-(2-iodoacetamido)benzoate. AK Scientific, Inc. Link
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Personal protective equipment for handling 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
A Researcher's Guide to Safely Handling 2,5-Dioxopyrrolidin-1-yl 4-(vinylsulfonyl)benzoate
For the innovative researcher at the forefront of bioconjugation and drug development, this compound represents a powerful tool. This heterobifunctional crosslinker, with its distinct reactivity, allows for precise covalent linkages between molecules.[1] However, its utility is matched by the need for meticulous handling. The vinyl sulfone group is highly reactive toward cysteine thiols, while the N-hydroxysuccinimide (NHS) ester readily couples with primary amines.[1] This dual functionality demands a comprehensive understanding of its chemical nature to ensure both experimental success and, more importantly, personal safety.
This guide provides a deep dive into the essential safety and logistical protocols for handling this reagent. Moving beyond a simple checklist, we will explore the rationale behind each procedural step, empowering you to work with confidence and precision.
Understanding the Hazard: A Tale of Two Reactive Groups
The primary hazards associated with this compound stem from its two reactive moieties:
-
Vinyl Sulfone: This group is an electrophile that readily undergoes Michael addition with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1] This high reactivity means it can also react with biological molecules in your body, potentially causing skin and eye irritation or burns upon direct contact.[2]
-
N-Hydroxysuccinimide (NHS) Ester: A well-known amine-reactive group, the NHS ester can react with primary amines on proteins and other biomolecules.[1] While generally less hazardous than the vinyl sulfone, it is a potential sensitizer and can cause irritation.
Given these characteristics, all handling should occur in a designated area, ideally within a chemical fume hood, to minimize inhalation exposure.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves | Nitrile provides good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and minimizes contamination during glove removal. Always inspect gloves for any signs of degradation or puncture before use.[4] |
| Body | Laboratory coat | A standard lab coat protects against minor spills and contamination of personal clothing. |
| Eyes & Face | Safety goggles with side shields or a full-face shield | Protects the eyes from splashes and airborne particles. A face shield offers additional protection for the face, especially during weighing and solution preparation.[3][5] |
| Respiratory | NIOSH-approved respirator (if not using a fume hood) | While handling in a fume hood is strongly recommended, if this is not possible, a respirator with appropriate cartridges for organic vapors should be used to prevent inhalation.[2][6] |
Workflow for Donning and Doffing PPE
To prevent cross-contamination, a strict procedure for putting on and taking off PPE should be followed.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE to avoid contamination.
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and dark place, as recommended for similar reactive compounds, to prevent degradation.[1] A refrigerator at approximately 4°C is suitable.[2][6]
2. Preparation of Solutions:
-
All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation risk.[2][3]
-
Use disposable weighing boats and spatulas to prevent cross-contamination.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
3. Spill Management: In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Isolate: Clear the immediate area of all personnel. For liquid spills, isolate the area for at least 50 meters in all directions.[7]
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full recommended PPE, including respiratory protection if necessary.
-
Containment: For small spills, absorb the material with an inert absorbent such as dry sand or earth.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water.
Emergency Procedures: Responding to Exposure
Should an accidental exposure occur, follow these first-aid measures immediately:
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[2][8] |
| Inhalation | Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water and have the person drink 2-4 cupfuls of water.[2] Seek immediate medical attention.[8] |
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of this compound and its associated waste.
-
Waste Categorization: All materials that have come into contact with the compound, including gloves, weighing boats, and absorbent materials from spills, should be treated as hazardous waste.
-
Containerization: Place all contaminated waste into a designated, sealed, and clearly labeled hazardous waste container.[2][6]
-
Deactivation of Unused Reagent: For unused or waste solutions containing the vinyl sulfone, a potential deactivation method involves hydrolysis by heating with aqueous hydroxide.[10] This converts the reactive vinyl sulfone to a less reactive hydroxyethyl sulfone.[10] However, the hazard level of the resulting product should be assessed, and this procedure should only be carried out by trained personnel with appropriate safety precautions.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[9] Do not pour chemical waste down the drain.[9]
Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of chemical waste.
By adhering to these detailed protocols, you can confidently and safely harness the scientific potential of this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.
References
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Vinyl sulfone para base. Retrieved from [Link]
-
Chem-Supply. (n.d.). Vinyl sulfone MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenyl vinyl sulfone, 99%. Retrieved from [Link]
-
NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Biyuan. (n.d.). How to dispose of Vinyl Terminated Silicone Fluid safely?. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl benzoate. Retrieved from [Link]
-
ResearchGate. (2015, November 11). Does anyone have a good method for decomposing vinyl sulfones to less hazardous molecules in aqueous or organic waste solutions?. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vinyl sulfone(77-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. broadpharm.com [broadpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. METHYL VINYL SULFONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
